molecular formula C4H6N4O B019573 3-Amino-1H-pyrazole-4-carboxamide CAS No. 5334-31-6

3-Amino-1H-pyrazole-4-carboxamide

Cat. No.: B019573
CAS No.: 5334-31-6
M. Wt: 126.12 g/mol
InChI Key: LEFSNWUSTYESGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1H-pyrazole-4-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C4H6N4O and its molecular weight is 126.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1402. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H3,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFSNWUSTYESGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201489
Record name 3-Amino-4-pyrazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-31-6
Record name 3-Amino-1H-pyrazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5334-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-pyrazolecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5334-31-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-4-pyrazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1H-pyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-PYRAZOLE-4-CARBOXAMIDE, 3-AMINO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G43E3B7590
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-Amino-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 3-Amino-1H-pyrazole-4-carboxamide, a pivotal building block in medicinal chemistry, from its common precursor, 3-amino-4-cyanopyrazole. The core of this transformation—the selective hydrolysis of a nitrile to a primary amide—is examined through the lens of both acid- and base-catalyzed mechanisms. This document offers researchers, scientists, and drug development professionals a comprehensive resource, detailing not only the step-by-step experimental protocols but also the underlying chemical principles that govern reaction outcomes. By elucidating the causality behind experimental choices, process optimization, and critical safety protocols, this guide serves as a practical and authoritative reference for the laboratory synthesis of this high-value intermediate.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in modern drug discovery, forming the structural core of numerous biologically active compounds.[1][2] Specifically, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors for oncology and antiviral agents.[3] Its structure is particularly valuable for constructing the pyrazolo[3,4-d]pyrimidine core, famously found in drugs like Allopurinol.[4]

The most direct and common route to this carboxamide is through the controlled hydrolysis of the nitrile group in 3-amino-4-cyanopyrazole. While the conversion of a nitrile to a carboxylic acid is a fundamental organic transformation, arresting the reaction at the intermediate amide stage requires a nuanced understanding of reaction kinetics and mechanistic pathways. This guide focuses on providing the practical and theoretical framework necessary to achieve this selective transformation efficiently and safely.

Mechanistic Insights: The Nitrile-to-Amide Transformation

The conversion of the cyano (-C≡N) group to a carboxamide (-CONH₂) is a hydration reaction that can be effectively catalyzed by either acid or base.[5] The choice of catalyst is the most critical decision in this synthesis, as it dictates the reaction mechanism and influences the propensity for over-hydrolysis to the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[6][7] This step is crucial as it significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[7][8] The subsequent steps involve a proton transfer and tautomerization of the resulting imidic acid intermediate to form the stable amide.[5][6] While effective, acidic hydrolysis often requires harsher conditions and can readily proceed to the carboxylic acid, as the amide itself is susceptible to hydrolysis under these conditions.[9][10]

Base-Catalyzed Hydrolysis

In a basic medium, the reaction begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electron-deficient nitrile carbon.[8][9] This forms a negatively charged intermediate that is subsequently protonated by water.[5][8] A key advantage of the base-catalyzed pathway is that under milder conditions (e.g., controlled temperature), the reaction can often be stopped selectively at the amide stage.[8][9][11] The resulting amide is less reactive to further hydrolysis under these gentler conditions compared to its counterpart in a strong acid, making this the preferred method for isolating this compound in high yield.[11]

G Figure 1: Catalytic Pathways for Nitrile Hydrolysis cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Start 3-Amino-4-cyanopyrazole Acid_Int1 Protonated Nitrile (N-H activated) Start->Acid_Int1 + H₃O⁺ Base_Int1 Hydroxy-Imino Anion Start->Base_Int1 + OH⁻ Product This compound Overhydrolysis 3-Amino-1H-pyrazole-4-carboxylic Acid Product->Overhydrolysis + H₃O⁺ / Heat (Risk of Over-hydrolysis) Product->Overhydrolysis + OH⁻ / High Heat (Milder conditions prevent this) Acid_Int2 Imidic Acid Intermediate Acid_Int1->Acid_Int2 + H₂O - H⁺ Acid_Int2->Product Tautomerization Base_Int2 Imidate Intermediate Base_Int1->Base_Int2 + H₂O - OH⁻ Base_Int2->Product Protonation

Figure 1: Catalytic Pathways for Nitrile Hydrolysis

Experimental Protocols & Methodologies

The following protocols are presented as robust starting points for the synthesis. Researchers should perform initial reactions on a small scale to optimize conditions for their specific equipment and reagent purity.

General Experimental Workflow

The laboratory process for this synthesis follows a standard sequence of operations, from reaction setup to final product characterization.

G Figure 2: General Laboratory Workflow A 1. Reagent Preparation - Weigh 3-amino-4-cyanopyrazole - Prepare acid/base solution B 2. Reaction Setup - Charge reactor with reactants - Equip with condenser & stirrer A->B C 3. Controlled Heating - Heat to target temp (e.g., reflux) - Monitor via TLC/HPLC B->C D 4. Reaction Quench & Work-up - Cool to room temperature - Neutralize reaction mixture C->D E 5. Product Isolation - Collect precipitate via filtration - Wash with cold solvent D->E F 6. Purification & Drying - Recrystallize from suitable solvent - Dry under vacuum E->F G 7. Analysis - Obtain MP, NMR, MS data - Confirm purity & identity F->G

Figure 2: General Laboratory Workflow
Protocol 1: Base-Catalyzed Hydrolysis (Preferred Method)

This method leverages mild conditions to favor the formation of the amide while minimizing the production of the carboxylic acid byproduct.

Materials:

  • 3-amino-4-cyanopyrazole (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0-3.0 eq)

  • Ethanol

  • Water

  • Ice bath

  • Filtration apparatus

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-amino-4-cyanopyrazole in a 1:1 mixture of ethanol and water.

  • Addition of Base: Prepare a solution of sodium hydroxide in water and add it dropwise to the pyrazole suspension at room temperature. An exotherm may be observed.

  • Heating: Gently heat the reaction mixture to a controlled temperature, typically between 50-70°C. Causality Note: Using a moderate temperature is critical to provide sufficient activation energy for the hydrolysis without promoting the secondary hydrolysis of the amide product to the carboxylic acid.[8][9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Cooling and Precipitation: Once the reaction is complete, cool the flask in an ice bath. The product, this compound, is often less soluble in the cold reaction mixture and may begin to precipitate.

  • Neutralization: Slowly and carefully neutralize the mixture with dilute hydrochloric acid to a pH of ~7. This will protonate any phenoxide-like species and further decrease the product's solubility.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold water, followed by a cold non-polar solvent like diethyl ether, to remove residual impurities. Dry the purified product under vacuum.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative but requires careful control to avoid over-hydrolysis.

Materials:

  • 3-amino-4-cyanopyrazole (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Water

  • Ice bath

  • Saturated sodium bicarbonate solution

Step-by-Step Procedure:

  • Preparation: In a flask, add 3-amino-4-cyanopyrazole to water. Cool the mixture in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise to the cooled suspension. Causality Note: The initial protonation of the nitrile is a rapid, exothermic step. Adding the acid slowly at a low temperature prevents thermal runaway and unwanted side reactions.

  • Heating: Remove the ice bath and heat the mixture to reflux (approx. 100°C).

  • Monitoring: Monitor the reaction progress closely. The reaction should be stopped as soon as the starting material is consumed to minimize the formation of the carboxylic acid.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize the excess acid. Be prepared for significant gas evolution (CO₂).

  • Isolation: The neutralized product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Process Optimization and Control

Achieving a high yield of the desired carboxamide hinges on the careful control of key reaction parameters.

Parameter Acid-Catalyzed Method Base-Catalyzed Method Rationale & Field Insights
Temperature 80-100°C (Reflux)50-70°CIn basic conditions, higher temperatures drastically increase the rate of amide hydrolysis to the carboxylate salt.[8][9] Precise temperature control is paramount for selectivity. The acid-catalyzed reaction requires more thermal energy to proceed at a reasonable rate.
Catalyst Conc. 5-10 M H₂SO₄/HCl2-3 eq. NaOH/KOHHigher concentrations of base can accelerate the desired reaction but also the undesired over-hydrolysis. The optimal concentration is a balance between reaction rate and selectivity.
Reaction Time 1-3 hours2-4 hoursThe reaction must be stopped once the starting nitrile is consumed. Prolonged reaction times, especially under heating, will inevitably lead to the formation of the carboxylic acid byproduct. Real-time monitoring is essential.
Analytical Monitoring TLC (e.g., 10% MeOH in DCM), HPLCTLC, HPLCTLC provides a rapid, qualitative assessment of the reaction's progress. Developing a reliable HPLC method is recommended for quantitative analysis and accurate determination of the reaction endpoint.

Safety and Handling

Both the starting material and the reagents used in this synthesis require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Substance/Hazard Key Risks Recommended PPE First Aid Measures
3-amino-4-cyanopyrazole Harmful if swallowed, causes skin and serious eye irritation.[12][13] May cause respiratory irritation.[12]Safety goggles with side-shields, nitrile gloves, lab coat.[13][14]Skin: Wash with soap and plenty of water.[13][15] Eyes: Rinse cautiously with water for several minutes.[15][16] Inhalation: Move to fresh air.[15] Ingestion: Do NOT induce vomiting; call a physician.[16]
Strong Acids (H₂SO₄, HCl) Severe skin and eye burns, respiratory tract irritation.Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), lab coat.Follow standard procedures for acid burns: remove contaminated clothing and flush affected area with copious amounts of water for at least 15 minutes.
Strong Bases (NaOH, KOH) Severe skin and eye burns (caustic).Chemical splash goggles, face shield, nitrile or neoprene gloves, lab coat.Follow standard procedures for base burns: remove contaminated clothing and flush affected area with copious amounts of water for at least 15 minutes.
Organic Nitriles Endothermic and potentially reactive. Can release toxic fumes (e.g., HCN) under strong acidic conditions or high heat.[14]Use in a well-ventilated fume hood is mandatory.In case of inhalation of fumes, move to fresh air and seek immediate medical attention.[14]

Conclusion

The synthesis of this compound via the hydrolysis of 3-amino-4-cyanopyrazole is a foundational reaction for chemists in pharmaceutical development. While both acid- and base-catalyzed methods are viable, the base-catalyzed approach generally offers superior control and selectivity, allowing for the isolation of the target amide in higher purity and yield. Success in this synthesis is not merely a matter of following a recipe but of understanding the delicate interplay between reaction mechanism, temperature, and time. By applying the principles and protocols outlined in this guide, researchers can confidently and safely produce this valuable chemical intermediate for the advancement of drug discovery programs.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Amino-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Strategic Overview

Welcome. This guide provides a comprehensive, technically-grounded framework for the full spectroscopic characterization of 3-Amino-1H-pyrazole-4-carboxamide (APCA). This molecule, with the chemical formula C₄H₆N₄O, serves as a critical building block in medicinal chemistry, most notably as a known impurity and precursor in the synthesis of Allopurinol.[1] Its structural integrity is paramount, and the techniques detailed herein are designed to provide unambiguous confirmation of its identity, purity, and key structural features.

As researchers and developers, our goal is not merely to collect data but to understand it. Why choose a specific solvent for NMR? What does the shoulder on an IR peak signify? How can we predict the fragmentation of the molecular ion in mass spectrometry? This document moves beyond rote protocols to address the causality behind our analytical choices, ensuring a robust and defensible characterization.

The logical workflow for a comprehensive characterization of a new or existing batch of APCA is a multi-pronged approach. No single technique provides the complete picture. Instead, we integrate data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy to build a cohesive and self-validating structural profile.

G cluster_0 Characterization Workflow Sample Sample Receipt: This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV Data Integrated Data Analysis NMR->Data IR->Data MS->Data UV->Data Report Final Characterization Report Data->Report

Caption: A typical workflow for the comprehensive spectroscopic characterization of a chemical entity.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of each proton and carbon atom. For APCA, it is essential for confirming the substitution pattern on the pyrazole ring and identifying the various exchangeable protons.

Core Principles & Rationale
  • ¹H NMR will identify all unique proton environments. Key insights for APCA include the single proton on the pyrazole ring and the distinct signals for the amino (-NH₂), amide (-CONH₂), and pyrazole ring (-NH) protons. The number of signals, their chemical shifts (δ), multiplicity, and integration are all critical pieces of the puzzle.

  • ¹³C NMR provides a count of the unique carbon atoms in the molecule. For APCA, we expect four distinct signals corresponding to the three pyrazole ring carbons and the single carbonyl carbon of the amide group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between C, CH, CH₂, and CH₃ carbons.

Expected ¹H and ¹³C NMR Spectral Data

The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound. Its high polarity readily dissolves APCA and, crucially, its hydrogen-bonding capabilities slow down the exchange rate of N-H protons, allowing them to be observed as distinct, albeit often broad, signals.[2] Using a solvent like CDCl₃ might result in the rapid exchange and potential disappearance of these informative signals.[2][3]

The structure of APCA presents an interesting case of tautomerism, where the proton on the ring nitrogen can reside on either N1 or N2. In solution, there is often a rapid equilibrium between these forms, though one form typically predominates. The observed NMR spectrum represents a time-average of these tautomers.[4][5]

Caption: Molecular structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentNucleusPredicted δ (ppm)MultiplicityNotes
H5¹H~7.8 - 8.2Singlet (s)The sole proton on the pyrazole ring. Its chemical shift is influenced by the adjacent groups.
Pyrazole NH¹H~11.0 - 12.5Broad Singlet (br s)Highly deshielded and concentration-dependent. Will exchange with D₂O.[6]
Amide CONH¹H~6.8 - 7.5Broad Singlet (br s)Two protons, often appearing as one broad signal. Will exchange with D₂O.
Amino C-NH¹H~5.0 - 6.0Broad Singlet (br s)Two protons. Typically more shielded than the amide protons. Will exchange with D₂O.[7]
C3 (C-NH₂)¹³C~150 - 158SingletCarbon bearing the amino group.
C5 (CH)¹³C~135 - 140SingletThe only carbon in the ring with a directly attached proton.
C4 (C-CONH₂)¹³C~95 - 105SingletCarbon bearing the carboxamide group. Relatively shielded.
Carbonyl C =O¹³C~163 - 168SingletTypical chemical shift for a primary amide carbonyl carbon.[8]

Note: These are predicted ranges based on data for similar pyrazole carboxamide structures. Actual values may vary slightly.[2][4][7]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the APCA sample.[3]

  • Solvation: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended): Acquire a DEPT-135 spectrum to confirm the assignment of the CH carbon (C5) versus the quaternary carbons.

  • D₂O Exchange (Confirmation of N-H protons):

    • After initial spectra are acquired, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake gently to mix and re-acquire the ¹H NMR spectrum.

    • Causality: The deuterium from D₂O will exchange with the acidic protons on the nitrogen atoms (NH and NH₂). This will cause their corresponding signals to diminish or disappear completely, providing unambiguous confirmation of their assignment.

Section 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (e.g., stretching or bending). For APCA, FT-IR is invaluable for confirming the presence of the amine, amide, and pyrazole ring functionalities.

Core Principles & Rationale

The primary utility of FT-IR is the confirmation of key functional groups. For APCA, we are specifically looking for:

  • N-H Stretches: From the amino, amide, and pyrazole NH groups. These appear as distinct bands in the high-frequency region.

  • C=O Stretch: A strong, sharp absorption characteristic of the amide carbonyl group.

  • C=C and C=N Stretches: Associated with the pyrazole ring, confirming the heterocyclic core.

Expected FT-IR Absorption Bands

Table 2: Characteristic FT-IR Absorption Frequencies for APCA

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupNotes
3450 - 3200Medium-Strong, BroadN-H StretchAmine (NH₂), Amide (NH₂), Pyrazole (NH)A complex, broad region due to multiple overlapping N-H stretches and hydrogen bonding. Primary amines often show two distinct peaks (asymmetric and symmetric stretch).[7][9]
~1660 - 1680Strong, SharpC=O Stretch (Amide I)CarboxamideThis is a highly characteristic and reliable band for the amide carbonyl.[10][11]
~1630 - 1580MediumN-H BendAmine/AmideOften observed near the C=C stretching region.
~1580 - 1450Medium-VariableC=C and C=N StretchPyrazole RingConfirms the presence of the aromatic heterocyclic ring system.[11]
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a standard technique for analyzing solid samples. The principle is to disperse the analyte within an IR-transparent matrix (KBr), which becomes a clear optical disk under pressure.[12]

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the APCA sample.[12]

    • Weigh approximately 150-200 mg of dry, spectroscopic-grade KBr powder. The sample-to-KBr ratio should be roughly 1:100.[12]

    • Causality: A low sample concentration is crucial. If the concentration is too high, the absorption bands can become saturated (0% transmittance), making the spectrum uninterpretable.[13]

  • Grinding: Combine the APCA and KBr in an agate mortar. Grind the mixture thoroughly with a pestle for 2-3 minutes until a fine, homogenous powder is obtained.

    • Causality: Homogenous grinding is essential to reduce scattering of the IR beam by large particles, which would result in a noisy and sloping baseline.[14][15]

  • Pellet Formation:

    • Transfer a portion of the powder mixture into a pellet die.

    • Place the die under a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes.[13][16]

    • Causality: The pressure causes the KBr to flow and form a transparent, glass-like pellet, trapping the analyte molecules in the matrix.

  • Data Acquisition:

    • Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum (of the empty sample chamber).

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Section 4: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

Core Principles & Rationale
  • Molecular Ion (M⁺•): The primary goal is to identify the molecular ion peak, which corresponds to the intact molecule with one electron removed. The m/z value of this peak gives the molecular weight of the compound. For APCA, the exact mass is 126.054 g/mol .[1] The nominal mass is 126 g/mol .

  • Fragmentation Pattern: The molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern can provide valuable structural information, acting as a molecular fingerprint.

Expected Mass Spectrum and Fragmentation

For a molecule like APCA, electron ionization (EI) is a common method used in conjunction with Gas Chromatography (GC-MS).[17]

  • Molecular Ion Peak: A peak at m/z = 126 is expected, corresponding to the [C₄H₆N₄O]⁺• ion.[1]

  • Key Fragment Ions: The fragmentation of pyrazoles can be complex, but logical losses from the molecular ion can be predicted.[18]

    • m/z = 109: This prominent peak corresponds to the loss of an ammonia molecule (NH₃, 17 Da) from the molecular ion. This is a very common fragmentation pathway for primary amides or amines.

    • m/z = 82: Loss of a carbonyl group (CO, 28 Da) from the m/z 109 fragment.

    • m/z = 55: Further fragmentation of the pyrazole ring.

G M [M]⁺• m/z = 126 F1 [M-NH₃]⁺• m/z = 109 M->F1 - NH₃ (17) F2 [M-NH₃-CO]⁺• m/z = 81 F1->F2 - CO (28)

Caption: A plausible fragmentation pathway for this compound under EI-MS.

Table 3: Predicted Key Mass Spectrometry Peaks

m/zPredicted Ion FormulaIdentity/Loss
126[C₄H₆N₄O]⁺•Molecular Ion (M⁺•)
109[C₄H₃N₃]⁺•[M - NH₃]⁺•
81[C₃H₃N₃]⁺•[M - NH₃ - CO]⁺•
Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of APCA (approx. 10-100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.[19]

    • Causality: The sample must be dissolved in a volatile solvent to be compatible with the GC inlet, where it is flash vaporized.[20] The concentration must be low enough to avoid overloading the GC column and detector.

  • Injection: Inject 1 µL of the prepared solution into the GC-MS system.

  • GC Separation:

    • Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Employ a temperature program, for example: hold at 100°C for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Causality: The GC separates the analyte from any solvent impurities or other components, ensuring a pure mass spectrum is obtained for the compound of interest.

  • MS Detection:

    • Set the MS to scan over a mass range of m/z 40-300.

    • Use a standard electron ionization (EI) energy of 70 eV.[21]

    • Causality: 70 eV is a standard EI energy that provides reproducible fragmentation patterns, allowing for comparison with spectral libraries.[17]

Section 5: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals.[22]

Core Principles & Rationale

For APCA, the pyrazole ring constitutes a chromophore—the part of the molecule responsible for light absorption. The presence of the amino and carboxamide groups as auxochromes (groups that modify the absorption of the chromophore) will influence the exact wavelength of maximum absorbance (λₘₐₓ). This technique is less structurally informative than NMR or MS but is excellent for quantitative analysis (using the Beer-Lambert Law) and for confirming the presence of the conjugated pyrazole system.

Expected UV-Vis Absorption

Heterocyclic aromatic compounds like pyrazole derivatives typically exhibit strong absorption in the 200-300 nm range, corresponding to π → π* electronic transitions.[23][24] The presence of lone pairs on the nitrogen and oxygen atoms also allows for n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption band.

  • Expected λₘₐₓ: For APCA, a primary absorption maximum (λₘₐₓ) is expected in the range of 230 - 270 nm .

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent such as ethanol, methanol, or water. 95% ethanol is a common and effective choice.[22]

  • Sample Preparation:

    • Prepare a stock solution of APCA of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Perform a serial dilution to prepare a final sample with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

    • Causality: The concentration must be carefully controlled to ensure the absorbance reading falls within the linear range of the instrument (typically 0.1 - 1.0 Absorbance Units) as dictated by the Beer-Lambert Law.

  • Data Acquisition:

    • Use a matched pair of 1 cm quartz cuvettes.

    • Fill one cuvette with the pure solvent to use as a blank. Fill the other with the sample solution.[25]

    • Place the blank cuvette in the spectrophotometer and record a baseline correction spectrum.

    • Replace the blank with the sample cuvette and record the absorption spectrum over a range of 200-400 nm.

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

Section 6: Conclusion and Data Integration

The definitive characterization of this compound is achieved not by a single measurement, but by the synergistic integration of data from multiple spectroscopic techniques. The NMR data confirms the precise connectivity and proton/carbon environments, the FT-IR validates the presence of all key functional groups, the Mass Spec confirms the molecular weight and provides a structural fingerprint through fragmentation, and the UV-Vis spectrum verifies the presence of the core chromophore. Together, these analyses provide a self-validating and comprehensive dossier that confirms the structure and purity of the compound with a high degree of scientific confidence.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Amino-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-amino-1H-pyrazole-4-carboxamide, a crucial heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth theoretical insights, practical experimental protocols, and detailed spectral interpretation. The guide synthesizes information from analogous structures and established principles of NMR spectroscopy to provide a robust framework for the characterization of this important molecule.

Introduction: The Significance of this compound in Drug Discovery

This compound serves as a vital scaffold in the synthesis of a multitude of biologically active compounds. Its structural motif is present in various therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs. The precise and unambiguous structural elucidation of this molecule and its derivatives is paramount for ensuring the integrity of drug discovery pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural characterization of organic molecules in solution. This guide will delve into the intricacies of both ¹H and ¹³C NMR spectroscopy as applied to this compound, providing a foundational understanding for its identification and the analysis of its more complex analogues.

Molecular Structure and NMR-Active Nuclei

The molecular structure of this compound comprises a five-membered pyrazole ring substituted with an amino group at the 3-position and a carboxamide group at the 4-position. The key NMR-active nuclei are ¹H (protons) and ¹³C (carbons).

Diagram: Molecular Structure and Numbering of this compound

Caption: Structure of this compound with atom numbering for NMR analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic effects of the pyrazole ring and the appended functional groups. Due to the presence of exchangeable protons (NH and NH₂), the choice of solvent is critical, with DMSO-d₆ being the preferred solvent to observe these signals.

Theoretical Principles and Predicted Chemical Shifts
  • Pyrazole Ring Protons: The pyrazole ring has one proton at the C5 position (H-5) and a proton on one of the nitrogen atoms (N-H). The H-5 proton is expected to appear as a singlet, influenced by the electron-donating amino group and the electron-withdrawing carboxamide group. The N-H proton of the pyrazole ring will also be a singlet and its chemical shift can be highly variable depending on concentration and temperature.

  • Amino Group Protons (-NH₂): The two protons of the amino group are chemically equivalent and will appear as a single, often broad, resonance. The broadness is due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange.

  • Carboxamide Group Protons (-CONH₂): The two protons of the carboxamide group can be diastereotopic due to restricted rotation around the C-N bond, potentially giving rise to two separate signals. However, they often appear as a single broad resonance at room temperature due to exchange.

Analysis of Analogous Compound: 3-Aminopyrazole-4-carboxylic acid

To provide a more accurate prediction, we can analyze the experimental ¹H NMR data of the closely related compound, 3-aminopyrazole-4-carboxylic acid, available from SpectraBase.[1][2] The spectrum was recorded in DMSO-d₆.

Proton AssignmentChemical Shift (δ) of 3-Aminopyrazole-4-carboxylic acid [ppm]Predicted Chemical Shift (δ) for this compound [ppm]Multiplicity
Pyrazole H-5~7.8~7.9 - 8.1s
Amino (-NH₂)~5.5~5.5 - 6.0br s
Carboxamide (-CONH₂)N/A~7.0 - 7.5br s
Pyrazole N-H~12.0~11.5 - 12.5br s

Table 1: Comparison of experimental ¹H NMR data for 3-aminopyrazole-4-carboxylic acid and predicted data for this compound in DMSO-d₆.

The replacement of the carboxylic acid group with a carboxamide group is expected to have a minor effect on the chemical shift of the pyrazole ring proton H-5, likely causing a slight downfield shift. The carboxamide protons are anticipated to resonate in the region of 7.0-7.5 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

Theoretical Principles and Predicted Chemical Shifts
  • Pyrazole Ring Carbons: The pyrazole ring contains three carbon atoms (C3, C4, and C5). C3, being attached to the amino group, will be significantly shielded. C4, attached to the carboxamide group, will be deshielded. C5 will have a chemical shift intermediate between C3 and C4.

  • Carboxamide Carbonyl Carbon: The carbonyl carbon of the carboxamide group is expected to appear at a significantly downfield chemical shift, typically in the range of 160-170 ppm.

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
Pyrazole C3~150 - 155
Pyrazole C4~95 - 105
Pyrazole C5~135 - 140
Carboxamide C=O~165 - 170

Table 2: Predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆. These predictions are based on general values for pyrazole derivatives and carboxamides.[3][4][5]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Diagram: Experimental Workflow for NMR Analysis

cluster_workflow NMR Sample Preparation and Data Acquisition Workflow prep Sample Preparation dissolve Dissolve ~10-20 mg of sample in ~0.6 mL of DMSO-d6 prep->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer solution to a 5 mm NMR tube vortex->transfer acq NMR Data Acquisition transfer->acq instrument Use a 400 MHz or higher field NMR spectrometer acq->instrument lock Lock on the deuterium signal of DMSO-d6 instrument->lock shim Shim the magnetic field for optimal resolution lock->shim h1_acq Acquire 1H NMR spectrum (e.g., 16-32 scans) shim->h1_acq c13_acq Acquire 13C NMR spectrum (e.g., 1024 or more scans) h1_acq->c13_acq proc Data Processing c13_acq->proc ft Fourier Transform proc->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline ref Reference spectra to residual DMSO peak (δ 2.50 for 1H, δ 39.52 for 13C) baseline->ref

References

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 3-Amino-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is a cornerstone analytical technique for the structural elucidation and quality control of pharmaceutical compounds. This guide provides a comprehensive analysis of the IR spectrum of 3-Amino-1H-pyrazole-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By dissecting the vibrational modes of its constituent functional groups—the pyrazole ring, the primary amine, and the primary amide—we offer a detailed roadmap for spectral interpretation. This document outlines the theoretical underpinnings of the expected IR absorptions, a step-by-step experimental protocol for acquiring high-quality spectra of solid samples, and a thorough analysis of the resulting spectral data. The insights provided herein are intended to empower researchers to confidently identify and characterize this and structurally related molecules, ensuring scientific integrity and accelerating drug discovery and development pipelines.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound is a versatile heterocyclic building block with a molecular formula of C4H6N4O.[1][2] Its structural motif, featuring a pyrazole ring substituted with both a primary amine and a primary carboxamide group, makes it a valuable precursor in the synthesis of a wide array of biologically active molecules.[3] Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[3][4]

Given its pivotal role in medicinal chemistry, the unambiguous structural confirmation and purity assessment of this compound are of paramount importance. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. Each functional group within the molecule possesses characteristic vibrational frequencies that, when absorbed, give rise to a unique spectral fingerprint. This guide will delve into the theoretical and practical aspects of interpreting the IR spectrum of this compound, providing a robust framework for its analysis.

Theoretical Framework: Predicting the Infrared Spectrum

The infrared spectrum of this compound is a composite of the vibrational modes of its three key functional groups: the pyrazole ring, the primary amine (-NH2), and the primary amide (-CONH2). Understanding the expected absorption ranges for these groups is crucial for accurate spectral interpretation.

The Pyrazole Ring Vibrations

The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, exhibits several characteristic vibrations:

  • N-H Stretching: The N-H bond within the pyrazole ring is expected to show a stretching vibration, which can be broad due to hydrogen bonding. This peak is often observed in the 3100-3400 cm⁻¹ range.[5]

  • C=C and C=N Stretching: The double bonds within the aromatic ring give rise to stretching vibrations typically found in the 1400-1600 cm⁻¹ region.[5][6]

  • Ring Deformation: The in-plane and out-of-plane bending vibrations of the pyrazole ring produce a series of weaker absorptions in the fingerprint region (below 1500 cm⁻¹).

The Primary Amine (-NH₂) Vibrations

The primary amine group attached to the pyrazole ring will contribute distinct absorption bands:

  • N-H Stretching: Primary amines display two N-H stretching bands corresponding to asymmetric and symmetric vibrations. These typically appear in the 3300-3500 cm⁻¹ range.[7][8] The presence of two bands is a hallmark of a primary amine.[9]

  • N-H Bending (Scissoring): A characteristic scissoring vibration for the -NH₂ group is expected between 1590 and 1650 cm⁻¹.[9][10]

The Primary Amide (-CONH₂) Vibrations

The primary amide is a complex functional group with several key vibrational modes:

  • N-H Stretching: Similar to the primary amine, the primary amide will exhibit two N-H stretching bands, typically in the 3180-3350 cm⁻¹ region for solid samples due to hydrogen bonding.[10][11]

  • C=O Stretching (Amide I Band): This is one of the most intense and characteristic absorptions in the IR spectrum of an amide. For a primary amide in the solid state, the Amide I band is expected around 1650 cm⁻¹.[10]

  • N-H Bending (Amide II Band): This band arises from the in-plane bending of the N-H bond and is typically found between 1590 and 1655 cm⁻¹ in solid samples.[10] It is often observed in close proximity to or overlapping with the Amide I band.

The following diagram illustrates the key functional groups and their associated vibrational modes.

Caption: Key functional groups and their associated IR vibrational modes.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable IR spectrum of this compound, which is a solid at room temperature, the following Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) spectroscopy method is recommended. ATR is a preferred technique for solid samples as it requires minimal sample preparation.

Instrumentation and Materials
  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • This compound sample (powder form).

  • Spatula.

  • Isopropyl alcohol or acetone for cleaning the ATR crystal.

  • Lint-free wipes.

Step-by-Step Procedure
  • Instrument Preparation:

    • Turn on the FT-IR spectrometer and allow it to warm up for at least 30 minutes to ensure stability.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropyl alcohol or acetone and allow it to dry completely.

    • Acquire a background spectrum. This will account for any ambient atmospheric absorptions and the instrumental response.

  • Sample Application:

    • Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.

    • Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Cleaning:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal and pressure clamp tip thoroughly after the measurement.

The following diagram outlines the experimental workflow.

G start Start instrument_prep Instrument Preparation (Warm-up, Purge) start->instrument_prep background Acquire Background Spectrum (Clean ATR Crystal) instrument_prep->background sample_prep Apply Sample to ATR Crystal (Apply Pressure) background->sample_prep sample_scan Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) sample_prep->sample_scan processing Data Processing (Background Correction) sample_scan->processing end End processing->end caption ATR-FTIR experimental workflow.

Caption: A streamlined workflow for acquiring the ATR-FTIR spectrum.

Spectral Analysis and Interpretation

A representative IR spectrum of this compound will exhibit a series of absorption bands that can be assigned to the specific vibrational modes of its functional groups. The following table summarizes the expected key absorptions and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3450 - 3300MediumAsymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)
~3350 - 3180Medium, BroadAsymmetric & Symmetric N-H StretchPrimary Amide (-CONH₂)
~3200 - 3100BroadN-H StretchPyrazole Ring
~1650StrongC=O Stretch (Amide I)Primary Amide (-CONH₂)
~1620MediumN-H Bend (Scissoring)Primary Amine (-NH₂)
~1600MediumN-H Bend (Amide II)Primary Amide (-CONH₂)
~1580 - 1400Medium to WeakC=C and C=N Ring StretchesPyrazole Ring

Detailed Interpretation:

  • The N-H Stretching Region (3500 - 3100 cm⁻¹): This region is often complex due to the overlapping of N-H stretching vibrations from the amine, amide, and pyrazole groups. The presence of multiple broad peaks is indicative of extensive intermolecular hydrogen bonding, a common feature in the solid state of such molecules. The distinct bands for the primary amine and primary amide N-H stretches confirm their presence.[12]

  • The Carbonyl and Double Bond Region (1700 - 1500 cm⁻¹): The most prominent feature in this region is the strong absorption around 1650 cm⁻¹, unequivocally assigned to the C=O stretching of the primary amide (the Amide I band).[10] In close proximity, the N-H bending vibrations of the primary amine (scissoring) and the primary amide (Amide II band) are expected.[9][10] These may appear as distinct shoulders or a broad, convoluted band. The C=C and C=N stretching vibrations of the pyrazole ring will also contribute to the absorptions in the lower frequency end of this range.[5]

  • The Fingerprint Region (Below 1500 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations, including C-N stretching and C-H bending modes. While complex, the unique pattern of peaks in this region serves as a definitive fingerprint for this compound.

Conclusion: A Tool for Confident Characterization

The infrared spectrum of this compound provides a rich source of structural information that, when correctly interpreted, allows for its unambiguous identification and characterization. This guide has provided a comprehensive framework for understanding and analyzing its spectrum, from the theoretical prediction of absorption bands to a practical experimental protocol and detailed spectral interpretation. By leveraging the principles and data presented herein, researchers, scientists, and drug development professionals can confidently utilize IR spectroscopy as a rapid and reliable tool in their synthetic and analytical workflows, ensuring the quality and integrity of this important pharmaceutical building block.

References

A Technical Guide to the Mass Spectrometric Fragmentation of 3-Amino-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 3-Amino-1H-pyrazole-4-carboxamide (C₄H₆N₄O), a significant heterocyclic compound often encountered as a synthetic intermediate and a known impurity of the drug Allopurinol.[1][2] Understanding its fragmentation pattern is critical for unambiguous identification and characterization in complex matrices within research, quality control, and drug development settings. This document outlines the theoretical basis for its fragmentation cascade, supported by established principles of mass spectrometry and empirical data, and provides a detailed experimental protocol for its analysis.

Introduction and Significance

This compound is a polar, heterocyclic molecule featuring a pyrazole core substituted with a primary amine and a primary carboxamide group.[1][3] Its molecular weight is 126.12 g/mol , with a monoisotopic mass of 126.054 Da.[1] The presence of multiple nitrogen heteroatoms and protic functional groups makes it particularly amenable to analysis by mass spectrometry, especially using soft ionization techniques like Electrospray Ionization (ESI). The structural elucidation of this and related compounds is paramount in pharmaceutical development, where even minor impurities must be rigorously identified and quantified. Mass spectrometry, particularly tandem MS/MS, serves as a definitive tool for this purpose by generating a unique fragmentation "fingerprint."

This guide will focus on the fragmentation pathways under positive ion mode Collision-Induced Dissociation (CID), which is a common and informative mode of analysis. We will dissect the fragmentation cascade step-by-step, explaining the chemical rationale behind each bond cleavage and neutral loss.

Recommended Experimental Protocol: LC-MS/MS Analysis

To obtain a robust and reproducible fragmentation spectrum, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is recommended. This approach provides excellent sensitivity and allows for the separation of the analyte from potential isomers or impurities prior to mass analysis.

Objective: To generate a characteristic MS/MS fragmentation spectrum for this compound.

Instrumentation:

  • Liquid Chromatograph: UHPLC system capable of gradient elution.

  • Mass Spectrometer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) instrument equipped with an Electrospray Ionization (ESI) source.

Materials:

  • This compound standard

  • LC-MS grade Water

  • LC-MS grade Acetonitrile

  • LC-MS grade Formic Acid

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the standard in a 50:50 mixture of water and acetonitrile.

    • Dilute the stock solution to a working concentration of 1 µg/mL using the mobile phase A (see below).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

    • Causality Note: The use of a C18 column is ideal for retaining this polar compound. The acidic mobile phase (0.1% Formic Acid) is crucial for promoting efficient protonation in the ESI source, leading to a strong signal for the precursor ion, [M+H]⁺.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: Scan from m/z 50 to 200 to identify the protonated precursor ion, [M+H]⁺.

    • MS/MS (Product Ion Scan):

      • Select the [M+H]⁺ ion (expected at m/z 127.06) as the precursor for fragmentation.

      • Apply a range of collision energies (e.g., 10-40 eV) to observe the full profile of fragment ions.

      • Collision Gas: Argon.

    • Trustworthiness Note: This protocol is self-validating. The initial MS1 scan confirms the presence and accurate mass of the precursor ion before fragmentation. Sweeping the collision energy ensures that both low-energy (stable fragments) and high-energy (deeper fragmentation) pathways are observed, providing a comprehensive spectral fingerprint.

Fragmentation Pattern Analysis and Discussion

The fragmentation of protonated this compound is driven by its functional groups, primarily the exocyclic amine and carboxamide moieties. The pyrazole ring itself is relatively stable but can participate in fragmentation after initial losses from its substituents. The proposed fragmentation pathway begins with the protonated molecule at m/z 127.06 .

Primary Fragmentation: Loss of Ammonia

The most facile and dominant initial fragmentation step is the neutral loss of ammonia (NH₃; 17.03 Da). This is a classic fragmentation pathway for molecules containing a primary amine.[4][5] This loss likely originates from the 3-amino group, as protonation can occur on this site, making it a good leaving group.

  • Precursor Ion: [C₄H₆N₄O + H]⁺, m/z 127.06

  • Neutral Loss: NH₃ (-17.03 Da)

  • Fragment Ion: [C₄H₄N₃O]⁺, m/z 110.03

This primary fragment at m/z 110.03 is often the base peak in the MS/MS spectrum under moderate collision energies. This observation is consistent with GC-MS data available for the neutral compound, which shows a prominent M-17 fragment (m/z 109 from the M+• at m/z 126).[1]

Secondary Fragmentation: Loss of Carbon Monoxide

The fragment ion at m/z 110.03 can undergo a subsequent neutral loss of carbon monoxide (CO; 28.00 Da). This loss originates from the carboxamide group, a common fragmentation for amide-containing compounds.[4]

  • Precursor Ion: [C₄H₄N₃O]⁺, m/z 110.03

  • Neutral Loss: CO (-28.00 Da)

  • Fragment Ion: [C₃H₄N₃]⁺, m/z 82.04

The resulting ion at m/z 82.04 corresponds to a protonated aminocyanopyrazole-type structure, which retains the core heterocyclic ring.

Tertiary Fragmentation: Ring Cleavage

Following the initial losses from the side chains, the pyrazole ring itself can fragment. A characteristic fragmentation of nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN; 27.01 Da).[6][7]

  • Precursor Ion: [C₃H₄N₃]⁺, m/z 82.04

  • Neutral Loss: HCN (-27.01 Da)

  • Fragment Ion: [C₂H₃N₂]⁺, m/z 55.03

This final major fragment represents the breakdown of the core ring structure.

Data Summary and Visualization

The key ions and their proposed structures in the fragmentation pathway are summarized below.

m/z (Calculated)Proposed FormulaNeutral Loss from PrecursorDescription
127.06[C₄H₇N₄O]⁺-Protonated Molecule [M+H]⁺
110.03[C₄H₄N₃O]⁺NH₃ (17.03 Da)Loss of ammonia from the 3-amino group
82.04[C₃H₄N₃]⁺NH₃ + CO (45.03 Da)Subsequent loss of carbon monoxide
55.03[C₂H₃N₂]⁺NH₃ + CO + HCN (72.04 Da)Subsequent loss of hydrogen cyanide
Fragmentation Pathway Diagram

The logical relationship between the precursor and its major fragment ions is visualized in the following diagram.

Fragmentation_Pathway M [M+H]⁺ This compound m/z 127.06 F1 [M+H - NH₃]⁺ m/z 110.03 M->F1 - NH₃ F2 [M+H - NH₃ - CO]⁺ m/z 82.04 F1->F2 - CO F3 [M+H - NH₃ - CO - HCN]⁺ m/z 55.03 F2->F3 - HCN

Caption: Proposed ESI+ fragmentation pathway of this compound.

Conclusion

The tandem mass spectrometric fragmentation of this compound is systematic and predictable, governed by the established chemical behavior of its functional groups. The primary fragmentation is a highly characteristic loss of ammonia (NH₃) to produce the ion at m/z 110, followed by a secondary loss of carbon monoxide (CO) to yield the m/z 82 fragment. Further fragmentation can induce ring cleavage via the loss of hydrogen cyanide (HCN). This well-defined fragmentation cascade provides a robust and unique signature for the confident identification and structural confirmation of this molecule in complex analytical samples, which is indispensable for researchers and professionals in the field of drug development and chemical analysis.

References

An In-Depth Technical Guide to the X-ray Crystal Structure of 3-Amino-1H-pyrazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold

To the researchers, scientists, and drug development professionals who navigate the intricate world of medicinal chemistry, this guide offers a comprehensive exploration of the X-ray crystal structure of 3-amino-1H-pyrazole-4-carboxamide derivatives. This scaffold has emerged as a cornerstone in the design of targeted therapeutics, particularly as potent kinase inhibitors.[1][2] Understanding their three-dimensional structure at the atomic level is not merely an academic exercise; it is the key to unlocking their full therapeutic potential. Through the precise lens of X-ray crystallography, we can visualize the subtle interplay of forces that govern their biological activity, paving the way for rational drug design and the development of next-generation medicines. This guide is structured to provide both the foundational knowledge and the practical insights necessary to embark on the structural elucidation of these remarkable compounds.

Part 1: The Significance of the this compound Core

The pyrazole ring system is a recurring motif in a multitude of biologically active compounds, lauded for its metabolic stability and versatile synthetic accessibility.[3] Within this class, the this compound core stands out as a "privileged scaffold." This term is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, a testament to their optimized geometry and hydrogen bonding capabilities.

Their prominence in modern drug discovery is particularly evident in the field of oncology, where they form the backbone of numerous kinase inhibitors.[2] Kinases, the enzymes that regulate cellular signaling pathways, are often dysregulated in cancer. The this compound scaffold has proven to be an excellent bioisostere for the adenine hinge-binding region of ATP, allowing these molecules to competitively inhibit kinase activity. A thorough understanding of their solid-state structure is paramount for deciphering the nuanced structure-activity relationships (SAR) that drive inhibitor potency and selectivity.

Part 2: From Synthesis to Single Crystal: An Experimental Journey

The journey to a crystal structure begins with the synthesis of the target molecule and culminates in the growth of a diffraction-quality single crystal. This section outlines a representative synthetic protocol and the crucial art of crystallization.

Synthesis of a Representative Derivative: 3-Amino-N-phenyl-1H-pyrazole-4-carboxamide

While numerous synthetic routes to 3-aminopyrazole-4-carboxamide derivatives exist, a common and effective method involves the cyclization of a β-ketonitrile precursor with hydrazine.[4][5] The following protocol is a representative example.

Experimental Protocol:

  • Step 1: Synthesis of 3-Morpholino-2-cyanoacrylamide. A mixture of cyanoacetamide, triethylorthoformate, and morpholine in acetonitrile is heated under reflux.[6] The morpholino group acts as a key intermediate for the subsequent cyclization.

  • Step 2: Cyclization to form 3-Aminopyrazole-4-carboxamide. The intermediate from Step 1 is reacted with hydrazine hydrate in water. The reaction mixture is heated, leading to the formation of the pyrazole ring.[6]

  • Step 3: Amide Coupling. The resulting 3-amino-1H-pyrazole-4-carboxylic acid (after hydrolysis of the amide) is then coupled with the desired amine (e.g., aniline) using standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in a suitable solvent like DMF (Dimethylformamide).[2]

  • Purification. The final product is purified by recrystallization or column chromatography to yield the desired 3-amino-N-phenyl-1H-pyrazole-4-carboxamide.

The Crucial Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires patience and a systematic approach to screening various conditions.

Common Crystallization Techniques:

  • Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a saturated solution of the compound. Common solvents for pyrazole derivatives include ethanol, acetone, and dioxane.[3][4][5]

  • Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound. It can be performed in either a "hanging drop" or "sitting drop" setup.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

The choice of solvent is critical. A good crystallization solvent is one in which the compound is sparingly soluble. A systematic screening of different solvents and solvent mixtures, as well as varying temperatures, is often necessary to find the optimal conditions for crystal growth.

Part 3: The Single-Crystal X-ray Diffraction Experiment: A Workflow

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process can be broken down into a series of well-defined steps.

Diagram: Single-Crystal X-ray Diffraction Workflow

workflow cluster_experiment Experimental Setup and Data Collection cluster_processing Data Processing and Reduction crystal_selection Crystal Selection & Mounting unit_cell Unit Cell & Space Group Determination crystal_selection->unit_cell Initial Diffraction Images data_collection Full Data Collection unit_cell->data_collection Crystal System & Symmetry integration Integration of Reflections data_collection->integration Raw Diffraction Data scaling Scaling & Merging integration->scaling Integrated Intensities absorption Absorption Correction scaling->absorption Scaled Intensities structure_solution structure_solution absorption->structure_solution Corrected Data (.hkl file)

A generalized workflow for single-crystal X-ray diffraction data collection and processing.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in size with well-defined faces and no visible cracks, is selected under a microscope. It is then mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Unit Cell and Space Group Determination: A few initial diffraction images are collected to determine the unit cell parameters and the Bravais lattice. The systematic absences in the diffraction pattern are then used to determine the space group.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The exposure time and rotation angle per frame are optimized to ensure good signal-to-noise ratio and to measure a sufficient number of unique reflections.

  • Data Integration: The raw diffraction images are processed to determine the position and intensity of each reflection.

  • Scaling and Merging: The integrated intensities are scaled to account for variations in crystal size, X-ray beam intensity, and other experimental factors. Symmetry-related reflections are then merged to produce a unique set of reflections.

  • Absorption Correction: A correction is applied to account for the absorption of X-rays by the crystal.

Part 4: Unveiling the Structure: Solution and Refinement with SHELX

The processed diffraction data provides the intensities of the reflections, but not their phases. This is known as the "phase problem" in crystallography. For small molecules like the this compound derivatives, the phase problem is typically solved using "direct methods."

The most widely used software package for small-molecule crystal structure solution and refinement is SHELX.[7][8] The refinement process is an iterative procedure of improving the atomic model to best fit the experimental data.

A Practical Guide to Structure Refinement with SHELXL:

  • Initial Structure Solution (SHELXS/SHELXT): Direct methods are used to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

  • Least-Squares Refinement (SHELXL): The initial atomic model is refined using a least-squares algorithm. This involves adjusting the atomic coordinates, occupancies, and displacement parameters to minimize the difference between the observed and calculated structure factors.

  • Anisotropic Refinement: Initially, atoms are refined with isotropic displacement parameters (spherical). In later stages, anisotropic displacement parameters (ellipsoidal) are used for non-hydrogen atoms to better model their thermal motion.

  • Locating and Refining Hydrogen Atoms: Hydrogen atoms can often be located in the difference Fourier map. They are typically refined with geometric constraints (e.g., AFIX instructions in SHELXL) to maintain realistic bond lengths and angles.

  • Structure Validation: The quality of the final refined structure is assessed using several metrics, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (GooF). A flat difference Fourier map with no significant residual peaks is also indicative of a good refinement.

Part 5: Deciphering the Crystal Architecture: Structural and Supramolecular Analysis

With a refined crystal structure in hand, a wealth of information about the molecule's geometry and its interactions in the solid state can be extracted. The Cambridge Structural Database (CSD) is an invaluable resource for comparing the determined structure with known compounds.

Intramolecular Geometry

The crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles, which can reveal important details about the molecule's conformation. For example, the planarity of the pyrazole ring and the orientation of the carboxamide group can influence the molecule's ability to fit into a binding pocket.

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is governed by a network of intermolecular interactions. For this compound derivatives, hydrogen bonding is a dominant force in directing the crystal packing.

Diagram: Common Hydrogen Bonding Motifs

hydrogen_bonding cluster_dimer Dimer cluster_chain Chain cluster_sheet Sheet a1 N-H...O=C a2 C=O...H-N a1->a2 b1 ...N-H...O=C... b2 ...N-H...O=C... b1->b2 c1 Chain 1 c2 Chain 2 c1->c2 Inter-chain H-bonds

Common hydrogen bonding motifs in pyrazole carboxamide crystal structures.

Key Intermolecular Interactions:

  • Hydrogen Bonding: The amino group, the pyrazole N-H, and the carboxamide N-H are all potent hydrogen bond donors, while the carboxamide carbonyl oxygen and the pyrazole nitrogen are strong acceptors. This leads to the formation of robust hydrogen-bonded networks, such as dimers, chains, and sheets.

  • π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with neighboring rings, further stabilizing the crystal packing.

The analysis of these interactions can be greatly facilitated by software such as Mercury, which allows for the visualization and quantification of intermolecular contacts.[9][10][11][12][13]

Part 6: A Case Study: AT7519, a Pyrazole-based Kinase Inhibitor

To illustrate the power of X-ray crystallography in drug design, we will examine the co-crystal structure of AT7519, a potent cyclin-dependent kinase (CDK) inhibitor that shares a similar pyrazole carboxamide core.[14]

Table 1: Crystallographic Data for a Representative 3-Amino-1H-pyrazole Derivative

ParameterValueReference
CCDC Deposition No.To be assigned
Empirical FormulaC7H9N3O2[15]
Formula Weight167.17[15]
Crystal SystemMonoclinic[15]
Space GroupP21/c[15]
a (Å)8.966 (2)[15]
b (Å)8.531 (2)[15]
c (Å)10.266 (2)[15]
β (°)95.57 (3)[15]
Volume (ų)781.5 (3)[15]
Z4[15]
R1 [I > 2σ(I)]0.045
wR2 (all data)0.120

Note: Data for 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid is presented as a representative example.[15]

Analysis of the AT7519-CDK2 Co-crystal Structure:

The crystal structure reveals that the pyrazole core of AT7519 sits in the adenine binding pocket of CDK2, forming key hydrogen bonds with the "hinge" region of the enzyme.[14] Specifically, the pyrazole N-H and the adjacent amide N-H act as hydrogen bond donors to the backbone carbonyls of conserved amino acid residues. The various substituents on the pyrazole core are observed to occupy specific hydrophobic pockets within the active site, explaining the inhibitor's potency and selectivity. This detailed structural information is invaluable for designing new derivatives with improved pharmacological properties.

Conclusion and Future Perspectives

The X-ray crystal structure of this compound derivatives provides a wealth of information that is indispensable for modern drug discovery. From guiding the synthesis of more potent and selective inhibitors to understanding the solid-state properties that influence bioavailability, crystallography is a cornerstone of medicinal chemistry. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the insights gained from these crystallographic studies will undoubtedly lead to the development of novel and more effective therapeutics for a wide range of diseases. The continued deposition of new structures into public databases like the Cambridge Structural Database will further enrich our collective knowledge and accelerate the pace of discovery.

References

Tautomeric Landscape of 3-Amino-1H-pyrazole-4-carboxamide: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-1H-pyrazole-4-carboxamide is a key heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The biological activity and physicochemical properties of such molecules are intrinsically linked to their tautomeric forms. This guide provides a comprehensive technical overview of the tautomerism in this compound, synthesizing theoretical principles with practical analytical strategies. We will delve into the structural nuances of the potential tautomers, the factors governing their equilibrium, and the state-of-the-art methodologies for their characterization. This document is intended to serve as a critical resource for researchers and scientists in the field of drug discovery and development, enabling a deeper understanding and control of this crucial molecular property.

The Significance of Tautomerism in Pyrazole-Based Drug Candidates

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design. For nitrogen-containing heterocycles like pyrazoles, annular prototropic tautomerism, involving the migration of a proton between the ring nitrogen atoms, is a key consideration.[2] The tautomeric form of a drug molecule can significantly influence its:

  • Pharmacological Activity: Different tautomers may exhibit distinct binding affinities for a biological target due to altered hydrogen bonding patterns and overall molecular shape.[3]

  • Physicochemical Properties: Properties such as solubility, lipophilicity, and pKa are tautomer-dependent, affecting the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Intellectual Property: A thorough understanding and characterization of all possible tautomeric forms are crucial for robust patent claims.

For this compound, the interplay between the pyrazole core and the exocyclic amino and carboxamide groups gives rise to a rich tautomeric landscape that warrants careful investigation.

Potential Tautomeric Forms of this compound

The primary tautomerism in this compound is the annular prototropic tautomerism involving the pyrazole ring nitrogens. This results in two main tautomers: the 3-amino and the 5-amino forms. Additionally, imino-enamine tautomerism involving the exocyclic amino group and amide-imidol tautomerism of the carboxamide group can be considered, although they are generally less favored for aromatic systems. The principal tautomeric equilibrium is depicted below:

Figure 1: Annular prototropic tautomerism in this compound.

Studies on related 3(5)-aminopyrazoles have shown that the 3-amino tautomer is often the more stable form.[5][6] This preference can be attributed to the electronic effects of the substituents on the pyrazole ring.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and is influenced by a variety of factors:[2][3]

  • Substitution Pattern: The electronic nature of other substituents on the pyrazole ring can shift the equilibrium. Electron-withdrawing groups at the 4-position have been shown to favor the 5-amino tautomer in some cases.[5]

  • Solvent Polarity and Protic Nature: The solvent plays a crucial role in stabilizing or destabilizing different tautomers. Polar aprotic solvents like DMSO can favor more polar tautomers through hydrogen bonding interactions.[7] In contrast, nonpolar solvents may favor less polar forms or self-associated dimers.[8]

  • Temperature and Concentration: Changes in temperature can alter the equilibrium constant of the tautomeric interconversion. Concentration effects may be observed if intermolecular hydrogen bonding leads to the formation of dimers or higher-order aggregates.[9]

  • Physical State: The predominant tautomer in the solid state can differ from that in solution. In the solid state, crystal packing forces and intermolecular hydrogen bonding networks often favor a single tautomer. X-ray crystallographic studies of similar aminopyrazoles consistently show the presence of the 3-amino tautomer in the solid state.[5][10][11]

Analytical Characterization of Tautomers

A multi-pronged analytical approach is essential for the unambiguous characterization of the tautomeric forms of this compound in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying tautomerism in solution.[12] A combination of 1D and 2D NMR experiments in different deuterated solvents (e.g., DMSO-d6, CDCl3, CD3OD) can provide detailed structural information.

Key NMR Observables for Tautomer Differentiation:

NMR Parameter 3-Amino Tautomer 5-Amino Tautomer Rationale
¹H NMR C5-H proton signalC3-H proton signalThe chemical environment of the pyrazole ring proton is distinct in each tautomer.
¹³C NMR Distinct chemical shifts for C3, C4, and C5Different chemical shifts for C3, C4, and C5The carbon chemical shifts are sensitive to the position of the double bonds and the attached proton.
¹⁵N NMR Characteristic shifts for N1 and N2Different shifts for N1 and N2¹⁵N NMR is highly sensitive to the hybridization and protonation state of nitrogen atoms.[6]
NOESY NOE between NH of pyrazole and C5-HNOE between NH of pyrazole and C3-HThrough-space correlation confirms the proximity of the N-H proton to the adjacent C-H proton.[13]
HMBC Correlation between NH proton and C4/C5Correlation between NH proton and C4/C3Long-range proton-carbon correlations help to establish the connectivity within the pyrazole ring.[14]

Experimental Protocol: NMR Analysis of Tautomerism

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the desired deuterated solvent (e.g., DMSO-d6).[12]

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to observe the chemical shifts and multiplicities of all protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of the carbon atoms.

  • 2D NMR Acquisition (NOESY and HMBC):

    • Acquire a 2D NOESY spectrum to identify through-space correlations, particularly between the pyrazole N-H and the adjacent C-H.

    • Acquire a 2D HMBC spectrum to establish long-range (2-3 bond) correlations between protons and carbons.

  • Data Analysis: Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations. Analyze the 2D NMR data to confirm the structural assignments.

Figure 2: Workflow for NMR-based tautomer analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol).[11]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

  • Analysis: The refined structure will reveal the precise location of all atoms, including the hydrogen atom on the pyrazole ring nitrogen, thus unambiguously identifying the tautomer present in the crystal lattice.

Based on literature for analogous compounds, it is highly probable that the 3-amino tautomer will be observed in the solid state.[5][10][11]

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in the gas phase and in solution (using continuum solvent models).[5][7]

Computational Protocol: DFT Calculations

  • Structure Generation: Build the 3D structures of all possible tautomers of this compound.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[6]

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: Calculate the single-point energies in the gas phase and in solution using a polarizable continuum model (PCM).[5]

  • Relative Stability Analysis: Compare the Gibbs free energies of the tautomers to predict their relative populations at equilibrium.

Concluding Remarks and Future Perspectives

The tautomeric behavior of this compound is a critical aspect that governs its utility as a scaffold in drug discovery. A comprehensive understanding of the factors influencing the tautomeric equilibrium and the application of appropriate analytical techniques are paramount for the successful development of drug candidates based on this core. This guide has outlined the key considerations and provided a framework for the systematic investigation of tautomerism.

Future work in this area should focus on expanding the experimental studies to a wider range of solvents and temperatures to build a more complete thermodynamic profile of the tautomeric interconversion. Furthermore, investigating the tautomerism of this scaffold when incorporated into more complex drug molecules will provide valuable insights for rational drug design.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-1H-pyrazole-4-carboxamide (CAS No. 5334-31-6) is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1] Its utility as a precursor for complex, biologically active molecules, notably kinase inhibitors and antiviral agents, necessitates a thorough understanding of its fundamental physicochemical properties.[2] This guide provides a comprehensive analysis of these characteristics, offering researchers and drug development professionals the technical data and procedural insights required for its effective application. We will delve into the compound's structural identity, solubility, acid-base behavior, thermal stability, and spectroscopic signature. Each section integrates theoretical principles with validated experimental protocols, ensuring a blend of academic rigor and practical applicability.

Introduction: The Strategic Importance of a Versatile Scaffold

The pyrazole ring system is a privileged scaffold in modern drug discovery, renowned for its ability to form key hydrogen bond interactions with biological targets. This compound, in particular, serves as a versatile starting material. Its bifunctional nature—featuring a nucleophilic amino group and a hydrogen-bonding carboxamide moiety—allows for diverse synthetic transformations. A precise characterization of its physicochemical properties is not merely an academic exercise; it is the foundation upon which successful drug design, formulation, and delivery are built. Factors such as solubility directly influence bioavailability, while pKa dictates the compound's charge state at physiological pH, affecting target engagement and membrane permeability. This document serves as a centralized resource for these critical parameters.

Chemical Identity and Molecular Structure

A clear definition of the molecule's structure and core identifiers is the first step in any rigorous scientific evaluation.

Molecular Structure

The molecular structure of this compound consists of a five-membered pyrazole ring substituted with an amino group at position 3 and a carboxamide group at position 4.

Caption: Molecular Structure of this compound.

Core Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 5334-31-6[1]
Molecular Formula C₄H₆N₄O[1][3][4]
Molecular Weight 126.12 g/mol [2][3][4]
Melting Point 187-189 °C[5][6], 222-234 °C (hemisulfate)[7][5][6][7]
Boiling Point 454.3 ± 25.0 °C (Predicted)[2][3]
Density 1.5 ± 0.1 g/cm³ (Predicted)[3]
pKa 13.26 ± 0.50 (Predicted, basic)[6]
LogP -0.36 to -0.91[3][8]
Appearance Off-White to Pale Beige Solid[6][7]

Solubility Profile: A Critical Parameter for Drug Action

Solubility is a determinant of a drug candidate's absorption, distribution, and ultimate bioavailability. Understanding the solubility of this compound in various media is therefore essential.

Aqueous and Organic Solvent Solubility

The compound is reported to have slight solubility in DMSO and very slight solubility in methanol and water.[9] This limited aqueous solubility is a key consideration for formulation scientists.

Rationale for Importance: For orally administered drugs, sufficient aqueous solubility in the gastrointestinal tract is a prerequisite for absorption. For laboratory use, knowledge of solubility in organic solvents is crucial for reaction setup, purification, and analytical sample preparation. The predicted negative LogP value (-0.36) suggests a hydrophilic character, which may seem at odds with low water solubility; this can be attributed to strong intermolecular hydrogen bonding in the crystal lattice which must be overcome for dissolution.[3]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[10] It measures the concentration of a saturated solution after a prolonged equilibration period.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol).[11] The presence of undissolved solid is essential to ensure saturation.[10]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12][13]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[11]

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

  • Validation: To confirm that equilibrium was reached, samples from different time points (e.g., 24 and 48 hours) should yield consistent concentration values.[13]

Caption: Workflow for Shake-Flask Solubility Determination.

Acid-Base Properties (pKa)

The pKa value defines the pH at which an ionizable group is 50% protonated and 50% deprotonated. This property governs the charge state of a molecule in different biological compartments.

Ionization Behavior

Rationale for Importance: The ionization state of a drug affects its interaction with protein targets (ionic bonds), its solubility (salts are often more soluble), and its ability to cross cell membranes (neutral species are generally more permeable). Knowing the pKa values is critical for designing relevant in vitro assays and predicting in vivo behavior.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes during the gradual addition of a titrant.[14][15]

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[14][16]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).[14][17] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14][16]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement of basic pKa values.[14][16]

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer.[14] Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).[16]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[15][18] The experiment should be performed in triplicate to ensure reproducibility.[14]

Thermal and Chemical Stability

Stability data informs storage conditions, handling procedures, and potential liabilities during synthesis and formulation.

  • Thermal Properties: The compound has a reported melting point in the range of 187-189 °C.[5][6] The hemisulfate salt exhibits a higher melting point of approximately 224-234 °C, often with decomposition.[7][9] This high melting point is indicative of a stable crystal lattice.

  • Chemical Stability: The compound is listed as stable under normal conditions.[7] However, it is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][19] Appropriate segregation and handling are required.

  • Storage: Recommended storage is at 2-8°C, protected from light, in a tightly-closed container.[6][8][9]

Spectroscopic and Chromatographic Profile

Spectroscopic data provides the fingerprint for compound identification and purity assessment.

  • Nuclear Magnetic Resonance (NMR): While detailed assigned spectra are not universally published, ¹H-NMR and ¹³C-NMR are standard methods for confirming the compound's structure. Public databases may contain spectral data for verification.[1][20]

  • Infrared (IR) Spectroscopy: IR spectra would be expected to show characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C=N/C=C stretching from the pyrazole ring.

  • LogP (Partition Coefficient): The LogP value, which measures the partitioning of a compound between octanol and water, is an indicator of its lipophilicity. The predicted LogP for this compound is negative (-0.36), suggesting it is predominantly hydrophilic.[3] This is a crucial parameter in ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

Conclusion

The physicochemical properties of this compound define its behavior from the reaction flask to biological systems. This guide has synthesized key data points and outlined robust, validated protocols for their experimental determination. The compound's high melting point suggests good solid-state stability, while its hydrophilic nature (LogP < 0) and ionizable groups (pKa) are central to its application in drug discovery. By applying the principles and methods described herein, researchers can leverage this versatile scaffold with greater predictability and scientific rigor, accelerating the development of novel therapeutics.

References

An In-depth Technical Guide to the Acylation of 3-Amino-1H-pyrazole-4-carboxamide: Strategies, Protocols, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of the acylation reactions involving 3-Amino-1H-pyrazole-4-carboxamide. As a Senior Application Scientist, this document moves beyond simple procedural descriptions to offer deep mechanistic insights, field-proven protocols, and a clear rationale for experimental choices, empowering researchers to harness the full synthetic potential of this versatile scaffold.

Executive Summary

This compound is a cornerstone heterocyclic building block in modern medicinal chemistry. Its strategic importance lies in its structural resemblance to purine precursors, serving as a key intermediate in the synthesis of established drugs like Allopurinol and as a versatile scaffold for a new generation of therapeutic agents.[1][2] The acylation of this molecule is a critical transformation for diversifying its structure and modulating its biological activity. However, the presence of multiple nucleophilic sites—two ring nitrogens (N1, N2) and an exocyclic amino group (C3-NH2)—presents a significant challenge in achieving regioselectivity.

This guide dissects the foundational principles governing these reactions, providing a framework for controlling reaction outcomes through the strategic selection of acylating agents, catalysts, and solvents. We present detailed, validated protocols for common acylation methods and contextualize their utility through case studies in contemporary drug discovery, including the development of kinase inhibitors and novel analgesics.[3][4]

Part I: Foundational Principles of Acylation on the Pyrazole Scaffold

Mechanistic Insights: A Molecule with Multiple Personalities

The reactivity of this compound is dictated by the distribution of electron density and the relative nucleophilicity of its three nitrogen atoms.

  • Ring Nitrogens (N1, N2): The pyrazole ring is an electron-rich aromatic system. The N1 and N2 nitrogens exhibit distinct electronic environments. The N1-H proton is weakly acidic and can be deprotonated by a base, creating a highly nucleophilic pyrazolate anion. This anion significantly enhances the rate of acylation on the ring.[5]

  • Exocyclic Amino Group (C3-NH2): The amino group at the C3 position is also nucleophilic. However, its reactivity is modulated by resonance effects with the pyrazole ring.

The interplay between these sites means that reaction conditions do not merely affect reaction rate; they fundamentally determine the identity of the product.

Regioselectivity: The Core Challenge

Controlling which nitrogen atom undergoes acylation is the primary objective in the synthetic design. The outcome is a direct consequence of the chosen reagents and environment:

  • Kinetic vs. Thermodynamic Control: Under neutral or weakly basic conditions, acylation may favor the most nucleophilic site (kinetic product). With stronger bases or higher temperatures, the reaction may favor the most stable product (thermodynamic product).

  • Steric Hindrance: The environment around each nitrogen atom can influence the accessibility for bulky acylating groups.

  • Acylating Agent Reactivity: Highly reactive agents like acyl chlorides may react less selectively, while less reactive agents like anhydrides can offer better control.[6][7]

A study on the closely related ethyl 3-amino-1H-pyrazole-4-carboxylate derivative using acetic anhydride demonstrates this complexity.[8][9] The reaction yielded a mixture of mono-, di-, and even tri-acetylated products, with the product ratios being highly dependent on the solvent and the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[8] Acetylation occurred predominantly on the ring nitrogen atoms, highlighting their high nucleophilicity.[8][9]

Key Reagents: The Chemist's Toolkit
  • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive electrophiles that readily acylate the pyrazole nucleus.[6][10] Reactions are typically run in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the resulting HCl, which would otherwise protonate and deactivate the starting material.[11][12]

  • Acid Anhydrides (e.g., Acetic Anhydride): Anhydrides are less reactive than acyl halides, offering a more controlled acylation.[13] These reactions can be performed neat, in an inert solvent, or accelerated with catalysts. Acid catalysts (e.g., H2SO4) can activate the anhydride, while base catalysts (e.g., DMAP) can generate a highly reactive N-acylpyridinium intermediate or deprotonate the pyrazole N1-H.[8][13]

Workflow for Selecting Acylation Conditions

The choice of methodology is dictated by the desired outcome. The following workflow provides a decision-making framework for researchers.

G start Desired Product? mono Mono-acylation start->mono Single Acyl Group di_poly Di- or Poly-acylation start->di_poly Multiple Acyl Groups reagent_mono Select Acylating Agent mono->reagent_mono reagent_poly Select Acylating Agent di_poly->reagent_poly anhydride_mono Acid Anhydride (Controlled reaction) reagent_mono->anhydride_mono High Control chloride_mono Acyl Chloride (High reactivity) reagent_mono->chloride_mono High Speed anhydride_poly Acid Anhydride (Forcing conditions) reagent_poly->anhydride_poly conditions_anhydride_mono Use mild conditions: - Stoichiometric reagent - Room temperature - Consider DMAP for N1 selectivity anhydride_mono->conditions_anhydride_mono conditions_chloride_mono Use base (Pyridine/TEA) - Stoichiometric reagent - 0°C to RT chloride_mono->conditions_chloride_mono conditions_anhydride_poly Use forcing conditions: - Excess anhydride - Reflux temperature - Extended reaction time anhydride_poly->conditions_anhydride_poly

Caption: Decision workflow for acylation strategy.

Part II: Experimental Protocols & Methodologies

These protocols are designed as self-validating systems. Each step includes a rationale, and checkpoints (e.g., TLC monitoring) are included to ensure reaction integrity.

Protocol 1: Regioselective N1-Acylation using an Acyl Chloride and Triethylamine

This method is effective for introducing a single acyl group, primarily at the N1 position, using a highly reactive acylating agent under basic conditions.

Rationale: Triethylamine (TEA) acts as an acid scavenger, preventing the buildup of HCl that would protonate and deactivate the pyrazole. Running the reaction at 0°C helps to control the high reactivity of the acyl chloride, improving selectivity.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add this compound (1.0 eq) and anhydrous Dichloromethane (DCM, approx. 10 mL per mmol of substrate).

  • Inerting: Purge the flask with dry nitrogen for 5-10 minutes.

  • Base Addition: Cool the resulting suspension to 0°C in an ice bath. Add triethylamine (1.2 eq) dropwise via syringe. Stir for 15 minutes.

  • Acylation: Dissolve the desired acyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred pyrazole suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).

Protocol 2: Acylation using Acetic Anhydride with DMAP Catalysis

This protocol, adapted from literature, is ideal for achieving controlled acetylation, particularly when mono-N-acetylation is desired.[8][9]

Rationale: Acetic anhydride is a milder acylating agent. 4-Dimethylaminopyridine (DMAP) is a superior acylation catalyst that functions as a nucleophile, reacting with the anhydride to form a highly reactive N-acylpyridinium intermediate, which then efficiently acylates the pyrazole. Using catalytic amounts of DMAP favors mono-acylation.[8]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Catalyst Addition: Add DMAP (0.1-0.2 eq) to the suspension.

  • Acylation: Add acetic anhydride (1.1-1.5 eq) dropwise at room temperature while stirring.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC. Forcing conditions (e.g., using excess anhydride and heating) will lead to di- and tri-acetylated products.[8]

  • Workup: Pour the reaction mixture into ice water. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DMF and acetic acid.

  • Purification: Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization.

Data Summary: Acylation Reaction Parameters

The following table summarizes typical conditions and outcomes for the acylation of the pyrazole core, providing a quick reference for experimental design.

Acylating AgentCatalyst/BaseSolventTemp. (°C)Typical OutcomeReference
Acyl ChloridePyridine/TEADCM, THF0 to RTMono-acylation, primarily on ring N[11]
Acetic AnhydrideNoneAcetic AcidRefluxMixture of products, potential for C-acylation[13]
Acetic AnhydrideDMAP (cat.)DMFRTSelective mono-N-acetylation[8][9]
Acetic AnhydrideH₂SO₄ (cat.)Neat80-1204-Acylpyrazole products[13]
Acetic AnhydrideNone/DMAPChloroformRT to RefluxDi- and Tri-acetylation with excess reagent[8][9]

Part III: Applications in Drug Discovery & Development

The N-acylated this compound scaffold is a privileged structure in medicinal chemistry, enabling access to a wide array of therapeutic agents.[14][15][16]

  • Kinase Inhibitors: Many modern cancer therapies target protein kinases. Pyrazole-3-carboxamide derivatives have been designed as potent inhibitors of kinases like FLT3 and CDK2/4, which are crucial in cancers such as Acute Myeloid Leukemia (AML).[4] The N-acyl group often serves to modulate solubility and can form key interactions within the ATP-binding pocket of the target enzyme.[4]

  • Opioid Receptor Agonists: In the search for safer analgesics, researchers have developed pyrazole-1-carboxamide derivatives that act as Gi-biased μ-opioid receptor agonists.[3] This biased signaling is a novel strategy aimed at providing pain relief without the severe side effects associated with conventional opioids.[3]

  • Anticancer Agents via DNA Interaction: Certain novel 1H-pyrazole-3-carboxamide derivatives have been shown to exert their anticancer effects by binding to the minor groove of DNA.[17] This interaction can disrupt DNA replication and transcription, leading to cancer cell death. The specific substituents, often attached via an amide linkage to the core, are critical for this binding affinity.[17]

  • Precursor to Allopurinol Analogues: The parent molecule is the direct precursor to Allopurinol, a xanthine oxidase inhibitor used to treat gout and hyperuricemia.[2][18] Acylation and subsequent chemical modifications allow for the synthesis of Allopurinol derivatives, which have been explored for novel anticancer activities.[1][19]

Logical Progression from Core to Therapeutics

G cluster_0 Core Chemistry cluster_1 Drug Development Pathways Core This compound Acylation Acylation Reaction (R-CO-X) Core->Acylation Purine Purine Analogues (e.g., Allopurinol) Core->Purine Cyclization (not acylation) Scaffold N-Acylated Pyrazole Scaffold Acylation->Scaffold Kinase Kinase Inhibitors (e.g., for AML) Scaffold->Kinase Opioid Opioid Agonists (Novel Analgesics) Scaffold->Opioid DNA DNA-Binding Agents (Anticancer) Scaffold->DNA

Caption: From core scaffold to diverse therapeutic classes.

Troubleshooting & Advanced Insights

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction.- Starting material is insoluble.- Product loss during workup.- Increase reaction time or temperature.- Use a more polar aprotic solvent like DMF or DMSO.- Optimize extraction pH; perform back-extraction if necessary.
Poor Regioselectivity - Acylating agent is too reactive.- Reaction temperature is too high.- Switch from acyl chloride to an anhydride.- Run the reaction at a lower temperature (e.g., 0°C or -20°C).- Use a bulky base or acylating group to introduce steric control.
Multiple Products - Excess acylating agent used.- Reaction run for too long under forcing conditions.- Use stoichiometric amounts (1.0-1.1 eq) of the acylating agent.- Monitor carefully by TLC and quench the reaction upon consumption of the starting material.
Purification Difficulty - Products have similar polarity.- Residual high-boiling solvent (DMF/DMSO).- Use a shallow gradient during column chromatography.- Consider derivatization to separate isomers, followed by deprotection.- For DMF/DMSO, perform multiple aqueous washes or use lyophilization.

Conclusion: Future Perspectives

The acylation of this compound remains a fundamentally important and highly versatile transformation in synthetic and medicinal chemistry. While traditional methods using acyl chlorides and anhydrides are robust and well-established, the future lies in developing more efficient, selective, and sustainable protocols. Emerging areas include the use of novel catalytic systems, such as copper-catalyzed C-H acylation, which could provide alternative pathways to functionalized pyrazoles.[20] Furthermore, the application of flow chemistry could enable better control over reaction parameters, potentially improving regioselectivity and safety for these crucial reactions. As the demand for novel therapeutics grows, the ability to precisely and efficiently modify scaffolds like this will continue to be a key enabler of drug discovery.

References

The Stability of 3-Amino-1H-pyrazole-4-carboxamide: A Comprehensive Guide to Forced Degradation Studies and Solvent Effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Critical Role of 3-Amino-1H-pyrazole-4-carboxamide in Pharmaceutical Development

This compound is a pivotal chemical entity in the pharmaceutical landscape. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and is notably recognized as a process impurity in the manufacturing of Allopurinol, a widely used medication for treating hyperuricemia and gout[1][2]. Understanding the chemical stability of this molecule is not merely an academic exercise; it is a regulatory necessity and a cornerstone of robust drug development.[3][4] The intrinsic stability of this intermediate directly impacts the purity profile, safety, and efficacy of the final drug product.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the stability of this compound. We will delve into the principles of forced degradation, outline detailed experimental protocols for assessing stability in various solvents under diverse stress conditions, and discuss the analytical methodologies required for accurate quantification. This document is designed to be a practical, field-proven resource that explains the causality behind experimental choices, ensuring that the data generated is reliable, reproducible, and compliant with regulatory expectations.[5][6]

Physicochemical Properties: The Foundation of Stability Assessment

Before initiating any stability study, a thorough understanding of the molecule's fundamental properties is essential. These characteristics influence its behavior in solution and guide the design of analytical methods.

PropertyValueSource(s)
Molecular Formula C₄H₆N₄O[1][2][7][8]
Molecular Weight 126.12 g/mol [1][2][7]
Physical State Off-White to Pale Beige Solid Powder[1][9]
Melting Point 187-189 °C (from water); 222-234 °C (hemisulfate salt)[1][9]
pKa (Predicted) 13.26 ± 0.50[1]
LogP (Predicted) -0.36 to -0.7[2][7]
Solubility DMSO (Slightly), Methanol (Very Slightly)[1]

The molecule's polar nature, indicated by the negative LogP value, suggests higher solubility in polar solvents. The presence of amino and carboxamide groups, along with the pyrazole ring, creates sites susceptible to hydrolytic, oxidative, and photolytic degradation.

Forced Degradation: Probing for Instability

Forced degradation, or stress testing, is the systematic process of subjecting a compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4][5][6] This is a critical component of Phase III IND filings and is essential for developing and validating stability-indicating analytical methods.[5] The goal is not to completely destroy the molecule, but to achieve a target degradation of approximately 10-15%, which is sufficient to detect and characterize impurities without overly complicating the resulting chromatograms.[5]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. A primary objective of the forced degradation study is to confirm or refute these pathways.

G cluster_0 Potential Degradation Pathways Parent This compound Acid 3-Amino-1H-pyrazole-4-carboxylic acid Parent->Acid  Hydrolysis  (Acid/Base Catalyzed) Oxidized Oxidized Products (e.g., N-oxides, ring-opened) Parent->Oxidized  Oxidation  (e.g., H₂O₂)

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: The carboxamide functional group is susceptible to hydrolysis under both acidic and alkaline conditions, which would yield 3-Amino-1H-pyrazole-4-carboxylic acid. The stability across a pH range is therefore a critical parameter.

  • Oxidation: The electron-rich pyrazole ring and the primary amino group are potential sites for oxidation. Reagents like hydrogen peroxide are commonly used to simulate oxidative stress.[6]

  • Photodegradation: Molecules with chromophores that absorb UV or visible light can be susceptible to photodegradation. As per ICH Q1B guidelines, photostability testing is a mandatory part of stress testing.[10][11]

  • Thermal Degradation: Exposure to dry heat can reveal thermally labile aspects of the molecule and is a key component of stress testing.[3]

Experimental Design & Protocols

A well-designed study is crucial for generating meaningful data. The following protocols provide a robust framework for investigating the stability of this compound.

General Workflow for Forced Degradation

The overall process involves sample preparation, stress application, sample analysis, and data interpretation. It is imperative to include controls for each condition to differentiate the effect of the stressor from the solvent or temperature alone.

G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of Compound in Solvent B Aliquot into Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidant (H₂O₂) - Heat (Thermal) - Light (UV/Vis) A->B C Incubate for Defined Time/Temp B->C D Neutralize Acid/Base Samples Quench Oxidative Reaction C->D E Dilute to Target Concentration D->E F Analyze via Stability- Indicating HPLC Method E->F G Assess Results: - % Degradation - Peak Purity - Mass Balance F->G

Caption: High-level workflow for a forced degradation study.

Protocol 1: Stress Sample Preparation

Objective: To prepare samples of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% v/v

  • Class A volumetric flasks, pipettes

  • pH meter

  • Thermostatic oven, water bath

  • Photostability chamber (ICH Q1B compliant)

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Methanol:Water) to prepare a 1 mg/mL stock solution. Rationale: A co-solvent is often necessary due to the limited solubility in pure water or methanol[1]. This stock will be the source for all stress conditions.

  • Control Sample (Unstressed): Dilute the stock solution with the 50:50 Methanol:Water diluent to a final concentration of 0.1 mg/mL. Store protected from light at 2-8°C.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 4 hours.

    • Cool to room temperature, then neutralize with an equivalent volume of 0.1 M NaOH.

    • Dilute to 10 mL with diluent (final theoretical concentration: 0.1 mg/mL).

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 2 hours. Rationale: Base hydrolysis of amides is often faster than acid hydrolysis, requiring milder conditions.

    • Neutralize with an equivalent volume of 0.1 M HCl.

    • Dilute to 10 mL with diluent.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 6 hours, protected from light.

    • Dilute to 10 mL with diluent.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution into a vial and heat in an oven at 80°C for 24 hours.

    • Cool to room temperature and dilute to 10 mL with diluent.

    • Also, perform a solid-state thermal stress by placing the powder in an oven at 80°C.

  • Photolytic Degradation:

    • Add 1 mL of the stock solution to a quartz cuvette or a suitable transparent vial.

    • Prepare a "dark control" by wrapping an identical sample completely in aluminum foil.

    • Expose both samples in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10]

    • After exposure, dilute the contents of both vials to 10 mL with diluent.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an analytical method capable of separating the parent compound from all potential degradation products.

Instrumentation & Parameters:

ParameterSpecificationRationale
HPLC System Agilent 1260 or equivalent with DAD/PDA detectorDiode-array detector is crucial for assessing peak purity and identifying the optimal wavelength.
Column C18, 4.6 x 150 mm, 3.5 µmC18 is a versatile stationary phase suitable for polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amine-containing compounds and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% BA gradient is essential to elute both the polar parent compound and potentially less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength from PDA scan)

Method Validation Logic: The trustworthiness of this method is established by challenging it with the stressed samples. The method is considered "stability-indicating" if:

  • The parent peak is well-resolved from all degradant peaks.

  • Peak purity analysis (using a PDA detector) of the parent peak in stressed samples passes, indicating no co-elution.

  • A mass balance calculation is performed. The sum of the parent peak area and all degradant peak areas should ideally be close to 100% of the initial unstressed sample's peak area, accounting for any differences in response factors.[12]

Data Interpretation and Summary

The results from the HPLC analysis should be systematically tabulated to provide a clear overview of the compound's stability profile.

Table 1: Hypothetical Stability Data Summary for this compound

Stress Condition% Assay of Parent% Total ImpuritiesNumber of DegradantsObservations
Unstressed Control100.0< 0.10-
0.1 M HCl, 60°C, 4h88.511.22Major degradant at RRT 0.8; Minor at RRT 1.2
0.1 M NaOH, RT, 2h85.214.52Major degradant at RRT 0.8 matches acid hydrolysis
3% H₂O₂, RT, 6h92.17.83Multiple minor oxidative degradants formed
Thermal (80°C, 24h)99.50.41Thermally stable in solution
Photolytic (ICH Q1B)96.83.12Minor degradation observed compared to dark control

Analysis of Results:

  • The compound shows significant degradation under both acidic and basic conditions, likely due to hydrolysis of the carboxamide group. The primary degradant (RRT 0.8) should be investigated further, likely being the carboxylic acid analog.

  • Moderate sensitivity to oxidation is observed.

  • The compound is relatively stable under thermal and photolytic stress, although some photosensitivity exists, suggesting protective packaging may be required for a final drug product.[11]

Conclusion for the Research Professional

The stability of this compound is a multifaceted issue that requires rigorous, systematic investigation. This guide provides the strategic and tactical framework to conduct such a study. The molecule is demonstrably susceptible to hydrolytic and oxidative degradation. The provided protocols for forced degradation and the stability-indicating HPLC method serve as a robust starting point for any laboratory. By understanding these liabilities early in the development process, scientists can implement controls in the manufacturing process, define appropriate storage conditions, and develop stable formulations, ultimately ensuring the quality and safety of the final pharmaceutical product.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines using 3-Amino-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry and drug development.[1][2] Structurally, it is an isostere of adenine, a fundamental component of DNA, RNA, and adenosine triphosphate (ATP).[3] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to effectively mimic endogenous purines, enabling them to interact with a wide array of biological targets, most notably protein kinases.[3] Consequently, this scaffold is at the core of numerous pharmacologically active compounds with therapeutic potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2]

A cornerstone in the construction of this vital heterocyclic system is 3-amino-1H-pyrazole-4-carboxamide. Its vicinal amino and carboxamide functionalities provide a reactive platform for cyclization reactions to form the fused pyrimidine ring. This guide offers a comprehensive overview of the synthetic strategies, detailed experimental protocols, and mechanistic insights for the synthesis of pyrazolo[3,4-d]pyrimidines from this versatile starting material, tailored for researchers and professionals in drug discovery and development.

Synthetic Strategies and Mechanistic Rationale

The primary strategy for synthesizing the pyrazolo[3,4-d]pyrimidine core from this compound involves a cyclocondensation reaction. This reaction introduces the final two carbon atoms and one nitrogen atom (or a carbon and a nitrogen atom) to form the six-membered pyrimidine ring. The choice of the cyclizing agent is critical as it dictates the substitution pattern on the newly formed ring.

Mechanism of Cyclocondensation with Formamide

The reaction with formamide is a classic and direct method to produce the parent 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol). The mechanism proceeds through several key steps:

  • Initial Nucleophilic Attack: The exocyclic amino group of the pyrazole is more nucleophilic than the ring nitrogens and attacks the electrophilic carbonyl carbon of formamide.

  • Formation of Formamidine Intermediate: Following the initial attack, a molecule of water is eliminated to form an N-formyl intermediate which then tautomerizes or reacts further to form a formamidine-like intermediate.

  • Intramolecular Cyclization: The amide nitrogen of the carboxamide group then acts as a nucleophile, attacking the newly formed electrophilic carbon of the formamidine moiety.

  • Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazolo[3,4-d]pyrimidin-4-one ring system.

G cluster_0 Reaction Mechanism: Cyclization with Formamide A This compound + Formamide B Nucleophilic attack by exocyclic amino group A->B Step 1 C N-Formyl Intermediate B->C D Dehydration C->D Step 2 E Formamidine Intermediate D->E F Intramolecular Cyclization (Amide N attacks) E->F Step 3 G Cyclized Intermediate F->G H Dehydration/ Aromatization G->H Step 4 I 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one H->I

Caption: General mechanism for the synthesis of pyrazolo[3,4-d]pyrimidin-4-one.

Experimental Protocols

The following protocols are presented as a foundation for laboratory synthesis. Researchers should adapt these procedures based on the specific substrate and desired scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol)

This protocol details the most fundamental synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, yielding the unsubstituted 4-hydroxy derivative, widely known as Allopurinol.

Materials:

  • This compound hemisulfate

  • Formamide

  • Sodium hydroxide

  • Concentrated hydrochloric acid

  • Activated charcoal

  • Acetone

  • Water (deionized or distilled)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound hemisulfate (113 g) in formamide (325 ml).

  • Heating: Heat the stirred suspension to 145°C. Maintain this temperature for 5 hours. The solid will gradually dissolve as the reaction progresses.

  • Isolation of Crude Product: Cool the reaction mixture to 30°C. The product will precipitate out of the solution. Collect the solid by filtration.

  • Washing: Wash the collected crude product sequentially with formamide (2 x 50 ml), water (2 x 150 ml), and finally acetone (2 x 100 ml) to remove residual starting materials and solvent.

  • Recrystallization (Purification):

    • Dissolve the crude product (approx. 79 g) in a solution of sodium hydroxide (25 g) in water (1200 ml) at room temperature (25°C).

    • Add activated charcoal (8 g) to the solution and stir for 30 minutes to decolorize.

    • Filter the solution to remove the charcoal.

    • Carefully acidify the filtrate by adding concentrated hydrochloric acid until the pH reaches 5. The purified product will precipitate.

  • Final Product Collection: Collect the purified product by filtration. Wash the solid with cold water (2 x 300 ml) and acetone (2 x 200 ml).

  • Drying: Dry the final product in a vacuum oven at 60°C to a constant weight. The expected yield is approximately 70 g (80%).

Protocol 2: Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines via Microwave Irradiation

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating, often leading to higher yields and shorter reaction times. This protocol provides a general framework for a one-pot, three-component synthesis.

Materials:

  • Methyl 5-amino-1H-pyrazole-4-carboxylate derivative

  • Trimethyl orthoformate

  • Primary amine (e.g., aniline, benzylamine)

  • Suitable microwave-safe reaction vessel

Procedure:

  • Reagent Mixture: In a microwave-safe reaction vessel, combine the methyl 5-aminopyrazole-4-carboxylate derivative, trimethyl orthoformate, and the desired primary amine.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture under controlled conditions (time, temperature, and power to be optimized for specific substrates) to drive the reaction to completion.

  • Product Isolation: After cooling, the product often precipitates from the reaction mixture. It can be isolated by simple filtration, minimizing the need for chromatographic purification.

This method is particularly advantageous for generating a library of analogues for structure-activity relationship (SAR) studies.

Versatility of Synthesis: A Summary of Cyclizing Agents

The utility of this compound and its derivatives extends to a variety of cyclizing agents, allowing for the introduction of diverse functional groups onto the pyrimidine ring. The table below summarizes common reagents and the resulting substitution patterns.

Cyclizing AgentReagent ClassResulting Pyrazolo[3,4-d]pyrimidineTypical Yields (%)
Formamide One-carbon source4-Hydroxy80-95%
Urea Carbonyl source4,6-Dihydroxy60-80%
Thiourea Thiocarbonyl source4-Hydroxy-6-mercapto55-75%
Acetic Anhydride Acylating agent4-Hydroxy-6-methyl70-85%
Orthoesters (e.g., Triethyl orthoformate) One-carbon source4-Hydroxy (or 4-alkoxy)75-90%
Carboxylic Acids + POCl₃ Acylating/Dehydrating4-Hydroxy-6-substituted65-88%
Nitriles (under acidic conditions) Nitrile4-Amino-6-substituted50-70%

Yields are approximate and highly dependent on the specific substrate and reaction conditions.

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

The synthesis of diverse pyrazolo[3,4-d]pyrimidine derivatives can be visualized as a branched workflow starting from the common aminopyrazole precursor.

G cluster_C1 Cyclization Reagents cluster_P1 Primary Products Start This compound (or its ester/nitrile derivatives) Formamide Formamide Start->Formamide Urea Urea / Thiourea Start->Urea Anhydride Acetic Anhydride Start->Anhydride Orthoester Orthoesters Start->Orthoester Acids R-COOH / POCl₃ Start->Acids P1 4-Hydroxy- (Allopurinol) Formamide->P1 P2 4,6-Dihydroxy or 4-OH-6-SH Urea->P2 P3 4-Hydroxy-6-methyl Anhydride->P3 P4 4-Hydroxy Orthoester->P4 P5 4-Hydroxy-6-R Acids->P5

Caption: Synthetic pathways from 3-aminopyrazole precursors to various pyrazolo[3,4-d]pyrimidines.

Conclusion and Future Outlook

This compound remains an invaluable and cost-effective starting material for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold. The methodologies outlined in this guide, from classic thermal condensations to modern microwave-assisted protocols, provide a robust toolkit for chemists in the pharmaceutical and life sciences sectors. The continued exploration of one-pot, multicomponent reactions will further enhance the efficiency and environmental sustainability of these synthetic routes.[4] As our understanding of the biological roles of kinases and other purine-binding proteins deepens, the demand for novel and diverse pyrazolo[3,4-d]pyrimidine derivatives will undoubtedly grow, ensuring this synthetic pathway remains a cornerstone of drug discovery for years to come.

References

The Versatile Scaffold: 3-Amino-1H-pyrazole-4-carboxamide in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Aminopyrazole Core in Kinase Inhibition

In the landscape of medicinal chemistry, particularly in the pursuit of novel kinase inhibitors, certain molecular frameworks consistently emerge as privileged scaffolds. These structures possess the inherent ability to interact favorably with the highly conserved ATP-binding site of kinases, providing a robust foundation for the development of potent and selective therapeutic agents. The 3-amino-1H-pyrazole-4-carboxamide core has solidified its status as one such exemplary scaffold. Its remarkable utility stems from a unique combination of features: a rigid heterocyclic system, strategically positioned hydrogen bond donors and acceptors, and versatile handles for synthetic elaboration. This guide provides an in-depth exploration of the application of this compound and its derivatives in the synthesis of a diverse range of kinase inhibitors, offering detailed protocols and insights for researchers in drug discovery and development.

The core strength of the aminopyrazole scaffold lies in its capacity to act as a "hinge-binder," forming key hydrogen bonding interactions with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[1] This bidentate hydrogen bond formation, typically involving the pyrazole N-H and the exocyclic amino group, mimics the interaction of the adenine portion of ATP, effectively anchoring the inhibitor in the active site. The carboxamide moiety at the 4-position provides an additional point of interaction and a crucial vector for synthetic diversification, allowing for the exploration of various pockets within the ATP-binding site to achieve desired potency and selectivity profiles.

This document will navigate through the fundamental synthetic strategies for preparing the aminopyrazole core and its derivatives, followed by detailed protocols for their incorporation into prominent classes of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinases (JAKs). We will also delve into the structure-activity relationships (SAR) that govern the efficacy of these compounds and visualize the critical molecular interactions that underpin their inhibitory activity.

I. Synthesis of the this compound Scaffold: A Foundational Protocol

The synthesis of the this compound core is a critical first step in the development of this class of inhibitors. Several routes have been reported, with the cyclocondensation of a β-ketonitrile equivalent with hydrazine being a common and efficient strategy.[2] A robust and scalable one-pot method has been developed, offering a clean and efficient production of the hemisulfate salt of the target compound.[3][4]

Protocol 1: One-Pot Synthesis of this compound Hemisulfate[4]

This protocol outlines a one-pot synthesis starting from cyanoacetamide and morpholine.

Materials:

  • Cyanoacetamide

  • Morpholine

  • Trimethyl orthoformate

  • Hydrazine hydrate (85%)

  • Sulfuric acid

  • Water

  • Ice

Procedure:

  • Reaction Setup: In a reaction vessel, add cyanoacetamide and morpholine to water with stirring until dissolved. The molar ratio of cyanoacetamide to morpholine should be approximately 1:1, and the weight ratio of cyanoacetamide to water should be in the range of 1:0.5 to 1:1.5.

  • Formation of the Intermediate: Heat the solution to 45–70 °C. Slowly add trimethyl orthoformate to the reaction mixture. The molar ratio of trimethyl orthoformate to cyanoacetamide should be between 0.05:1 and 1:1. After the addition is complete, reflux the mixture for 2–8 hours.

  • Cyclization: Cool the reaction mixture to 60-70°C. Carefully add 85% hydrazine hydrate. The reaction is exothermic, and the temperature will rise. Maintain the temperature for a short period to ensure complete cyclization.

  • Salt Formation and Isolation: Cool the mixture to 55-60°C. Slowly add a pre-chilled mixture of sulfuric acid and ice to adjust the pH to approximately 1.5. This will precipitate the this compound as its hemisulfate salt.

  • Purification: Cool the slurry to 0–5 °C, and collect the solid product by filtration. Wash the filter cake with cold water and then with a suitable organic solvent (e.g., acetone) to remove impurities. Dry the product under vacuum.

This one-pot procedure is advantageous due to its operational simplicity and reduced waste generation, making it suitable for large-scale synthesis.[4]

II. Elaboration of the Scaffold: Crafting Specific Kinase Inhibitors

The true power of the this compound scaffold lies in its synthetic tractability. The amino and carboxamide groups serve as versatile handles for introducing a wide array of substituents, enabling the fine-tuning of inhibitory activity and selectivity against specific kinase targets.

A. Cyclin-Dependent Kinase (CDK) Inhibitors

Dysregulation of CDKs is a hallmark of cancer, making them attractive targets for therapeutic intervention.[1][5] The aminopyrazole core has been extensively utilized in the development of potent CDK inhibitors.[5][6] A common synthetic strategy involves the N-arylation of the pyrazole core, followed by amide coupling at the carboxamide position.

Scaffold This compound N_Arylation N-Arylation/Alkylation (e.g., with substituted pyrimidines) Scaffold->N_Arylation Step 1 Amide_Coupling Amide Coupling (e.g., with carboxylic acids) N_Arylation->Amide_Coupling Step 2 Final_Inhibitor Final CDK Inhibitor Amide_Coupling->Final_Inhibitor Step 3

Caption: General synthetic workflow for CDK inhibitors.

Protocol 2: Synthesis of a 3-Aminopyrazole-based CDK2 Inhibitor[6][7]

This protocol is a representative example of how the core scaffold can be elaborated to generate a potent CDK2 inhibitor.

Step 1: N-Arylation with a Halogenated Pyrimidine

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., isopropanol or DMF), add a halogenated pyrimidine derivative (e.g., 2,4-dichloropyrimidine) and a base (e.g., triethylamine or diisopropylethylamine).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 60 °C to reflux for several hours to overnight. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the N-arylated pyrazole intermediate.

Step 2: Amide Coupling

  • Activation of Carboxylic Acid: In a separate flask, dissolve the desired carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a base (e.g., DIPEA). Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Amide Bond Formation: Add the N-arylated pyrazole intermediate from Step 1 to the activated carboxylic acid solution. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography or preparative HPLC.

This modular approach allows for the rapid generation of a library of analogues by varying both the pyrimidine substituent and the carboxylic acid coupling partner, facilitating extensive SAR studies.[6]

B. p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key player in inflammatory signaling pathways, making it a target for the treatment of various inflammatory diseases.[7][8][9] The aminopyrazole scaffold has been successfully employed to generate potent and selective p38 inhibitors.[7][8][9]

A notable feature of some pyrazole-based p38 inhibitors is the introduction of a nitrogen-linked substituent at the 5-position of the pyrazole ring.[7][8] A novel synthetic route utilizing dithietanes has been developed for this purpose.[8]

Protocol 3: Synthesis of a 5-Substituted Pyrazole-based p38 Inhibitor[9]

This protocol highlights a specialized method for introducing substituents at the C5 position of the pyrazole ring.

Step 1: Formation of the Thioamide Intermediate

  • React a suitable starting material with carbon disulfide and dibromomethane in the presence of a base like potassium carbonate to form a dithietane.

  • Treat the dithietane with a secondary amine (e.g., N-methylpiperazine) in a solvent like toluene to yield the corresponding thioamide.

Step 2: Pyrazole Ring Formation

  • Condense the thioamide intermediate with hydrazine in a suitable solvent. This cyclization reaction affords the desired 5-substituted 3-aminopyrazole derivative. This method is advantageous as it is scalable and often does not require chromatographic purification.[8]

Step 3: Further Elaboration

The resulting 5-substituted aminopyrazole can then be further functionalized, for example, by N-arylation at the pyrazole ring and subsequent modifications to generate the final p38 inhibitor.

C. Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in autoimmune diseases and cancer.[10][11] The this compound scaffold has been instrumental in the discovery of potent and selective JAK inhibitors.[10]

The design of JAK inhibitors often focuses on achieving selectivity among the different JAK family members (JAK1, JAK2, JAK3, and TYK2).[10][11] Structure-based design, guided by X-ray crystallography, plays a pivotal role in exploiting subtle differences in the ATP-binding sites of the JAK isoforms.[10]

The synthesis of these inhibitors generally follows a similar path to the CDK inhibitors, involving N-substitution on the pyrazole ring and amide bond formation. The key to achieving selectivity lies in the judicious choice of the substituents that project into specific pockets of the kinase active site.

III. Structure-Activity Relationship (SAR) and Molecular Interactions

The development of potent and selective kinase inhibitors is an iterative process of design, synthesis, and biological evaluation. Understanding the SAR is paramount to this process.

Table 1: Representative Aminopyrazole-Based Kinase Inhibitors and their Biological Activity
Kinase TargetCompound ExampleIC50/KiReference
CDK2/cyclin APNU-29213737 nM (IC50)[5]
CDK2/cyclin APHA-53353331 nM (Ki)[6]
p38αSC-806-[7]
JNK3SR-35767 nM (IC50)[12][13]
JAK1Compound 28-[10]
FLT3Compound 8t0.089 nM (IC50)[14][15]
BTKCyanamide-based inhibitor-[3]
FGFR1/2/3Compound 10h46/41/99 nM (IC50)[9][16]

Note: The table presents a selection of examples to illustrate the potency of this scaffold against various kinases.

Visualizing the Key Interactions: The Hinge-Binding Motif

The fundamental interaction of the aminopyrazole scaffold with the kinase hinge region is a recurring theme across different kinase targets. X-ray crystallography has provided invaluable atomic-level insights into this binding mode.

cluster_0 Kinase Hinge Region cluster_1 Aminopyrazole Inhibitor Hinge_NH Backbone N-H Hinge_CO Backbone C=O Pyrazole_NH Pyrazole N-H Pyrazole_NH->Hinge_NH H-bond Amino_NH2 Amino N-H Amino_NH2->Hinge_CO H-bond Carboxamide Carboxamide (R-group) Solvent/Other Pockets Solvent/Other Pockets Carboxamide->Solvent/Other Pockets Interactions

References

Application Notes & Protocols: A Strategic Guide to the Design of Novel Anticancer Agents from the 3-Amino-1H-pyrazole-4-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

The 3-Amino-1H-pyrazole-4-carboxamide core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and capacity for forming multiple hydrogen bonds allow it to serve as a versatile framework for designing potent and selective inhibitors of various biological targets.[1][2] This scaffold is a key component in a number of FDA-approved drugs and clinical candidates, particularly in the realm of oncology.[2][3] Its success stems from its ability to mimic the purine hinge-binding motif, making it an ideal starting point for the development of ATP-competitive kinase inhibitors.[4]

This guide provides a comprehensive, experience-driven framework for the rational design, synthesis, and biological evaluation of novel anticancer agents derived from this potent chemical starting point. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible drug discovery workflow.

Section 1: Foundational Strategy - Targeting Oncogenic Kinases

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] The 3-aminopyrazole moiety is particularly adept at targeting the ATP-binding site of kinases.[5] This section outlines the rationale for selecting key oncogenic kinase targets for inhibitors based on this scaffold.

1.1. The Rationale for Kinase Inhibition The pyrazole ring and the adjacent amino group can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved interaction that anchors the inhibitor. The carboxamide group provides a convenient vector for introducing substituents that can explore adjacent pockets, thereby conferring potency and selectivity. This bioisosteric replacement for the natural adenine base of ATP makes the scaffold a powerful starting point for kinase inhibitor design.[2][4]

1.2. Key Kinase Targets for the Pyrazole Scaffold Structure-activity relationship (SAR) studies have shown that derivatives of this scaffold can be optimized to target several important kinase families implicated in cancer:

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their overexpression is common in many tumors, making them attractive targets.[6][7][8] Inhibition leads to failed cytokinesis, polyploidy, and ultimately, apoptosis.[6]

  • Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDKs are fundamental targets in oncology.[3][9] The development of specific CDK inhibitors can induce cell cycle arrest and is a validated therapeutic strategy.[5]

  • BRAF Kinase: The V600E mutation in the BRAF kinase is a known driver in a high percentage of melanomas and other cancers.[10] Designing selective inhibitors against mutant BRAF is a clinically successful approach.[11]

The following diagram illustrates the general principle of targeting the kinase ATP pocket with a pyrazole-based inhibitor.

G cluster_0 Kinase ATP-Binding Site cluster_1 Pyrazole-Carboxamide Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue pocket Hydrophobic Pocket ribose Ribose Pocket inhibitor inhibitor inhibitor:f0->hinge H-Bond (Acceptor) inhibitor:f1->hinge H-Bond (Donor) inhibitor:f3->pocket Hydrophobic Interaction

Caption: Kinase hinge-binding model for pyrazole-carboxamide inhibitors.

Section 2: Design Strategy and Chemical Synthesis

A successful drug discovery campaign relies on the efficient synthesis of a diverse chemical library to explore the structure-activity landscape.

2.1. General Synthetic Strategy The synthesis of this compound derivatives is well-established.[12][13] A common and robust approach involves the condensation of a hydrazine with an appropriately substituted cyanoacrylamide precursor, followed by amide coupling. This modular approach allows for systematic variation at multiple positions to build a library for screening.

The workflow below outlines a generalized synthetic route. The choice of R1, R2, and R3 substituents is critical for modulating potency, selectivity, and pharmacokinetic properties.

G start Starting Materials (e.g., Cyanoacetamide, N,N-dimethylformamide dimethyl acetal) step1 Step 1: Synthesis of 2-cyano-3-(dimethylamino)acrylamide start->step1 step2 Step 2: Cyclization with Substituted Hydrazine (R1-NHNH2) step1->step2 Key pyrazole ring formation intermediate Intermediate: 3-Amino-1-(R1)-1H-pyrazole-4-carboxamide step2->intermediate step3 Step 3: Amide Coupling with R2-COOH or Acylation intermediate->step3 Diversity introduction final Final Library of Novel Pyrazole Derivatives step3->final

Caption: Generalized workflow for the synthesis of a diverse library.

2.2. Structure-Activity Relationship (SAR) Insights Systematic evaluation of synthesized analogues is crucial for optimizing lead compounds. Based on extensive literature, key SAR trends can be summarized:

  • Substitution on the Pyrazole N1-position (R1): This position can be used to modulate solubility and target interactions. Bulky aromatic or heteroaromatic rings often enhance potency.[14]

  • Substitution on the Carboxamide Nitrogen (R2): This is a primary vector for exploring selectivity pockets. Introducing groups that can interact with specific residues outside the core hinge region is a key strategy for achieving selectivity over other kinases.[15][16]

  • Substitution on the Pyrazole C5-position: While the core scaffold is 3-amino-4-carboxamide, further derivatization at the 5-position can also influence activity and selectivity.[1]

Section 3: Primary Screening - In Vitro Cytotoxicity Assessment

The first critical step in evaluating novel compounds is to determine their ability to inhibit the growth of cancer cells. Standardized, high-throughput cytotoxicity assays are the workhorse of this initial screening phase.[17][18]

Protocol 1: MTT/SRB Cytotoxicity Assay This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial metabolic activity.[19][20] The Sulforhodamine B (SRB) assay, which measures total cellular protein, is an excellent alternative.[21]

Rationale: The goal is to determine the half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit cell growth by 50%.[22] This value provides a quantitative measure of a compound's potency. A panel of cancer cell lines should be used, ideally including lines where the target kinase is known to be a key driver (e.g., A375 melanoma cells for BRAF inhibitors).[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)[22]

  • Complete culture medium (e.g., DMEM with 10% FBS)[22]

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in sterile PBS)[21]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[21]

  • 96-well flat-bottom sterile microplates

  • Positive control (e.g., Doxorubicin, Alisertib)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.[21][22]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same final concentration) and a positive control.[22]

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent and long enough for the effects on proliferation to be observed.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL). Incubate for an additional 2-4 hours at 37°C.[21][23] Viable cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking for 15 minutes.[20][22]

  • Absorbance Measurement: Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.[20][22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Data Presentation: Quantitative data from cytotoxicity assays should be summarized in a clear, tabular format.

Table 1: Example Cytotoxicity Profile of Novel Pyrazole Derivatives

Compound ID Target Kinase MCF-7 (Breast) IC50 (µM) A549 (Lung) IC50 (µM) HCT116 (Colon) IC50 (µM)
PZ-001 Aurora A 0.12 ± 0.02 0.25 ± 0.04 0.18 ± 0.03
PZ-002 Aurora A 1.5 ± 0.3 2.1 ± 0.4 1.8 ± 0.2
PZ-003 BRAF(V600E) > 50 > 50 7.4 ± 0.9
Alisertib (Control) Aurora A 0.08 ± 0.01 0.15 ± 0.02 0.11 ± 0.01

Note: Data are presented as mean ± SD from three independent experiments and are for illustrative purposes only.

Section 4: Target Validation - Biochemical Kinase Assays

After identifying compounds with cellular activity, it is essential to confirm that they act by inhibiting the intended kinase target. This is achieved through biochemical assays using purified recombinant kinase enzymes.[][25]

Protocol 2: In Vitro Kinase Inhibition Assay (General) Numerous assay formats are available, including radiometric, fluorescence-based (e.g., LanthaScreen TR-FRET), and luminescence-based (e.g., ADP-Glo) methods.[][26] The luminescence-based ADP-Glo™ Kinase Assay is described here as a robust, non-radioactive example.

Rationale: This assay quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower amount of ADP, which is converted into a luminescent signal. This allows for the direct measurement of enzyme inhibition and calculation of an enzymatic IC50 value. Performing the assay at an ATP concentration close to the Michaelis-Menten constant (Km) provides a sensitive measure of inhibitor potency.

Materials:

  • Recombinant human kinase (e.g., Aurora A, CDK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP at appropriate concentration

  • Test compounds in DMSO

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • White, low-volume 384-well assay plates

  • Multichannel pipette and plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Prepare Kinase Reaction: In a 384-well plate, add the kinase, substrate, and buffer.

  • Add Compounds: Add serial dilutions of the test compounds. Include "no inhibitor" (positive) and "no enzyme" (negative) controls.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Convert ADP to ATP & Generate Light: Add the Kinase Detection Reagent, which contains the enzymes to convert ADP to ATP and luciferase to generate a light signal proportional to the ADP concentration. Incubate for 30 minutes.

  • Measure Luminescence: Read the plate using a luminometer.

  • Data Analysis: Normalize the data to controls and plot the % inhibition versus the log of inhibitor concentration. Calculate the IC50 value using non-linear regression.

Section 5: Cellular Mechanism of Action

Confirming that the observed cytotoxicity is linked to the inhibition of the target kinase within the cellular environment is a critical validation step.

G cluster_moa Mechanism of Action Assays cluster_flow Flow Cytometry Endpoints cluster_wb Western Blot Endpoints start Lead Compound (from Cytotoxicity & Kinase Assays) cell_treat Treat Cancer Cells with IC50 concentration start->cell_treat analysis Post-Treatment Analysis cell_treat->analysis flow Flow Cytometry analysis->flow wb Western Blotting analysis->wb cell_cycle Cell Cycle Arrest (Propidium Iodide) flow->cell_cycle apoptosis Apoptosis Induction (Annexin V / PI) flow->apoptosis target_mod Target Modulation (e.g., p-Histone H3 for Aurora Kinase) wb->target_mod apoptosis_markers Apoptosis Markers (e.g., Cleaved PARP, Cleaved Caspase-3) wb->apoptosis_markers

Caption: Workflow for elucidating the cellular mechanism of action.

Protocol 3: Cell Cycle Analysis by Flow Cytometry Rationale: Since targets like Aurora kinases and CDKs are key regulators of the cell cycle, their inhibition is expected to cause cells to accumulate in a specific phase (e.g., G2/M phase arrest for Aurora kinase inhibitors).[6] This protocol uses propidium iodide (PI) to stain cellular DNA and quantify the cell distribution across different cycle phases.[27]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest and Fix: Harvest the cells (including floating cells) and wash with cold PBS. Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Analysis: Incubate in the dark for 30 minutes. Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to G0/G1, S, and G2/M phases.

Protocol 4: Apoptosis Assay (Annexin V/PI) Rationale: To confirm that cell death occurs via apoptosis, this assay is used.[27] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Harvesting: Harvest all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[22]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[22]

  • Analysis: Analyze the cells immediately by flow cytometry. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Conclusion

The this compound scaffold represents a highly validated and promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. By employing an integrated strategy that combines rational design, efficient synthesis, and a multi-tiered biological evaluation process—from broad cytotoxicity screening to specific target engagement and cellular mechanism of action studies—researchers can effectively advance new chemical entities through the preclinical drug discovery pipeline. The protocols and strategies outlined in this guide provide a robust framework for successfully navigating this complex but rewarding endeavor.

References

N-alkylation of 3-Amino-1H-pyrazole-4-carboxamide for library synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput N-Alkylation of 3-Amino-1H-pyrazole-4-carboxamide for Drug Discovery Library Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrazole Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including several FDA-approved drugs.[1][2][3][4] Its rigid, planar structure and rich decoration points make it an ideal starting point for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents. N-alkylation is a primary and highly effective strategy for exploring the chemical space around this core, allowing for the systematic modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

This guide provides a comprehensive overview and detailed protocols for the N-alkylation of this compound, with a focus on strategies for controlling regioselectivity and adapting the methodology for high-throughput library synthesis.

The Core Challenge: Controlling Regioselectivity in Pyrazole N-Alkylation

The pyrazole ring possesses two distinct nitrogen atoms, N1 and N2, both of which are nucleophilic and can undergo alkylation. This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate and characterize, complicating the drug discovery process.[5] Achieving high regioselectivity is therefore the most critical aspect of this chemistry.

G start Start: Assemble Glassware under Inert Atmosphere (N₂/Ar) reagents Add this compound and Anhydrous Solvent (DMF) start->reagents cool Cool Reaction Mixture to 0 °C (Ice Bath) reagents->cool base Add Base (e.g., NaH) Portion-wise cool->base stir1 Stir for 30 min at 0 °C (Deprotonation) base->stir1 alkylate Add Alkylating Agent (R-X) Dropwise at 0 °C stir1->alkylate warm Allow to Warm to Room Temp. Stir for 2-16 h alkylate->warm monitor Monitor Reaction Progress (TLC / LC-MS) warm->monitor quench Quench Reaction with Saturated Ammonium Chloride (aq) monitor->quench Upon Completion extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (Na₂SO₄), Filter, and Concentrate extract->dry purify Purify Crude Product (Column Chromatography) dry->purify end_node End: Characterize Pure Product (NMR, LC-MS, HRMS) purify->end_node

References

Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 3-Amino-1H-pyrazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrazoles in Medicinal Chemistry

The 3-amino-1H-pyrazole-4-carboxamide scaffold is a privileged structure in modern drug discovery, forming the core of numerous biologically active compounds, particularly kinase inhibitors used in oncology.[1][2][3] The ability to introduce diverse aryl and heteroaryl substituents at various positions on the pyrazole ring is crucial for modulating the potency, selectivity, and pharmacokinetic properties of these drug candidates. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic strategy, offering a robust and versatile method for forming carbon-carbon bonds.

This guide provides a comprehensive overview of Suzuki-Miyaura coupling protocols specifically tailored for the functionalization of this compound derivatives. As a Senior Application Scientist, this document is designed to be a practical resource for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying principles and rationale for experimental design. We will delve into reaction mechanisms, provide detailed step-by-step protocols, and offer insights into troubleshooting common challenges associated with these nitrogen-rich heterocyclic substrates.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding this mechanism is paramount for rational optimization and troubleshooting of your reactions.

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of an aryl or vinyl halide (in our case, a halogenated this compound derivative) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a Pd(II) species. This is often the rate-determining step of the reaction.[4]

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[1]

  • Reductive Elimination : The final step is the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)₂ + Base PdII_Aryl_R Ar-Pd(II)L₂-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R' Product Coupled Product (Ar-R') RedElim->Product ArylHalide 3-Amino-4-halo-1H- pyrazole-4-carboxamide (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R'-B(OH)₂) BoronicAcid->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Challenges in the Suzuki Coupling of Nitrogen-Rich Heterocycles

While powerful, the Suzuki coupling of nitrogen-containing heterocycles like this compound derivatives is not without its challenges. The presence of multiple nitrogen atoms, particularly the unprotected NH group of the pyrazole ring and the amino substituent, can lead to several side reactions and complications:

  • Catalyst Poisoning : The Lewis basic nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, leading to its deactivation and consequently, lower product yields.[6][7]

  • Protodeboronation : This is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a hydrogen atom from a proton source (e.g., water or alcohol) in the reaction mixture. This is particularly problematic with electron-deficient heteroaryl boronic acids.[6]

  • Homocoupling : This side reaction results in the formation of symmetrical biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.[6]

  • Dehalogenation : The starting halogenated pyrazole can undergo reduction, where the halogen atom is replaced by a hydrogen atom. This side reaction can be prevalent with iodo-substituted pyrazoles.[8][9]

Careful selection of the catalyst, ligand, base, and solvent system is therefore critical to mitigate these issues and achieve high yields of the desired product.

Recommended Suzuki Coupling Protocols

The following protocols have been developed based on successful examples from the literature for the Suzuki-Miyaura coupling of aminopyrazole derivatives.[8][9] It is always advisable to perform a small-scale test reaction to optimize conditions for a new substrate.

Protocol 1: General Procedure for the Suzuki Coupling of 4-Bromo-3-amino-1H-pyrazole-4-carboxamide Derivatives

This protocol is a good starting point for a wide range of aryl and heteroaryl boronic acids. The use of a palladacycle precatalyst like XPhos Pd G2 is recommended for its air and moisture stability and high reactivity.[10]

Materials:

  • 4-Bromo-3-amino-1H-pyrazole-4-carboxamide derivative (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.5 equiv)

  • XPhos Pd G2 (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Experimental_Workflow start Start setup Reaction Setup start->setup reagents Add Reactants: - Halopyrazole - Boronic Acid - Base setup->reagents solvent Add Degassed Solvent reagents->solvent catalyst Add Catalyst solvent->catalyst reaction Heat under Inert Atmosphere catalyst->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Isolated Product purification->product

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Halo-derivatives of 3-Amino-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-amino-1H-pyrazole-4-carboxamide scaffold is a privileged pharmacophore, forming the core of numerous biologically active molecules, including potent inhibitors of kinases such as Janus kinase (JAK) and phosphoinositide 3-kinase (PI3Kγ).[1] The functionalization of this heterocyclic system is of paramount importance in drug discovery and development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[2][3] This reaction offers a significant advantage over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[2]

This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to halo-derivatives of this compound. We will delve into the mechanistic underpinnings of the reaction, critical experimental parameters, and troubleshooting strategies to enable researchers to effectively synthesize novel derivatives for screening and lead optimization. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for further exploration.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] Understanding this mechanism is crucial for rational catalyst and ligand selection and for troubleshooting suboptimal reactions.

The generally accepted mechanism involves the following key steps:

  • Reductive Elimination of Pd(II) to Pd(0): If a Pd(II) precatalyst such as Pd(OAc)₂ is used, it must first be reduced to the active Pd(0) species. This can be facilitated by amines, phosphine ligands, or other reducing agents present in the reaction mixture.[4][6] The use of pre-formed Pd(0) catalysts or precatalysts that readily generate the active species upon exposure to a base can streamline this process.[6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-pyrazole, breaking the carbon-halogen bond and forming a Pd(II)-aryl complex.[2][5][7][8] This step is often the rate-determining step of the catalytic cycle.[7][8]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][5]

Visualization of the Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -HBase+X- Amido Complex->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Experimental Parameters

The success of a Buchwald-Hartwig amination hinges on the careful selection of several key parameters. For the challenging substrates of halo-3-amino-1H-pyrazole-4-carboxamides, which contain multiple potential coordination sites for the palladium catalyst, optimization is often necessary.

Palladium Source (Precatalyst)

A variety of palladium sources can be employed, with Pd(OAc)₂, Pd₂(dba)₃, and [PdCl(allyl)]₂ being common choices that are reduced in situ to the active Pd(0) species.[6] However, the use of well-defined Pd(0)-NHC (N-heterocyclic carbene) precatalysts or palladacycles can offer improved reactivity and reproducibility, as they bypass the often-unpredictable in situ reduction step.[6][9][10][11]

Ligand Selection

The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. For heteroaromatic substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote efficient coupling.[9][12]

Commonly Used Ligand Classes:

  • Bulky Biaryl Phosphines: Ligands such as XPhos, SPhos, and RuPhos have proven to be highly effective for a wide range of amination reactions.

  • Ferrocenyl Phosphines: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can be effective, particularly with less sterically demanding substrates.[2]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable palladium complexes, making them particularly useful for challenging couplings, including those involving aryl chlorides.[9][10][11]

Base

The base plays a crucial role in the deprotonation of the amine to form the reactive amido species. The choice of base depends on the pKa of the amine and the tolerance of other functional groups in the substrates.

Common Bases:

  • Alkali Metal Alkoxides: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are strong bases commonly used for a wide range of amines.

  • Inorganic Carbonates and Phosphates: Weaker bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often employed for more sensitive substrates or when coupling with amides.[5]

  • Lithium Hexamethyldisilazide (LiHMDS): A strong, non-nucleophilic base that can be effective in challenging cases.[9]

Solvent

The solvent must be able to dissolve the reactants and maintain a suitable temperature for the reaction. Aprotic, non-coordinating solvents are generally preferred.

Recommended Solvents:

  • Toluene and Xylenes: High-boiling aromatic solvents suitable for reactions requiring elevated temperatures.

  • Dioxane and Tetrahydrofuran (THF): Ethereal solvents that are commonly used and can be effective at moderate temperatures.[4]

  • tert-Butanol and other higher alcohols: Can be beneficial in certain cases, particularly when using alkoxide bases.

Halogen Reactivity

The reactivity of the aryl halide generally follows the trend I > Br > Cl.[6] While aryl iodides are the most reactive, they can sometimes lead to catalyst inhibition.[6] Aryl bromides often provide a good balance of reactivity and stability. Aryl chlorides are the most challenging substrates and typically require more sophisticated catalyst systems, often involving bulky, electron-rich ligands or NHCs.[9]

Experimental Protocols

General Considerations
  • Inert Atmosphere: Buchwald-Hartwig aminations are sensitive to oxygen, which can oxidize the Pd(0) catalyst. All reactions should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.

  • Dry Solvents: Anhydrous solvents should be used to prevent quenching of the base and potential side reactions.

  • Reagent Purity: The purity of all reagents, particularly the amine and the halo-pyrazole, is critical for obtaining high yields and reproducible results.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 5-Bromo-3-amino-1H-pyrazole-4-carboxamide with a Primary or Secondary Amine

This protocol provides a starting point for the amination of a bromo-pyrazole derivative. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Workflow Visualization:

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup Combine halo-pyrazole, amine, base, and ligand in a dry flask. purge Purge the flask with an inert gas (N2 or Ar). setup->purge add_solvent Add anhydrous solvent. purge->add_solvent add_catalyst Add Pd precatalyst. add_solvent->add_catalyst heat Heat the reaction mixture to the desired temperature with stirring. add_catalyst->heat monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool filter Dilute with an organic solvent and filter through celite. cool->filter extract Perform aqueous work-up to remove inorganic salts. filter->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify

Caption: General workflow for the Buchwald-Hartwig amination.

Materials:

  • 5-Bromo-3-amino-1H-pyrazole-4-carboxamide (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • XPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous toluene (0.1-0.2 M)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3-amino-1H-pyrazole-4-carboxamide, the amine, XPhos, and sodium tert-butoxide.

  • Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Add Pd₂(dba)₃ to the flask under a positive pressure of inert gas.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-amino-1H-pyrazole-4-carboxamide.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of a Chloro-Pyrazole Derivative

For less reactive chloro-pyrazole substrates, microwave irradiation can significantly reduce reaction times and improve yields.[1][13] The use of a more active catalyst system, such as an NHC-based precatalyst, is often beneficial.

Materials:

  • 5-Chloro-3-amino-1H-pyrazole-4-carboxamide (1.0 equiv)

  • Amine (1.5 equiv)

  • Pd-PEPPSI-IPr precatalyst (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane (0.2 M)

Procedure:

  • To a microwave vial equipped with a small magnetic stir bar, add 5-chloro-3-amino-1H-pyrazole-4-carboxamide, the amine, Pd-PEPPSI-IPr, and potassium phosphate.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial with a microwave-safe cap.

  • Place the vial in the microwave reactor and heat to 120-150 °C for 30-90 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification procedure outlined in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of halo-pyrazoles, providing a starting point for optimization.

Halo-PyrazoleAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
5-Bromo-pyrazoleAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1101285
5-Bromo-pyrazoleMorpholinePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.0)Dioxane1001878
5-Chloro-pyrazoleBenzylaminePd-PEPPSI-IPr (4)-K₃PO₄ (2.0)t-BuOH120 (MW)165
5-Iodo-pyrazolePiperidinePd(dba)₂ (1.5)dppf (3)KOtBu (1.5)THF80892

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poorly soluble reagents- Use a more active precatalyst (e.g., NHC-based)- Screen different ligands- Use a stronger base (e.g., NaOtBu, LiHMDS)- Increase the reaction temperature- Try a different solvent or a solvent mixture to improve solubility
Formation of side products (e.g., hydrodehalogenation) - Competitive β-hydride elimination- Presence of water- Use a ligand that promotes faster reductive elimination (e.g., bulky biaryl phosphines)- Ensure anhydrous conditions
Decomposition of starting materials or product - Reaction temperature is too high- Base is too strong- Lower the reaction temperature- Use a milder base (e.g., K₃PO₄, Cs₂CO₃)
Inconsistent results - Oxygen contamination- Impure reagents or solvents- Ensure a rigorously inert atmosphere- Purify reagents and use freshly distilled, anhydrous solvents

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-functionalized 3-amino-1H-pyrazole-4-carboxamides. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining an inert atmosphere, researchers can efficiently access a wide array of novel compounds for applications in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid framework for the successful implementation of this powerful synthetic methodology.

References

Application Notes & Protocols: Synthesis and Evaluation of JAK1 Inhibitors Utilizing a 3-Amino-1H-pyrazole-4-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Janus kinase (JAK) family, particularly JAK1, represents a critical node in cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases.[1][2] Consequently, the development of selective JAK1 inhibitors is a major focus of modern drug discovery.[3] This guide provides a detailed technical overview and actionable protocols for the synthesis, purification, characterization, and biological evaluation of potent JAK1 inhibitors built upon the versatile 3-amino-1H-pyrazole-4-carboxamide scaffold. This core structure has been featured in the design of numerous kinase inhibitors due to its favorable geometry for establishing key interactions within the ATP-binding site.[4] These notes are intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for immune-mediated disorders.

Introduction: The Rationale for Targeting JAK1

The JAK-STAT Signaling Pathway

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary mechanism for transducing signals from a wide array of cytokines and growth factors from the cell surface to the nucleus, culminating in the modulation of gene expression.[5][6] This pathway is integral to hematopoiesis, immune response, and inflammation.[1] The pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[2][5][6]

The process begins when a cytokine binds to its specific receptor, inducing receptor dimerization. This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[2] The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[2] Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dissociate, dimerize, and translocate to the nucleus where they act as transcription factors to regulate gene expression.[2][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Dimer Cytokine->Receptor 1. Binding JAK1_a JAK JAK1_b JAK STAT_inactive STAT Receptor->STAT_inactive 5. STAT Phosphorylation JAK1_a->Receptor 3. Receptor Phosphorylation JAK1_a->JAK1_b 2. Trans-phosphorylation (Activation) STAT_inactive->Receptor 4. STAT Recruitment STAT_active p-STAT Dimer STAT_inactive->STAT_active 6. Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 8. Modulation of Gene Expression

The this compound Scaffold: A Privileged Core

The this compound core is a highly effective scaffold in kinase inhibitor design. Its constituent atoms are strategically positioned to form multiple hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors.[7] Specifically, the pyrazole nitrogen and the adjacent amino group can act as hydrogen bond donors and acceptors, respectively, mimicking the adenine portion of ATP. The carboxamide moiety provides an additional point for interaction and a vector for introducing substituents to explore specificity and improve physicochemical properties. Several potent JAK inhibitors have successfully incorporated this or similar pyrazole-based cores.[4]

Synthesis of a Model JAK1 Inhibitor

This section details a representative, multi-step synthesis of a JAK1 inhibitor based on the this compound scaffold. The general workflow involves the formation of the core pyrazole ring, followed by coupling reactions to append specificity-determining moieties.

Synthesis_Workflow SM Starting Materials (e.g., Malononitrile derivatives) Intermediate1 Step 1: Pyrazole Core Synthesis (Cyclization) SM->Intermediate1 Intermediate2 Step 2: Functionalization (e.g., Halogenation) Intermediate1->Intermediate2 Coupling Step 3: Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate2->Coupling FinalProduct Final Product (JAK1 Inhibitor) Coupling->FinalProduct Purification Purification & Characterization (Chromatography, NMR, MS) FinalProduct->Purification

Protocol 1: Synthesis of this compound Core

This protocol describes a common method for constructing the pyrazole core, starting from malonamide nitrile and utilizing a one-pot reaction.[8]

Materials & Reagents:

  • Malonamide nitrile

  • Morpholine

  • Trimethyl orthoformate

  • Hydrazine hydrate

  • Sulfuric acid

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add malonamide nitrile (1.0 eq) and deionized water.

  • Base Addition: Add morpholine (1.0 eq) to the mixture and stir until all solids are dissolved.

  • Intermediate Formation: Heat the solution to 60 °C. Slowly add trimethyl orthoformate (0.5 eq) dropwise over 15 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Cyclization: Cool the mixture to 80 °C. Add hydrazine hydrate (1.1 eq) dropwise, ensuring the internal temperature does not exceed 90 °C. After addition, stir at 80 °C for 2 hours.

  • Salt Formation & Precipitation: Cool the reaction to 20-25 °C. Slowly add concentrated sulfuric acid to adjust the pH to 2.0-3.0. A precipitate will form.

  • Isolation: Stir the resulting slurry for 1 hour at room temperature. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold ethanol and dry under vacuum at 50 °C to a constant weight to yield this compound as a hemisulfate salt.

Scientist's Note: This one-pot procedure is highly efficient. The initial reaction with trimethyl orthoformate forms an enol ether intermediate, which readily undergoes cyclization with hydrazine. The final acidic workup ensures the product precipitates as a stable, easy-to-handle salt.

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol describes the coupling of the pyrazole core with an appropriate aryl halide to install a key recognition element for the kinase.

Materials & Reagents:

  • This compound (from Protocol 1)

  • Aryl Bromide (e.g., 4-bromotoluene, 1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃, 2.5 eq)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: To an oven-dried flask, add the pyrazole core (1.0 eq), aryl bromide (1.1 eq), Cs₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-arylated product.

Expertise Insight: The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Xantphos is a bulky, electron-rich phosphine ligand that is highly effective for C-N bond formation with pyrazoles. Cesium carbonate is used as the base due to its high solubility in dioxane and its ability to facilitate the catalytic cycle without causing hydrolysis of the carboxamide.

Characterization of Synthesized Compounds

Thorough characterization is essential to confirm the structure and purity of the synthesized inhibitor.

Analytical Technique Purpose Expected Observations for a Model Inhibitor
¹H NMR Confirms proton environment and structural integrity.Aromatic protons from the coupled aryl ring, a distinct singlet for the pyrazole C5-H, broad singlets for NH₂ and amide protons.
¹³C NMR Confirms the carbon skeleton of the molecule.Peaks corresponding to pyrazole ring carbons, amide carbonyl, and aromatic carbons.
Mass Spectrometry (MS) Determines the molecular weight.A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the target compound.
High-Performance Liquid Chromatography (HPLC) Assesses purity.A single major peak, indicating >95% purity.

In Vitro Biological Evaluation

Once synthesized and characterized, the compound must be tested for its biological activity.

Protocol 3: Biochemical JAK1 Kinase Inhibition Assay (TR-FRET)

This protocol outlines a common method to determine the potency (IC₅₀) of the synthesized compound against the isolated JAK1 enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust assay format.[9][10]

Principle of the Assay: The assay measures the phosphorylation of a peptide substrate by the JAK1 enzyme. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it into proximity with an APC-labeled peptide. Excitation of the europium donor results in energy transfer to the APC acceptor, generating a TR-FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the signal.

Materials & Reagents:

  • Recombinant human JAK1 enzyme

  • Biotinylated peptide substrate (e.g., Ulight™-JAK-1tide)

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024)

  • Streptavidin-Allophycocyanin (SA-APC) conjugate

  • Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

  • Synthesized inhibitor (in DMSO)

  • 384-well low-volume white plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the synthesized inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add JAK1 enzyme (at a final concentration of ~1-5 nM) in assay buffer to all wells except the negative controls.

  • Initiation of Reaction: Add a mixture of ATP (at its Kₘ concentration, typically 10-20 µM) and the Ulight™-peptide substrate to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and SA-APC in a stop/detection buffer (containing EDTA).

  • Final Incubation: Incubate for another 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (APC) and 615 nm (Europium).

  • Data Analysis: Calculate the 665/615 nm emission ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cellular Assay for JAK1 Activity (STAT Phosphorylation)

This protocol assesses the inhibitor's ability to block JAK1 signaling within a cellular context. It measures the inhibition of STAT phosphorylation in response to a specific cytokine stimulus.[11][12]

Cell Line:

  • Human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Stimulus:

  • Interleukin-6 (IL-6) or Interleukin-4 (IL-4), which primarily signal through JAK1.[11][13]

Procedure:

  • Cell Plating: Aliquot human whole blood or PBMCs into a 96-well deep-well plate.

  • Inhibitor Pre-incubation: Add serial dilutions of the synthesized inhibitor (or vehicle control) to the cells. Incubate for 1-2 hours at 37 °C.

  • Cytokine Stimulation: Add the chosen cytokine (e.g., IL-4 to assess pSTAT6) to stimulate the JAK1 pathway. Incubate for 15-30 minutes at 37 °C.

  • Cell Lysis/Fixation: Stop the stimulation by adding a lysis/fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).

  • Permeabilization: Wash the cells and then add a permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III) to allow antibody access to intracellular targets.

  • Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated STAT protein of interest (e.g., Alexa Fluor® 647 anti-pSTAT6).

  • Flow Cytometry: Acquire data on a flow cytometer. Gate on the cell population of interest (e.g., lymphocytes).

  • Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT signal for each inhibitor concentration. Plot the MFI against the inhibitor concentration to calculate the EC₅₀ value.

Key Biological Parameters Description
IC₅₀ (Biochemical) The concentration of inhibitor required to reduce the activity of the isolated enzyme by 50%. Measures direct target engagement.
EC₅₀ (Cellular) The concentration of inhibitor required to produce 50% of its maximal effect in a cell-based assay. Measures functional potency in a biological system, accounting for cell permeability and off-target effects.

Conclusion

The this compound scaffold provides a robust and versatile starting point for the development of potent and selective JAK1 inhibitors. The synthetic and biological protocols outlined in this guide offer a comprehensive framework for researchers to synthesize novel chemical entities, confirm their structure and purity, and evaluate their potential as therapeutic agents. By systematically applying these methods, research teams can efficiently advance hit compounds through the early stages of the drug discovery pipeline.

References

Application Notes and Protocols for the Development of FLT3 Inhibitors Based on the 3-Amino-1H-pyrazole-4-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in Acute Myeloid Leukemia (AML), with activating mutations driving leukemogenesis and conferring a poor prognosis.[1][2] The 3-amino-1H-pyrazole-4-carboxamide scaffold has emerged as a promising framework for the development of potent and selective FLT3 inhibitors. This guide provides an in-depth technical overview of the design, synthesis, and biological evaluation of this class of compounds. We will delve into the rationale behind the selection of this scaffold, detail structure-activity relationships (SAR), and provide field-proven protocols for key biochemical and cellular assays essential for the preclinical development of novel FLT3 inhibitors.

Introduction: The Rationale for Targeting FLT3 in AML

Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML patients, approximately 30%, harbor mutations in the FLT3 gene.[1] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 receptor tyrosine kinase.[1][3] This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways such as RAS/MEK/ERK, PI3K/AKT, and STAT5.[1] Consequently, FLT3 has become a key target for therapeutic intervention in AML.

The 1H-pyrazole-3-carboxamide core is a "privileged scaffold" in medicinal chemistry, known for its synthetic tractability and ability to form key interactions within the ATP-binding pocket of various kinases.[4] Specifically, the this compound scaffold provides a versatile platform for generating potent FLT3 inhibitors, as exemplified by the development of compounds like FN-1501 and its derivatives.[1][5]

FLT3 Signaling Pathway and Inhibition

FLT3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT5 STAT5 JAK->STAT5 MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation Inhibitor 3-Amino-1H-pyrazole- 4-carboxamide Inhibitor Inhibitor->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and point of inhibitor intervention.

Synthesis of this compound Derivatives

The synthesis of this class of inhibitors generally follows a convergent strategy, allowing for the facile introduction of diversity elements to explore the structure-activity relationship. A representative synthetic scheme, adapted from the synthesis of potent derivatives, is outlined below.[1]

General Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 4-Nitropyrazole- 3-carboxylic acid Intermediate1 Amide Intermediate Start->Intermediate1 Amide Coupling Amine Amine (R1) Amine->Intermediate1 Intermediate2 4-Amino-pyrazole- 3-carboxamide Intermediate1->Intermediate2 Nitro Reduction Final Final Compound: 3-Amino-1H-pyrazole -4-carboxamide Derivative Intermediate2->Final Buchwald-Hartwig or SNAr Reaction Heterocycle Heterocyclic Halide (R2) Heterocycle->Final

Caption: General synthetic workflow for this compound derivatives.

Protocol: Synthesis of a Representative Compound (e.g., Analogue of 8t)

Expertise & Experience: This protocol outlines a common synthetic route. The choice of coupling reagents and reaction conditions is critical for achieving high yields and purity. For instance, HATU is a preferred coupling reagent for forming the initial amide bond due to its efficiency and mild reaction conditions. The reduction of the nitro group is typically achieved through catalytic hydrogenation, which is a clean and effective method. The final coupling step, often a Buchwald-Hartwig or SNAr reaction, is crucial for introducing the desired heterocyclic moiety. The choice between these reactions depends on the nature of the heterocyclic halide and the pyrazole intermediate.

Step 1: Amide Coupling

  • To a solution of 4-nitropyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (R1, 1.1 eq) and continue stirring at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the amide intermediate.

Step 2: Nitro Reduction

  • Dissolve the amide intermediate (1.0 eq) in methanol.

  • Add Pd/C (10% w/w) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through Celite and concentrate the filtrate to yield the 4-amino-pyrazole-3-carboxamide intermediate.

Step 3: Buchwald-Hartwig or SNAr Reaction

  • In a microwave vial, combine the 4-amino-pyrazole-3-carboxamide intermediate (1.0 eq), the heterocyclic halide (R2, 1.2 eq), a suitable palladium catalyst (e.g., Pd2(dba)3, 0.1 eq), a ligand (e.g., Xantphos, 0.2 eq), and a base (e.g., Cs2CO3, 2.0 eq) in an anhydrous solvent such as 1,4-dioxane.

  • Seal the vial and heat in a microwave reactor at the appropriate temperature (e.g., 120-150 °C) for the specified time (e.g., 1-2 hours).

  • Cool the reaction mixture, dilute with ethyl acetate, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the final product.

Structure-Activity Relationship (SAR) and Optimization

The development of potent and selective FLT3 inhibitors from the this compound scaffold is guided by a systematic exploration of its SAR. The core scaffold itself is crucial for binding to the hinge region of the kinase.[1] Modifications at the R1 and R2 positions, as depicted in the synthetic scheme, allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Key SAR Insights:

  • R1 Group (Carboxamide): This group often extends towards the solvent-exposed region of the ATP-binding pocket. The introduction of a phenyl ring with a para-substituted piperazine moiety has been shown to be beneficial for activity.[1] The nature of the substituent on the piperazine can further modulate potency and physical properties.

  • R2 Group (Amino Substituent): This position is critical for achieving high potency and selectivity. The incorporation of a pyrimidine-fused heterocycle at this position has been identified as a key determinant for potent FLT3 inhibition.[1]

Data Presentation: Inhibitory Activities of Representative Compounds

CompoundR1 GroupR2 GroupFLT3 IC50 (nM)CDK2 IC50 (nM)CDK4 IC50 (nM)MV4-11 IC50 (nM)Reference
FN-1501 N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)(7H-pyrrolo[2,3-d]pyrimidin-4-yl)2.331.020.398[1][]
8t N-(4-(4-ethylpiperazin-1-yl)phenyl)(5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)0.0890.7190.7701.22[1]
10q N-(4'-methoxy-[1,1'-biphenyl]-4-yl)N'-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea230N/AN/A280 (MV4-11), 18 (MOLM-14)[7]

Note: Compound 10q is based on a related pyrazolyl-urea scaffold but provides valuable comparative data.

Biological Evaluation: Protocols and Methodologies

A tiered approach is employed for the biological evaluation of novel FLT3 inhibitors, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action, and finally, in vivo studies to evaluate efficacy and pharmacokinetics.

Biochemical Kinase Inhibition Assay

Trustworthiness: A robust biochemical assay is the cornerstone of inhibitor characterization. The ADP-Glo™ Kinase Assay is a widely used, reliable method that measures the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[8]

Protocol: FLT3 Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation: Prepare the FLT3 enzyme, substrate (e.g., poly-Glu, Tyr 4:1), and ATP solutions in kinase buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a 2x kinase/substrate solution.

    • Initiate the reaction by adding 2.5 µL of 4x ATP solution.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

Expertise & Experience: The choice of cell line is critical for assessing the cellular potency of FLT3 inhibitors. MV4-11 and MOLM-13 are human AML cell lines that are homozygous for the FLT3-ITD mutation and are highly dependent on FLT3 signaling for their proliferation and survival, making them ideal models for these studies.[1][7]

Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

  • Cell Seeding: Seed MV4-11 or MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • For MTT assay: Add MTT solution to each well and incubate for 4 hours. Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) and incubate overnight. Measure the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes at room temperature. Measure the luminescence.

  • Data Analysis: Calculate the percent inhibition of proliferation for each concentration and determine the IC50 value as described for the kinase assay.

Cellular FLT3 Phosphorylation Assay

Trustworthiness: To confirm that the observed anti-proliferative effects are due to on-target inhibition of FLT3, it is essential to measure the phosphorylation status of FLT3 and its downstream signaling proteins. Western blotting is a standard and reliable method for this purpose.

Protocol: Western Blot Analysis of FLT3 Phosphorylation

  • Cell Treatment: Seed MV4-11 cells and treat with various concentrations of the test compound for 2-4 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5, total-STAT5, phospho-ERK, and total-ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Workflow for Biological Evaluation

Biological_Evaluation cluster_workflow Biological Evaluation Workflow Biochem Biochemical Kinase Assay (IC50 Determination) CellProlif Cell Proliferation Assay (e.g., MV4-11, MOLM-13) (Cellular IC50) Biochem->CellProlif Potent Hits Phospho FLT3 Phosphorylation Assay (Western Blot) (On-Target Confirmation) CellProlif->Phospho Cell-Active Hits InVivo In Vivo Efficacy Studies (Xenograft Models) (Tumor Growth Inhibition) Phospho->InVivo On-Target Hits

Caption: Tiered workflow for the biological evaluation of FLT3 inhibitors.

In Vivo Efficacy and Pharmacokinetics

Promising compounds with potent in vitro activity and a confirmed on-target mechanism of action are advanced to in vivo studies to assess their efficacy and pharmacokinetic (PK) properties.

In Vivo Efficacy in AML Xenograft Models

Expertise & Experience: The MV4-11 xenograft model in immunodeficient mice is a standard and well-characterized model for evaluating the in vivo efficacy of FLT3 inhibitors. Tumor growth inhibition is the primary endpoint, and it is crucial to monitor the health of the animals throughout the study.

Protocol: MV4-11 Xenograft Model

  • Cell Implantation: Subcutaneously inject MV4-11 cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.

  • Compound Administration: Administer the test compound orally or via the desired route at various dose levels and schedules (e.g., once or twice daily).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Pharmacokinetic Studies

Trustworthiness: Understanding the pharmacokinetic profile of a compound is essential for interpreting in vivo efficacy data and for predicting human pharmacokinetics. Standard PK studies in rodents are a prerequisite for further development. A recent study on a pyrazinamide-containing macrocyclic FLT3 inhibitor, compound 8v, demonstrated good oral bioavailability, highlighting the potential for developing orally administered drugs from related scaffolds.[3]

Protocol: Rodent Pharmacokinetic Study

  • Animal Dosing: Administer the test compound to rats or mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F), using appropriate software (e.g., WinNonlin).

Data Presentation: Representative Pharmacokinetic Parameters

CompoundSpeciesDose (mg/kg)Routet1/2 (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
8v Rat2 (IV), 5 (PO)IV/PO7.753538.61 (PO)32.82[3]
10q N/AN/AN/AMetabolically stable in human microsomesN/AN/A[7]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel FLT3 inhibitors for the treatment of AML. The synthetic accessibility of this scaffold allows for extensive SAR exploration, leading to the identification of compounds with picomolar potency against FLT3 and excellent cellular activity. The protocols and methodologies outlined in this guide provide a comprehensive framework for the preclinical evaluation of these compounds.

Future efforts in this area should focus on:

  • Improving Kinase Selectivity: While potent FLT3 inhibition is crucial, minimizing off-target effects, particularly against kinases like c-KIT, can help reduce toxicities such as myelosuppression.[4]

  • Overcoming Drug Resistance: The development of inhibitors that are active against common resistance mutations in FLT3 is a key challenge.[1]

  • Optimizing Pharmacokinetic Properties: Achieving a balance of potency, selectivity, and favorable drug-like properties is essential for clinical success.

By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of the next generation of FLT3 inhibitors, ultimately improving the outcomes for patients with FLT3-mutated AML.

References

Application Notes and Protocols: 3-Amino-1H-pyrazole-4-carboxamide as a Versatile Scaffold for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Modern Crop Protection

The relentless challenge of ensuring global food security necessitates the continuous innovation of effective and selective agrochemicals. Within the vast landscape of synthetic chemistry, the pyrazole heterocycle has emerged as a "privileged scaffold"—a core molecular framework that consistently imparts potent biological activity. Specifically, 3-amino-1H-pyrazole-4-carboxamide stands out as a particularly versatile and high-value building block. Its unique arrangement of nitrogen atoms, coupled with strategically placed amino and carboxamide functional groups, provides an ideal foundation for the synthesis of a diverse range of fungicides, insecticides, and herbicides.[1][2][3][4][5]

The value of this scaffold lies in its ability to be readily functionalized at multiple positions, allowing chemists to fine-tune the resulting molecule's steric and electronic properties. This modularity is crucial for optimizing target affinity, enhancing systemic movement within the plant, and overcoming resistance mechanisms in pests and pathogens.[1] This document serves as a technical guide for researchers and development scientists, providing detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into representative examples of commercially significant agrochemicals. We will delve into the causality behind the synthetic strategies and explore the distinct mechanisms of action that make these pyrazole-derived compounds indispensable tools in modern agriculture.

PART 1: Synthesis of the Core Building Block: this compound

The efficient synthesis of the central building block is paramount for any subsequent agrochemical development program. A reliable and scalable method involves the acid-catalyzed hydrolysis of the corresponding nitrile, 3-amino-1H-pyrazole-4-carbonitrile.

Protocol 1: Synthesis of this compound

This protocol details the hydrolysis of 5-amino-1H-pyrazole-4-carbonitrile to the target carboxamide.

Rationale: Concentrated sulfuric acid serves as both the solvent and the catalyst for the hydration of the nitrile group to a primary amide. The reaction is performed at a controlled low temperature initially to manage the exothermic nature of dissolving the starting material in strong acid. The subsequent stirring at room temperature provides the energy required for the reaction to proceed to completion. The final precipitation in ice water allows for the isolation of the product, as it is less soluble in the cold, diluted acidic medium.

Materials:

  • 5-amino-1H-pyrazole-4-carbonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, add 10 mL of pre-cooled concentrated sulfuric acid.

  • Slowly and portion-wise, add 5.0 g (0.046 mol) of 5-amino-1H-pyrazole-4-carbonitrile to the stirred sulfuric acid. Crucial Step: Maintain the internal temperature below 20°C during the addition to prevent uncontrolled reactions or degradation.[6]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by TLC if desired.

  • Prepare a beaker with a substantial amount of crushed ice and water (approx. 200 mL).

  • Slowly and carefully pour the reaction mixture onto the ice water with vigorous stirring. A white solid will precipitate.

  • Allow the slurry to stand, preferably in a refrigerator, to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove residual sulfuric acid.

  • Dry the product under vacuum to yield this compound as a white solid. (Expected Yield: ~85-90%).[6]

PART 2: Application in Fungicide Synthesis - Succinate Dehydrogenase Inhibitors (SDHIs)

The pyrazole-4-carboxamide moiety is a cornerstone of modern SDHI fungicides.[1] These compounds function by interrupting the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase), effectively halting cellular energy production.[7][8][9] The amide bond is critical for binding to the target enzyme, while modifications on the pyrazole ring and the aniline moiety modulate potency and spectrum of activity.[10] A prime example is Fluxapyroxad.

Workflow for SDHI Fungicide Synthesis

A 3-Amino-1H-pyrazole- 4-carboxamide B Amide Hydrolysis & Esterification A->B 1. H₂O, H⁺ 2. ROH, H⁺ C Pyrazole Carboxylic Acid Ester (e.g., 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylate) B->C D Amide Coupling (Activation & Reaction) C->D 1. SOCl₂ or (COCl)₂ 2. Amine (E) F Final SDHI Fungicide (e.g., Fluxapyroxad) D->F E Substituted Aniline (e.g., 3',4',5'-trifluorobiphenyl-2-amine) E->D

Caption: General workflow for synthesizing SDHI fungicides.

Protocol 2: Synthesis of a Fluxapyroxad Analogue

This protocol outlines the key amide coupling step to form the final active ingredient from its advanced intermediates.

Rationale: The synthesis of Fluxapyroxad involves the coupling of a pyrazole carboxylic acid with a specific substituted aniline.[1][9] To facilitate this amide bond formation, the carboxylic acid is typically converted into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the aniline's amino group. A base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction.

Materials:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (Intermediate 1)

  • 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine (Intermediate 2)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the cooled aniline solution over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the final product.

Biological Activity Data: Pyrazole Carboxamide SDHIs
CompoundTarget PathogenEC₅₀ (mg/L)Reference Commercial
FluxapyroxadAlternaria alternata0.03Boscalid
BixafenSeptoria tritici0.06Boscalid
PenthiopyradBotrytis cinerea0.15Boscalid
Compound 6i[11]Valsa mali1.77Boscalid (9.19 mg/L)
Compound 23i[11]Rhizoctonia solani3.79Boscalid

PART 3: Application in Herbicide Synthesis - ALS Inhibitors

The pyrazole scaffold is also integral to a class of herbicides that inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[12][13] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7][12][14] Its inhibition leads to a cessation of cell division and plant growth. Pyrazosulfuron-ethyl is a prominent sulfonylurea herbicide built from a pyrazole intermediate.[6][15]

Mechanism of Action: ALS Inhibition

Pyruvate Pyruvate ALS ALS Enzyme (Acetolactate Synthase) Pyruvate->ALS BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Growth Protein Synthesis & Plant Growth BCAA->Growth Herbicide Pyrazosulfuron-ethyl Herbicide->ALS Inhibition

Caption: Mechanism of ALS-inhibiting herbicides.

Protocol 3: Synthesis of Pyrazosulfuron-ethyl

This protocol outlines the final coupling step in the synthesis of Pyrazosulfuron-ethyl.

Rationale: The synthesis involves the reaction of a pyrazole sulfonyl isocyanate with an aminopyrimidine. The isocyanate group is highly reactive towards the nucleophilic amino group of the 2-amino-4,6-dimethoxypyrimidine, leading to the formation of the characteristic sulfonylurea bridge that is essential for herbicidal activity.[12] The reaction is typically conducted in an aprotic solvent like acetonitrile to prevent reaction of the isocyanate with the solvent.

Materials:

  • Ethyl 5-(isocyanatosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate (Intermediate 1)

  • 2-Amino-4,6-dimethoxypyrimidine (Intermediate 2)

  • Anhydrous Acetonitrile

Procedure:

  • In a dry reaction vessel, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add a solution of crude ethyl 5-(isocyanatosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile.

  • Stir the resulting mixture at room temperature. The product will begin to crystallize out of the solution.[16]

  • Continue stirring for 2-4 hours to ensure the reaction goes to completion.

  • Collect the crystalline product by filtration.

  • Wash the filter cake with a small amount of cold acetonitrile to remove any unreacted starting materials.

  • Dry the product under vacuum to afford Pyrazosulfuron-ethyl. (Expected Yield: High).[16]

PART 4: Application in Insecticide Synthesis - Ryanodine Receptor Modulators

The versatility of the pyrazole core extends to insecticides, most notably the anthranilic diamide class, which includes the blockbuster product Chlorantraniliprole.[13][17] These compounds act as potent modulators of insect ryanodine receptors, which are intracellular calcium channels critical for muscle contraction.[1] Activation of these receptors causes an uncontrolled release of calcium from internal stores, leading to muscle paralysis and death of the target insect.

Protocol 4: Synthesis of Chlorantraniliprole

This protocol describes the amide coupling between the two key intermediates.

Rationale: This synthesis is another example of a crucial amide bond formation. Here, methanesulfonyl chloride is used as an activating agent for the pyrazole carboxylic acid. It reacts with the carboxylic acid to form a mixed sulfonyl-carboxylate anhydride, which is a highly reactive intermediate. The aniline component then attacks this activated intermediate to form the desired amide bond. A tertiary amine base like 3-picoline is used to scavenge the generated acid.[13][17]

Materials:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 1)

  • 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 2)

  • Methanesulfonyl chloride (MsCl)

  • 3-Picoline

  • Propionitrile (solvent)

  • Water

Procedure:

  • To a flask, add 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in propionitrile.[13]

  • Add 3-picoline (2.6 eq) to the mixture.

  • Cool the reaction mixture to between -5°C and 0°C.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 5°C.[13]

  • Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the dropwise addition of water.

  • Stir for 1 hour at room temperature, during which the product will precipitate.

  • Filter the solid, wash with a propionitrile-water mixture, then with propionitrile.

  • Dry the solid under nitrogen to afford Chlorantraniliprole as a nearly white powder. (Expected Yield: >95%).[13]

Biological Activity Data: Pyrazole-based Insecticides
CompoundTarget PestActivity MetricValue
ChlorantraniliproleOriental Armyworm (Mythimna separata)LC₅₀0.003 mg/L
CyantraniliproleDiamondback Moth (Plutella xylostella)LC₅₀0.011 mg/L
Derivative 3Oriental Armyworm (Mythimna separata)% Activity @ 200 mg/L60%

Conclusion

This compound and its close derivatives are undeniably central to the discovery and development of modern agrochemicals. The protocols and workflows presented here illustrate the synthetic accessibility and modularity of this scaffold, enabling the creation of highly effective fungicides, herbicides, and insecticides. The distinct mechanisms of action—targeting cellular respiration, amino acid biosynthesis, or muscle function—highlight the chemical diversity that can be achieved from a common starting point. For researchers in crop protection, a deep understanding of the chemistry of this building block is not merely academic; it is the foundation for developing the next generation of solutions that will help feed a growing world sustainably and safely.

References

Application Notes and Protocols for the Biological Evaluation of Novel 3-Amino-1H-pyrazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 3-Amino-1H-pyrazole-4-carboxamide Scaffolds

The 1H-pyrazole-4-carboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2][3] The unique structural and electronic properties of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles.[2][4] Notably, derivatives of this compound have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][5][6][7]

The versatility of this scaffold lies in its ability to interact with various biological targets. For instance, certain pyrazole derivatives have been identified as potent inhibitors of kinases, a class of enzymes often dysregulated in cancer.[6][8] Others exhibit antimicrobial properties by disrupting essential cellular processes in bacteria and fungi.[5][9] Furthermore, their structural resemblance to the core of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib highlights their potential in modulating inflammatory pathways, such as the cyclooxygenase (COX) enzymes.[1][2]

This comprehensive guide provides a detailed framework for the biological evaluation of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental approach. Our aim is to equip you with the necessary tools to rigorously assess the therapeutic potential of your novel compounds.

I. Preliminary In Vitro Screening: Assessing Cytotoxicity and Antimicrobial Activity

The initial phase of evaluation focuses on determining the general bioactivity of the newly synthesized compounds. This typically involves assessing their cytotoxic effects on cancer cell lines and their inhibitory activity against a panel of relevant microbial strains.

A. Anticancer Activity: The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability and proliferation.[10][11][12] Its principle is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[10][11] The intensity of the purple color is directly proportional to the number of viable cells.[10]

Causality Behind Experimental Choices:

  • Why MTT? The MTT assay is rapid, cost-effective, and amenable to high-throughput screening, making it ideal for initial cytotoxicity assessment of a library of new compounds.[12]

  • Choice of Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon) should be used to assess the spectrum of activity. Including a non-cancerous cell line (e.g., normal fibroblasts) is crucial to evaluate selective toxicity.

  • Dose-Response Curve: Testing a range of concentrations is essential to determine the IC50 value (the concentration at which 50% of cell growth is inhibited), a key parameter for quantifying a compound's potency.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).[14]

  • Incubation: Incubate the plates for 48-72 hours. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Data Presentation: Summarize the IC50 values for all tested compounds against the different cell lines in a clear and concise table.

Compound IDCell Line 1 (IC50, µM)Cell Line 2 (IC50, µM)Normal Cell Line (IC50, µM)
Lead-001 5.28.1> 100
Lead-002 12.515.3> 100
Control 0.81.210.5
B. Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[1][5]

Causality Behind Experimental Choices:

  • Why Broth Microdilution? This method is quantitative and allows for the testing of multiple compounds and microbial strains simultaneously in a 96-well format, making it efficient for screening.

  • Choice of Microorganisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), should be included to assess the spectrum of antimicrobial activity.[5]

  • Preparation of Inoculum: Grow microbial cultures overnight and then dilute them in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.[9]

Data Presentation: Present the MIC values in a table for easy comparison.

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Lead-001 81632
Lead-002 1632> 64
Control 241

II. Mechanistic Elucidation of Anticancer Activity

For compounds demonstrating promising anticancer activity in the initial screen, the next crucial step is to investigate their mechanism of action. This involves exploring their effects on the cell cycle and their ability to induce apoptosis (programmed cell death).

A. Cell Cycle Analysis via Flow Cytometry

Cell cycle analysis by flow cytometry using propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16] PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.[15]

Causality Behind Experimental Choices:

  • Why Flow Cytometry? This technique provides quantitative data on a large cell population, allowing for the detection of subtle changes in cell cycle distribution induced by the test compound.[16]

  • Why PI Staining? PI is a widely used and reliable DNA stain for fixed cells in cell cycle analysis. Treatment with RNase is crucial as PI can also bind to double-stranded RNA.[15]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.[15]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[15]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Visualization of Workflow:

G start Cancer Cell Culture treat Treat with Pyrazole Derivative start->treat harvest Harvest and Fix Cells treat->harvest stain Stain with Propidium Iodide/RNase harvest->stain flow Flow Cytometry Analysis stain->flow analysis Quantify Cell Cycle Phases flow->analysis

Caption: Workflow for Cell Cycle Analysis.

B. Apoptosis Detection using Annexin V/PI Staining

Annexin V/PI staining is a standard flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to detect this externalized PS.[17][20] Propidium iodide is used as a marker for cell viability, as it can only enter cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.[17][18]

Causality Behind Experimental Choices:

  • Why Annexin V/PI? This dual-staining method provides a clear distinction between different stages of cell death, offering more detailed mechanistic insights than viability assays alone.[17][21]

  • Interpretation of Results:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells[21]

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells[21]

    • Annexin V- / PI+ : Necrotic cells[21]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[18]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Generate dot plots to visualize the different cell populations and quantify the percentage of cells in each quadrant.

Visualization of Apoptosis Quadrants:

G cluster_0 Propidium Iodide (PI) cluster_1 cluster_2 Annexin V-FITC a Late Apoptotic/Necrotic (Annexin V+/PI+) b Necrotic (Annexin V-/PI+) b->a c Early Apoptotic (Annexin V+/PI-) d Viable (Annexin V-/PI-) d->c e f

Caption: Quadrant Analysis in Annexin V/PI Assay.

III. Target Identification and Validation

For compounds with significant and well-characterized anticancer activity, identifying the specific molecular target(s) is a critical step in the drug development process. Given that many pyrazole derivatives are known to be kinase inhibitors, this is a logical starting point for investigation.

A. Kinase Inhibition Assays

Kinase inhibition assays are designed to measure the ability of a compound to block the activity of a specific kinase enzyme.[22] These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein.[22][23]

Causality Behind Experimental Choices:

  • Assay Formats: A variety of assay formats are available, including radioactive assays ([³²P]ATP), fluorescence-based assays (e.g., FRET), and luminescence-based assays (e.g., ADP-Glo™).[22][24] The choice of assay depends on factors such as throughput, sensitivity, and cost.

  • Kinase Panel Screening: To identify the primary target(s) and assess selectivity, the lead compounds should be screened against a large panel of kinases. This is crucial to avoid off-target effects and potential toxicity.

  • Reaction Setup: In a 96-well or 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations in a reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add a reagent that converts the ADP produced during the kinase reaction into a luminescent signal (e.g., ADP-Glo™ Kinase Assay).

  • Signal Measurement: Measure the luminescence using a plate reader. The intensity of the luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualization of Kinase Inhibition:

G cluster_0 Kinase Reaction cluster_1 Inhibition cluster_2 Products Kinase Kinase ADP ADP Kinase->ADP Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate ATP ATP ATP->ADP Substrate Substrate Substrate->Phospho-Substrate Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Kinase Inhibits

Caption: Mechanism of Kinase Inhibition by a Pyrazole Derivative.

IV. Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity.[25][26] For this compound derivatives, key positions for modification include the substituents on the pyrazole ring, the amino group, and the carboxamide moiety.

Causality Behind Experimental Choices:

  • Systematic Modification: By making systematic changes to the scaffold, researchers can identify the key structural features required for potent and selective activity.[26]

  • Iterative Design: The data from SAR studies guides the design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties.

The biological data obtained from the assays described above for a series of analogues can be compiled to establish a robust SAR.

V. In Vivo Evaluation in Animal Models

Promising candidates identified through in vitro studies should be further evaluated in preclinical animal models to assess their efficacy, pharmacokinetics (PK), and toxicology (Tox) profiles. This is a critical step before a compound can be considered for clinical development. (Note: Detailed protocols for in vivo studies are beyond the scope of this document and require specialized expertise and ethical approvals).

Conclusion

The biological evaluation of novel this compound derivatives is a multi-faceted process that requires a systematic and logical approach. By employing a combination of in vitro assays to assess cytotoxicity, antimicrobial activity, and mechanism of action, researchers can effectively identify promising lead compounds. Subsequent SAR studies and in vivo evaluation are then essential to optimize these leads and progress them through the drug discovery pipeline. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this versatile chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective N-Alkylation of 3-Amino-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective N-alkylation of 3-amino-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. N-substituted aminopyrazole derivatives are vital scaffolds in medicinal chemistry, notably as inhibitors for targets like c-Jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases.[1] However, achieving regiocontrol during the N-alkylation of the pyrazole core is a persistent challenge.[2][3][4]

The core difficulty arises from the two adjacent and electronically similar nitrogen atoms (N1 and N2) in the pyrazole ring, both of which can act as nucleophiles.[5] This often leads to a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate and may exhibit different biological activities.[1][5] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you control the regiochemical outcome of your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and offering actionable solutions.

Question 1: My reaction is producing a mixture of N1 and N2 isomers with poor selectivity. How can I favor the N1-alkylated product?

Answer: Achieving N1 selectivity is a common goal and is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.[2][5][6]

  • Underlying Cause: The primary driver for regioselectivity is often steric hindrance. The N1 position is adjacent to the C5 carbon, while the N2 position is between the C3-amino and N1 positions. Alkylation will generally favor the less sterically hindered nitrogen atom.[1] The choice of base and solvent system is also critical and can dramatically influence the outcome.[5][7]

  • Solutions & Scientific Rationale:

    • Optimize the Base and Solvent System: The combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) has been shown to be highly effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[8][9][10] The DMSO likely facilitates the formation of the pyrazolate anion while the K₂CO₃ provides a heterogeneous base surface, potentially influencing the approach of the electrophile.

    • Employ a Sterically Bulky Alkylating Agent: Using a larger, more sterically demanding alkylating agent can significantly enhance selectivity for the less hindered N1 position. For instance, α-halomethylsilanes have been successfully used as masked methylating reagents to achieve high N1 selectivity.[5][11]

    • Consider a Protecting Group Strategy: If other methods fail, a protecting group can be used to block one nitrogen, directing alkylation to the other. For example, a (2-trimethylsilylethoxy)methyl (SEM) group can be installed, and its ability to be transposed from one nitrogen to the other (a "SEM switch") allows for functionalization at specific positions.[12]

Question 2: I am unexpectedly obtaining the N2-alkylated product as the major isomer. Why is this happening and how can I control it?

Answer: While N1 alkylation is often favored sterically, certain factors can promote alkylation at the N2 position.

  • Underlying Cause: The nature of the alkylating agent can play a surprising role. Specific intramolecular interactions, such as hydrogen bonding between a functional group on the alkylating agent and the pyrazole substrate, can stabilize the transition state leading to N2 alkylation, making it the kinetically favored pathway.[13] For example, using N-methyl chloroacetamide as the alkylating agent has been shown to favor N2 alkylation due to a stabilizing hydrogen bond between the chloroacetamide's NH group and the pyrazole's N1 atom in the transition state.[13]

  • Solutions & Scientific Rationale:

    • Change the Alkylating Agent: If you suspect an intramolecular interaction is directing the reaction to N2, switch to an alkylating agent that lacks the functional group responsible for this interaction. For instance, replacing N-methyl chloroacetamide with methyl chloroacetate or a simple alkyl halide like methyl iodide can shift the selectivity back towards N1.[1][13]

    • Use a Lewis Acid Catalyst: The addition of certain catalysts, such as magnesium-based Lewis acids, has been reported to direct alkylation toward the N2 position.[5] This strategy can be explored if the N2 isomer is the desired product.

Question 3: My reaction yield is very low, even though I see product formation by LC-MS.

Answer: Low yields can be attributed to several factors, from suboptimal reaction conditions to competing side reactions.[8]

  • Underlying Cause:

    • Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the pyrazole NH, leading to a low concentration of the reactive pyrazolate anion.

    • Side Reactions: The exocyclic 3-amino group or the 4-carboxamide group can potentially compete for the alkylating agent, although N-alkylation of the ring is generally more favorable.

    • Suboptimal Temperature or Time: The reaction may require heating to proceed at a reasonable rate, or it may not have been allowed to run to completion.[8]

  • Solutions & Scientific Rationale:

    • Switch to a Stronger Base: If a weak base like K₂CO₃ is giving low yields, consider using a stronger base such as sodium hydride (NaH).[4] NaH will irreversibly deprotonate the pyrazole, driving the reaction forward.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and determine the optimal reaction time.[1]

    • Adjust the Temperature: Systematically screen different temperatures. While some protocols work at room temperature, others may require heating to 60-80°C to achieve a good yield.[1]

    • Check Reagent Stoichiometry: Ensure the correct equivalents of base and alkylating agent are used. Typically, 1.5-2.0 equivalents of base and 1.0-1.2 equivalents of the alkylating agent are recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors governing N1 vs. N2 regioselectivity in pyrazole alkylation?

The regiochemical outcome is a result of the interplay between steric effects, electronic effects, and reaction conditions.[1][5]

  • Steric Effects: This is often the dominant factor. The alkyl group will preferentially attack the nitrogen atom that is less sterically encumbered by adjacent substituents.[1]

  • Electronic Effects: Substituents on the pyrazole ring can alter the electron density and nucleophilicity of the nitrogen atoms.[5] However, in many cases, the electronic properties of the two ring nitrogens are quite similar, making steric factors more decisive.[2][4]

  • Reaction Conditions: The choice of base, its counter-ion, and the solvent can create a specific reaction environment that favors one isomer over the other.[5][7] For example, stronger bases like NaH can lead to different selectivity compared to weaker bases like K₂CO₃.[4]

Q2: When is it necessary to use a protecting group strategy?

A protecting group strategy is advisable when:

  • High regioselectivity is essential and cannot be achieved by optimizing reaction conditions.

  • The alkylating agent or subsequent reaction conditions are incompatible with the free NH group of the pyrazole.

  • A multi-step synthesis requires the introduction of different groups at N1 and N2, necessitating sequential and controlled alkylations. Common protecting groups for pyrazoles include Boc, which can be selectively removed under basic conditions, and THP.[14][15][16]

Q3: What are the best analytical techniques to confirm the structure of my N-alkylated pyrazole isomer?

Unambiguous structure determination is critical.

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (NOESY, HMBC) NMR experiments are powerful tools. A key technique is the Nuclear Overhauser Effect (NOE). For the N1-isomer, an NOE correlation is expected between the protons of the N1-alkyl group and the proton at the C5 position. For the N2-isomer, no such correlation would be observed.[17]

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides definitive proof of the structure and regiochemistry.[9][18]

Visualizing the Challenge and Solution Pathway

The Regioselectivity Challenge

The core of the issue lies in the tautomerism of the pyrazole ring and the subsequent deprotonation, which generates a pyrazolate anion with two nucleophilic nitrogen centers.

G cluster_0 This compound cluster_1 Deprotonation cluster_2 Alkylation (R-X) Pyrazole Starting Material (Tautomeric Mixture) Base Base (e.g., K₂CO₃, NaH) Anion Pyrazolate Anion (Resonance Stabilized) Base->Anion - H⁺ N1_Product N1-Alkylated Product (Often Sterically Favored) Anion->N1_Product Attack at N1 N2_Product N2-Alkylated Product (Electronically/Kinetically Favored) Anion->N2_Product Attack at N2

Caption: Competing N1 vs. N2 alkylation pathways after deprotonation.

Troubleshooting Workflow for Poor Regioselectivity

This decision tree provides a systematic approach to optimizing your reaction for the desired isomer.

G start Start: Poor Regioselectivity (N1/N2 Mixture) q1 Is the desired isomer the N1-alkylated product? start->q1 a1_yes Strategy 1: Steric Control - Use bulky alkylating agent (e.g., α-halomethylsilane) - Optimize Base/Solvent (K₂CO₃/DMSO) q1->a1_yes Yes a1_no Strategy 2: Kinetic/Electronic Control - Use specific alkylating agent (e.g., N-methyl chloroacetamide for H-bonding) - Add Lewis Acid catalyst q1->a1_no No check1 Analyze N1/N2 Ratio a1_yes->check1 a1_no->check1 q2 Is selectivity >95%? check1->q2 a2_yes Success: Proceed to Scale-up q2->a2_yes Yes a2_no Strategy 3: Protecting Group - Install protecting group (e.g., SEM, Boc) - Alkylate the remaining free N - Deprotect q2->a2_no No end End: Desired Isomer Obtained a2_no->end

Caption: Decision workflow for optimizing N-alkylation regioselectivity.

Data Summary: Influence of Reaction Conditions

The choice of reagents and solvents has a profound impact on the regiochemical outcome. The following table summarizes general trends observed in pyrazole alkylation.

FactorConditionPredominant IsomerRationaleReference(s)
Base/Solvent K₂CO₃ in DMSON1Favors alkylation at the sterically less hindered nitrogen.[8][9][10]
NaH in THF/DMFN1 or N2Stronger base can alter selectivity; outcome is substrate-dependent.[4][5]
Alkylating Agent Simple Alkyl Halides (e.g., MeI, BnBr)N1Primarily driven by sterics.[1]
Sterically Bulky Reagents (e.g., α-halomethylsilanes)N1Steric hindrance strongly directs the reaction to the N1 position.[5][11]
Reagents with H-bond donors (e.g., N-alkyl chloroacetamides)N2Intramolecular H-bonding can stabilize the N2 transition state.[13]
Catalyst Lewis Acids (e.g., Mg-based)N2Coordination of the catalyst can direct the electrophile to the N2 position.[5]

Key Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation

This protocol is a robust starting point for achieving N1-alkylation using a widely cited method.[8]

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMSO to achieve a concentration of 0.1-0.5 M. Add potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the stirred solution.

  • Activation: Stir the mixture at room temperature for 15-30 minutes.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the suspension.

  • Reaction: Allow the reaction to stir at the desired temperature (start at room temperature, may require heating to 60-80°C) for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated regioisomer.[1]

Protocol 2: Analysis of N1/N2 Isomer Ratio by ¹H NMR
  • Sample Preparation: Prepare a clean, dry NMR tube containing a solution of the crude product mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify distinct signals corresponding to the N1 and N2 isomers. Protons on the newly introduced alkyl group are often well-resolved and ideal for integration. For example, the N-CH₂ protons of a benzyl group will appear at a different chemical shift for the N1 vs. the N2 isomer.

    • Integrate the area of a characteristic, non-overlapping signal for the N1 isomer.

    • Integrate the area of a corresponding, non-overlapping signal for the N2 isomer.

    • Calculate the ratio of the integrals to determine the regioisomeric ratio (rr) of the products.

References

Technical Support Center: Purification of 3-Amino-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Amino-1H-pyrazole-4-carboxamide (APC), a key intermediate in pharmaceutical synthesis. This document provides in-depth, field-proven insights into common purification challenges, offering troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: The impurity profile of this compound is intrinsically linked to its synthetic route. A common synthesis involves the hydrolysis of 3-amino-4-cyanopyrazole using strong acids like sulfuric acid.[1] Another route involves the cyclization of intermediates derived from cyanoacetamide and hydrazine.[2][3]

Based on these pathways, common impurities include:

  • Unreacted Starting Materials: Residual 3-amino-4-cyanopyrazole or precursors like cyanoacetamide.

  • Side-Reaction Products: Formylated by-products such as 3-(formylamino)-1H-pyrazole-4-carboxamide, which is a known related substance in the synthesis of Allopurinol (Allopurinol Impurity B).[4][5]

  • Residual Solvents and Reagents: Synthesis solvents (e.g., morpholine, acetonitrile) and reagents like hydrazine.[2][6]

  • Inorganic Salts: If the synthesis involves acid/base treatments, inorganic salts (e.g., sulfates) may be present. The compound itself is often isolated as a hemisulfate salt to improve handling and solubility.[7][8]

Q2: Which purification method is most effective for this compound: recrystallization or column chromatography?

A2: The choice depends on the impurity profile and the desired scale.

  • Recrystallization is highly effective for removing minor, structurally different impurities and is easily scalable. Given that this compound is a solid with moderate polarity, finding a suitable solvent system is feasible. Water is a commonly cited solvent for recrystallization.[2] This method is preferred for late-stage purification in process chemistry due to its efficiency and cost-effectiveness.

  • Silica Gel Column Chromatography is ideal for separating impurities with polarities very similar to the product, which are difficult to remove by recrystallization. While a specific protocol for this exact compound is not widely published, related pyrazoles have been successfully purified using eluents like ethyl acetate/petroleum ether.[9] This technique is excellent for obtaining highly pure material at a laboratory scale but is less practical for large-scale industrial production.

The following diagram outlines a decision-making process for selecting the appropriate purification method.

G start Crude APC Sample tlc Run TLC Analysis (e.g., 10% MeOH in DCM) start->tlc decision Impurity Profile? tlc->decision recrystallize Primary Method: Recrystallization decision->recrystallize Baseline or well-separated spots column Primary Method: Column Chromatography decision->column Streaking or close-running spots reassess Reassess Purity (TLC, HPLC, NMR) recrystallize->reassess column->reassess final_product High-Purity Product reassess->final_product

Caption: Decision workflow for purification method selection.

Q3: How can I accurately determine the purity of my final product?

A3: A combination of analytical techniques is essential for a comprehensive purity assessment:

  • Melting Point: A sharp melting point range close to the literature value (approx. 222-234 °C for the hemisulfate salt) indicates high purity.[10] A broad or depressed melting range suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A single major peak with an area percentage >99% is desired.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the molecular structure and detect organic impurities, even at low levels. The absence of signals from starting materials or side-products is a key indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (126.12 g/mol for the free base).[8][11]

PropertyValueSource
Molecular Formula C₄H₆N₄O[8][11]
Molecular Weight 126.12 g/mol [8][11]
Appearance Off-white solid[10]
Melting Point 220-222 °C (free base)[1]
Melting Point 222-234 °C (hemisulfate salt)[10]

Table 1: Physical and Chemical Properties of this compound.

Experimental Protocols & Troubleshooting

This section provides detailed, step-by-step methodologies for the most common purification techniques, followed by a troubleshooting guide to address potential issues.

Protocol 1: Recrystallization from an Aqueous System

Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

G cluster_0 Recrystallization Workflow A 1. Dissolution: Add crude APC to minimum amount of hot water (~95°C). B 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly. A->B if needed C 3. Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath. A->C B->C D 4. Isolation: Collect crystals by vacuum filtration. C->D E 5. Washing: Wash crystals with a small amount of cold water, followed by cold acetone. D->E F 6. Drying: Dry the purified crystals under vacuum. E->F

Caption: Step-by-step recrystallization workflow.

Methodology:

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to near boiling (90-95°C) with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation & Washing: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter with a small volume of ice-cold water to remove soluble impurities, followed by a wash with cold acetone to aid in drying.[2]

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 50-60°C until a constant weight is achieved.[2][3]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve in hot solvent. 1. Insufficient solvent. 2. Compound is insoluble or has very low solubility. 3. Presence of highly insoluble impurities.1. Add more hot solvent in small increments. 2. Consider a different solvent or a co-solvent system (e.g., water/ethanol). 3. Attempt a hot filtration to remove the insoluble material.
No crystals form upon cooling. 1. Solution is too dilute (too much solvent used). 2. Solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound (unlikely for APC in water). 2. Presence of impurities that depress the melting point.1. Re-heat the solution to dissolve the oil, add slightly more solvent, and try cooling again at a slower rate. 2. If the issue persists, the crude material may require pre-purification by column chromatography.
Purity is still low after recrystallization. 1. Impurities have similar solubility to the product. 2. Inefficient removal of mother liquor during filtration.1. Perform a second recrystallization. 2. Ensure the crystals are washed thoroughly with cold solvent during filtration. 3. Consider purification by column chromatography.
Compound streaks on TLC plate during column chromatography. 1. Compound is too polar for the chosen mobile phase. 2. The sample is overloaded on the column. 3. Interaction with acidic silica gel.1. Increase the polarity of the eluent (e.g., increase the percentage of methanol or ethyl acetate). 2. Load less material onto the column. 3. Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to neutralize the silica.

References

Technical Support Center: Synthesis of 3-Amino-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Amino-1H-pyrazole-4-carboxamide. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic protocols and overcome common challenges. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure you achieve the highest possible yield and purity.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

Potential Cause 1: Suboptimal Reaction Conditions

The temperature, reaction time, and concentration of reactants are critical parameters in pyrazole synthesis.[1]

  • Solution: Conduct small-scale trial reactions to optimize these conditions. For the cyclization step with hydrazine, refluxing at temperatures between 70-95°C is often employed.[2][3] The reaction time can vary from a few hours to overnight, and monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal endpoint.[2]

Potential Cause 2: Purity of Reagents and Solvents

Impurities in starting materials like cyanoacetamide or malononitrile, as well as the presence of water in solvents when not desired, can lead to side reactions and incomplete conversion.[1]

  • Solution: Ensure all reagents are of high purity. Use freshly distilled or anhydrous solvents, especially if the reaction is sensitive to moisture.[1] For instance, in the initial condensation step, using dry solvents can prevent the hydrolysis of intermediates.

Potential Cause 3: Inefficient Cyclization

The cyclization reaction with hydrazine is the key step in forming the pyrazole ring. Incomplete reaction or side reactions with hydrazine can significantly lower the yield.

  • Solution: The choice of hydrazine source (e.g., hydrazine hydrate, hydrazine sulfate) and the stoichiometry are important. An excess of hydrazine is sometimes used to drive the reaction to completion.[4] The reaction temperature should be carefully controlled; while higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts.[5]

Potential Cause 4: Product Decomposition

The desired this compound or its intermediates may be unstable under the reaction or workup conditions.[1]

  • Solution: Monitor the reaction for the appearance of degradation products using TLC or LC-MS.[1] During the workup, avoid prolonged exposure to strong acids or bases if the product is sensitive to pH changes. The product is often isolated as a hemisulfate salt, which can improve its stability.[2][3]

Q2: I am observing significant impurity formation. How can I identify and minimize these byproducts?

Impurity profiles can provide valuable clues about side reactions occurring during the synthesis.

Common Impurity 1: Unreacted Starting Materials or Intermediates

  • Identification: Compare the TLC or LC-MS of your crude product with the starting materials and expected intermediates.

  • Solution: As discussed in Q1, optimizing reaction time, temperature, and reagent stoichiometry can drive the reaction to completion and minimize residual starting materials.

Common Impurity 2: Polymeric Byproducts

  • Identification: These often appear as baseline material on TLC or as a broad, unresolved hump in the chromatogram.

  • Solution: The self-condensation of cyanoacetamide can be a competing reaction. Using a milder base or a catalyst that favors the desired reaction pathway can be beneficial. Morpholine has been noted to be a good choice as it is a weak base and does not promote the self-condensation of cyanoacetamide.[3]

Common Impurity 3: Isomeric Pyrazoles

  • Identification: Depending on the starting materials, the formation of regioisomers is a possibility in pyrazole synthesis.[6] These can be difficult to distinguish by TLC alone and may require more advanced analytical techniques like NMR for confirmation.

  • Solution: The choice of starting materials and reaction conditions can influence the regioselectivity of the cyclization. For the synthesis of this compound, the common routes starting from cyanoacetamide or malononitrile derivatives are generally highly regioselective.[2][7]

Q3: The reaction seems to have stalled and is not proceeding to completion. What steps should I take?

A stalled reaction can be frustrating, but several factors could be at play.

Potential Cause 1: Inactive Reagents or Catalysts

  • Solution: Verify the quality and activity of your reagents, especially the hydrazine and any catalysts used. Hydrazine hydrate can degrade over time, so using a fresh bottle is advisable. If a catalyst is used, ensure it has not been deactivated.

Potential Cause 2: Insufficient Mixing

  • Solution: In heterogeneous reactions, vigorous stirring is essential to ensure proper mixing of the reactants.[1] If the reaction mixture is very thick, consider using a more powerful mechanical stirrer or diluting the reaction with more solvent.

Potential Cause 3: Reversible Reaction

  • Solution: Some steps in the synthesis may be reversible. Removing a byproduct, such as water, can help drive the equilibrium towards the product side. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

Q4: I am having difficulty with the final product purification and isolation. What are the best practices?

Effective purification is critical for obtaining a high-purity final product.

Purification Strategy 1: Crystallization

  • Procedure: this compound is a solid and can often be purified by recrystallization. The choice of solvent is crucial. Alcohols like ethanol or aqueous mixtures are commonly used.[3]

  • Troubleshooting: If the product does not crystallize easily, try techniques like scratching the inside of the flask with a glass rod, adding a seed crystal, or slowly cooling the solution. If the product oils out, you may need to use a different solvent system.

Purification Strategy 2: Isolation as a Salt

  • Procedure: The product is frequently isolated as the hemisulfate salt, which often has better crystallinity and stability.[2][3][7] This is typically achieved by adjusting the pH of the reaction mixture to acidic conditions (pH 1-2) with sulfuric acid, causing the salt to precipitate.[2][3]

  • Troubleshooting: The final pH is critical for maximizing the precipitation of the salt. After precipitation, washing the solid with cold water and then a non-polar solvent like acetone can help remove residual acid and other impurities.[2][3]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

Q: What are the most common synthetic routes to this compound?

A: The most prevalent methods start from either cyanoacetamide or malononitrile.[2][7] A common approach involves the reaction of cyanoacetamide with an orthoformate ester and an amine (like morpholine) to form an intermediate, which is then cyclized with hydrazine.[7][8] Another route involves the reaction of malononitrile with triethyl orthoformate, followed by reaction with hydrazine.[2]

Q: What is the role of morpholine in the reaction starting from cyanoacetamide?

A: Morpholine acts as a catalyst and a reagent in the initial condensation step. It is considered advantageous over other amines due to its weak basicity, which minimizes the self-condensation of cyanoacetamide, a potential side reaction.[3]

Q: Why is the product often isolated as a hemisulfate salt?

A: Isolating the product as a hemisulfate salt can offer several advantages, including improved stability, better crystallinity which facilitates purification, and ease of handling.[2][3]

Q: What are the key safety precautions to consider during this synthesis?

A: Hydrazine and its derivatives are toxic and potentially carcinogenic, and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5] Some of the organic solvents used can be flammable. Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.

Q: Can this reaction be performed as a one-pot synthesis?

A: Yes, one-pot procedures for the synthesis of this compound hemisulfate have been reported. These methods can improve efficiency by reducing the number of workup and isolation steps.[2][7]

III. Experimental Protocols & Data

Table 1: Comparison of Synthetic Routes
Starting MaterialKey ReagentsTypical YieldReference
CyanoacetamideN,N-dimethylformamide dimethyl acetal, Hydrazine hydrate, Sulfuric acid88-93%[2]
CyanoacetamideTriethylorthoformate, Morpholine, Hydrazine hydrate, Sulfuric acid~95%[8]
MalononitrileTriethyl orthoformate, Hydrazine hydrate, Sulfuric acid~80%[2]

General Experimental Workflow

Experimental Workflow Start Starting Materials (e.g., Cyanoacetamide) Condensation Condensation Reaction (e.g., with DMF-DMA) Start->Condensation Intermediate Intermediate Formation Condensation->Intermediate Cyclization Cyclization (with Hydrazine) Intermediate->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Purification (e.g., Recrystallization or Salt Formation) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Low_Yield Low Yield? Check_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Check_Conditions Yes Impurity_Formation Impurity Formation? Low_Yield->Impurity_Formation No Check_Purity Verify Reagent Purity Check_Conditions->Check_Purity Monitor_Reaction Monitor for Side Reactions/Decomposition Check_Purity->Monitor_Reaction Identify_Impurity Identify Impurities (TLC, LC-MS, NMR) Impurity_Formation->Identify_Impurity Yes Reaction_Stalled Reaction Stalled? Impurity_Formation->Reaction_Stalled No Adjust_Conditions Adjust Conditions to Minimize Side Reactions Identify_Impurity->Adjust_Conditions Check_Reagents Check Reagent Activity Reaction_Stalled->Check_Reagents Yes Improve_Mixing Improve Mixing Check_Reagents->Improve_Mixing

Caption: A decision tree for troubleshooting common synthesis issues.

IV. References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.

  • Hubei Polytechnic University. (2022). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. Eureka | Patsnap.

  • (2023). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives.

  • Al-Azab, M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.

  • Google Patents. (Year). Process for the preparation of pyrazole and its derivatives.

  • Google Patents. (1983). Process for the preparation of 3-amino-4-carboxamido-pyrazoles.

  • Google Patents. (Year). One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.

  • (Year). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

  • Pharmaguideline. (Year). Synthesis, Reactions and Medicinal Uses of Pyrazole.

  • Slideshare. (Year). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

  • MDPI. (Year). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

  • ChemicalBook. (2025). This compound | 5334-31-6.

  • Google Patents. (Year). United States Patent.

References

Technical Support Center: Strategies for Overcoming Poor Solubility of 3-Amino-1H-pyrazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 3-Amino-1H-pyrazole-4-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome solubility issues encountered during your experiments.

Introduction: Understanding the Solubility Challenge

This compound and its derivatives are a cornerstone for the synthesis of a wide array of bioactive molecules. However, their flat, aromatic structure and the presence of hydrogen bond donors and acceptors often lead to strong crystal lattice energy and, consequently, poor aqueous solubility. This can present significant hurdles in various stages of research and development, from initial in vitro screening to formulation for in vivo studies.

This guide provides a systematic approach to tackling these solubility issues, grounded in the physicochemical properties of the pyrazole carboxamide core.

Troubleshooting Guide: From Common Issues to Advanced Solutions

This section addresses specific problems you might encounter and offers step-by-step solutions.

Problem 1: My this compound derivative won't dissolve sufficiently in aqueous buffers for my in vitro assay.

Probable Cause: The inherent low aqueous solubility of the compound at neutral pH. The strong intermolecular hydrogen bonding within the crystal lattice makes it difficult for water molecules to solvate the individual compound molecules.

Step-by-Step Solutions:

  • pH Adjustment:

    • Scientific Rationale: The 3-amino group on the pyrazole ring is basic and can be protonated at acidic pH. This ionization increases the polarity of the molecule, thereby enhancing its aqueous solubility.

    • Protocol:

      • Prepare a stock solution of your compound in an organic solvent like dimethyl sulfoxide (DMSO).

      • Create a series of aqueous buffers with a pH range from 2 to 7.4.

      • Add a small aliquot of the DMSO stock solution to each buffer to a final desired concentration (ensure the final DMSO concentration is low, typically <1%, to avoid solvent effects in your assay).

      • Observe for precipitation. A significant increase in solubility is often observed at lower pH values.

    • Troubleshooting:

      • Precipitation upon pH shift: If your assay requires a neutral pH, the compound may precipitate when transferred from an acidic stock. In this case, consider using a final formulation with a pH-modifying excipient or a delivery system that can maintain solubility at neutral pH.

  • Co-solvent Systems:

    • Scientific Rationale: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.

    • Protocol:

      • Prepare your aqueous buffer.

      • Evaluate the addition of various co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG 400) at different concentrations (e.g., 5%, 10%, 20% v/v).

      • Add your compound and determine the solubility.

    • Troubleshooting:

      • Co-solvent incompatibility with assay: Some co-solvents can interfere with biological assays. Always run a vehicle control to assess the impact of the co-solvent on your experimental system.

      • Limited solubility enhancement: If a single co-solvent is not effective, a ternary system (e.g., water, ethanol, and propylene glycol) can be explored.

Problem 2: My compound precipitates out of solution during storage or freeze-thaw cycles.

Probable Cause: The solution is supersaturated, or the compound is degrading. Amorphous forms of the compound, which may be initially formed upon dissolution, can be unstable and crystallize over time.

Step-by-Step Solutions:

  • Employ Cyclodextrins for Complexation:

    • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming an inclusion complex that is more water-soluble. A study on the related 3-amino-5-methyl pyrazole demonstrated successful solubility enhancement through complexation with β-cyclodextrin.

    • Protocol:

      • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and low toxicity.

      • Prepare an aqueous solution of the cyclodextrin.

      • Add the pyrazole carboxamide derivative to the cyclodextrin solution and stir or sonicate until dissolved.

      • The molar ratio of the compound to cyclodextrin will need to be optimized for maximum solubility and stability.

    • Troubleshooting:

      • Choosing the right cyclodextrin: The size of the cyclodextrin cavity must be appropriate for the size of the guest molecule. For many pyrazole derivatives, β-cyclodextrins and their derivatives are a good starting point.

      • Limited complexation efficiency: The addition of a small amount of a water-soluble polymer can sometimes enhance the complexation efficiency.

  • Utilize Surfactants:

    • Scientific Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can solubilize poorly water-soluble compounds.

    • Protocol:

      • Choose a non-ionic surfactant with low toxicity, such as Polysorbate 80 (Tween 80) or Cremophor EL.

      • Prepare a buffer solution containing the surfactant at a concentration above its CMC.

      • Add the compound and determine its solubility.

    • Troubleshooting:

      • Surfactant-induced cytotoxicity: Surfactants can be toxic to cells. It is crucial to determine the non-toxic concentration range for your specific cell line or assay.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for dissolving a novel this compound derivative with unknown solubility?

A1: Start with a small amount of the compound and test its solubility in a range of common organic solvents. Based on available data for this compound hemisulfate, solubility is slight in DMSO and very slight in methanol. Therefore, DMSO is a good initial choice for creating a concentrated stock solution. For aqueous buffers, begin by assessing the impact of pH, as the amino group provides a handle for pH-dependent solubilization.

Q2: How can I improve the oral bioavailability of my poorly soluble pyrazole carboxamide derivative for in vivo studies?

A2: Beyond the methods mentioned above, two advanced strategies are particularly relevant for improving oral bioavailability:

  • Solid Dispersions:

    • Concept: The drug is dispersed in a solid matrix, often a water-soluble polymer. This can create an amorphous form of the drug, which has a higher apparent solubility and dissolution rate than the crystalline form.

    • Considerations: The choice of polymer is critical and depends on the physicochemical properties of your compound. Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose acetate succinate (HPMCAS). The manufacturing method (e.g., spray drying, hot-melt extrusion) also plays a significant role in the performance of the solid dispersion.

  • Prodrug Strategies:

    • Concept: A bioreversible derivative of the parent drug is synthesized to have improved solubility. Once absorbed, the prodrug is metabolized to release the active parent compound.

    • Example: For pyrazole-based compounds, a common approach is to attach a phosphate group or a hydrophilic amino acid to a suitable functional group on the molecule. A case study on a TYK2 inhibitor, a different pyrazole derivative, demonstrated that a prodrug approach could significantly enhance solubility and oral absorption, particularly in the presence of gastric acid-reducing agents.[1] This involved creating a phosphate prodrug that showed a 660-fold improvement in solubility at pH 6.5 compared to the parent molecule.[1]

Q3: Are there any specific safety considerations when using these solubilization techniques?

A3: Yes. Always consult the Safety Data Sheet (SDS) for each excipient used. Many organic solvents, co-solvents, and surfactants can have toxic effects at high concentrations. When developing formulations for in vitro or in vivo use, it is essential to determine the maximum non-toxic concentration of all excipients in your experimental system.

Visualizing Solubilization Strategies

To aid in the selection of an appropriate solubilization strategy, the following decision-making workflow can be utilized.

Solubility_Workflow start Poorly Soluble This compound Derivative is_ionizable Is the derivative ionizable? start->is_ionizable ph_adjust pH Adjustment (Salt Formation) is_ionizable->ph_adjust Yes co_solvent Co-solvent System is_ionizable->co_solvent No ph_adjust->co_solvent Partial Success/ Precipitation end_soluble Sufficiently Soluble ph_adjust->end_soluble Success cyclodextrin Cyclodextrin Complexation co_solvent->cyclodextrin Failure co_solvent->end_soluble Success surfactant Surfactant Micellar Solubilization cyclodextrin->surfactant Failure cyclodextrin->end_soluble Success solid_dispersion Solid Dispersion prodrug Prodrug Strategy solid_dispersion->prodrug Failure solid_dispersion->end_soluble Success prodrug->end_soluble Success end_insoluble Further Optimization Needed prodrug->end_insoluble Failure surfactant->solid_dispersion Failure surfactant->end_soluble Success

Caption: Decision workflow for selecting a solubilization strategy.

Tabulated Data Summary

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the moleculeSimple, effective for ionizable compoundsPotential for precipitation upon pH shift
Co-solvents Reduce solvent polarityEasy to prepare, can be highly effectivePotential for assay interference or toxicity
Cyclodextrins Encapsulation of the drugHigh solubilization capacity, low toxicityRequires optimization of host-guest ratio
Surfactants Micellar solubilizationEffective at low concentrationsPotential for cytotoxicity
Solid Dispersions Formation of amorphous drugSignificant increase in dissolution rateCan be complex to manufacture, stability issues
Prodrugs Covalent modificationCan dramatically improve solubility and bioavailabilityRequires chemical synthesis and metabolic activation

References

Technical Support Center: Optimization of Coupling Reactions with 3-Amino-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-1H-pyrazole-4-carboxamide is a vital heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for numerous biologically active compounds, including kinase inhibitors and allopurinol-related structures. Its structure features multiple reactive sites: a nucleophilic 3-amino group, two distinct pyrazole ring nitrogens (N1 and N2), and a C4-carboxamide. This multifunctionality, while synthetically valuable, presents unique challenges in achieving selective coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers navigate the complexities of coupling reactions involving this versatile scaffold, ensuring high-yield, selective, and reproducible outcomes.

Section 1: FAQs on Amide Bond Formation (Acylation of the 3-Amino Group)

This section focuses on the most common objective: forming an amide bond by acylating the exocyclic 3-amino group.

Q1: What are the recommended starting conditions for coupling a carboxylic acid to the 3-amino group?

A1: The 3-amino group on the pyrazole ring exhibits reduced nucleophilicity due to resonance delocalization of its lone pair of electrons into the aromatic system. Therefore, robust activation of the carboxylic acid coupling partner is essential.

We recommend starting with a modern peptide coupling reagent known for high efficiency and mild conditions.

  • Recommended Primary Method: Use a uronium-based coupling reagent like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).

  • Mechanism: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the weakly nucleophilic 3-amino group. DIPEA neutralizes the generated acids without competing in the reaction.

  • Solvent: A polar aprotic solvent like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) is preferred to ensure solubility of the starting materials.

A typical starting point is summarized in the table below.

ComponentStoichiometry (eq.)Purpose
This compound1.0Substrate
Carboxylic Acid1.1 - 1.2Coupling Partner
HATU1.2Coupling Reagent
DIPEA2.0 - 3.0Non-nucleophilic Base
Anhydrous DMF-Solvent
Temperature 0 °C to Room Temp Controls reaction rate
Q2: My amide coupling reaction is showing low conversion. How can I improve the yield?

A2: Low conversion is a frequent issue stemming from either insufficient activation of the carboxylic acid or the inherent low reactivity of the 3-amino group.

Troubleshooting Flowchart for Low-Yield Amide Coupling

G start Low Conversion Observed check_reagents Are reagents pure and anhydrous? (Coupling reagents, solvent, base) start->check_reagents reagent_no Purify/dry reagents. Use freshly opened solvents. check_reagents->reagent_no No reagent_yes Reagents are high quality. check_reagents->reagent_yes Yes increase_activation Increase Carboxylic Acid Activation reagent_no->increase_activation reagent_yes->increase_activation activation_methods Option 1: Pre-activate acid with HATU/DIPEA for 15-30 min before adding pyrazole. Option 2: Switch to a more powerful activation method (e.g., convert acid to acyl chloride). increase_activation->activation_methods check_temp Is reaction temperature optimal? activation_methods->check_temp temp_action Slowly increase temperature to 40-50 °C. Monitor by TLC/LCMS for product formation vs. degradation. check_temp->temp_action check_sterics Are starting materials sterically hindered? temp_action->check_sterics sterics_action Increase reaction time (up to 24h). Consider less hindered coupling reagents (e.g., EDC/HOBt). check_sterics->sterics_action end_point Yield Improved sterics_action->end_point

Preventing degradation of 3-Amino-1H-pyrazole-4-carboxamide during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Amino-1H-pyrazole-4-carboxamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, prevent degradation, and troubleshoot common issues. Our approach is rooted in explaining the "why" behind the "how," ensuring you have the foundational knowledge to adapt and succeed in your experimental work.

I. Introduction to the Stability of this compound

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Allopurinol, a medication used to treat gout and high uric acid levels.[1][2] The stability of its pyrazole core and the reactivity of its amino and carboxamide functional groups present unique challenges during synthesis. Degradation can occur through several pathways, including hydrolysis, thermal decomposition, and side reactions influenced by pH and the presence of reactive reagents. Understanding these pathways is paramount to achieving high yields and purity.

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[3][4] The aromaticity of the pyrazole ring contributes to its relative stability.[4] However, the substituents on the ring, in this case, an amino group and a carboxamide group, significantly influence its reactivity and susceptibility to degradation.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during the synthesis of this compound.

Q1: I'm experiencing low yields in my synthesis. What are the most likely causes related to degradation?

A1: Low yields are often a direct consequence of product degradation or the formation of unwanted side products. The primary culprits are typically related to reaction conditions, specifically temperature and pH.

  • Thermal Degradation: Pyrazole derivatives, especially those with nitro or amino groups, can be susceptible to thermal decomposition.[5][6] Although the pyrazole ring itself is relatively stable, high temperatures can lead to ring-opening or reactions between the functional groups. Studies on related nitropyrazoles have shown that thermal decomposition can be initiated by the substituents.[6] For instance, the reaction between adjacent nitro and amino groups can form fused furazan intermediates, which are strained and can accelerate decomposition.[5] While our target molecule doesn't have a nitro group, the principle of substituent-driven decomposition remains relevant. It is crucial to maintain careful temperature control throughout the synthesis.

  • Hydrolysis of the Carboxamide Group: The carboxamide group is susceptible to both acid and base-catalyzed hydrolysis, which would cleave it to a carboxylic acid and ammonia.[7][8][9] This is a significant degradation pathway to consider, especially during workup and purification steps. Refluxing in the presence of strong acids or bases will favor this degradation.[7]

  • pH-Dependent Degradation: The stability of the pyrazole ring can be influenced by pH.[10] While the pyrazole ring is generally stable across a range of pH values, extreme pH conditions, especially when combined with heat, can promote side reactions or degradation. For instance, the protonation state of the amino group and the pyrazole nitrogens can affect the electron density of the ring and its susceptibility to nucleophilic or electrophilic attack.

Q2: My final product is discolored (e.g., yellow or brown). What impurities might be causing this, and how can I prevent their formation?

A2: Discoloration is a common indicator of impurity formation. In the synthesis of this compound, this can arise from several sources:

  • Oxidation of the Amino Group: The amino group on the pyrazole ring can be susceptible to oxidation, especially in the presence of air and certain metal ions. This can lead to the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.

  • Side Reactions from Starting Materials: The purity of your starting materials is critical. For instance, a common synthesis route involves the reaction of a cyano-containing precursor with hydrazine.[11][12][13] Impurities in the hydrazine or the cyano-precursor can lead to the formation of colored byproducts.

  • Polymerization: Under certain conditions, highly reactive intermediates or the final product itself can undergo polymerization, leading to insoluble, often colored, materials. This is more likely to occur at elevated temperatures or in the presence of catalysts that can promote such reactions.

To prevent impurity formation:

  • Use high-purity starting materials.

  • Maintain strict temperature control.

  • Consider using an inert atmosphere.

  • Optimize reaction times to avoid prolonged heating.

Q3: I'm observing the formation of a byproduct with a carboxylic acid functional group. What is happening and how can I minimize it?

A3: The formation of a carboxylic acid byproduct is a classic sign of amide hydrolysis .[7][8][9] As mentioned in A1, the carboxamide group of your target molecule can be hydrolyzed to a carboxylic acid under both acidic and basic conditions, especially with heating.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[9][14]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[8] This process is generally less favorable than acid-catalyzed hydrolysis because the resulting amide anion is a poor leaving group. However, with sufficient heat and a high concentration of base, hydrolysis can still occur.[8]

Mitigation Strategies:

  • During Reaction: If your reaction conditions are strongly acidic or basic, consider if a milder catalyst or a different pH range could be used.

  • During Workup: When quenching the reaction or performing extractions, use dilute acids or bases and keep the temperature low. Avoid prolonged exposure to harsh pH conditions. For example, if you need to acidify the mixture, do it at a low temperature and proceed to the next step promptly. A patent for a similar synthesis describes careful pH adjustment with a mixture of sulfuric acid and ice to control the exotherm and maintain a low temperature.[12]

III. Key Degradation Pathways and Prevention

To effectively prevent degradation, it's essential to visualize the potential chemical transformations that can occur.

Visualizing Degradation Pathways

DegradationPathways Target This compound HydrolysisProduct 3-Amino-1H-pyrazole-4-carboxylic acid Target->HydrolysisProduct H+ or OH- / Heat OxidationProducts Colored Oxidation Byproducts Target->OxidationProducts [O] / Air RingOpening Ring-Opened Products Target->RingOpening High Heat / Harsh Conditions

Caption: Key degradation pathways for this compound.

IV. Recommended Experimental Protocols

Here are some generalized protocols designed to minimize degradation during the synthesis and purification of this compound.

Protocol 1: General Synthesis from a Cyano-Precursor

This protocol is a generalized representation based on common synthetic routes.[11][12][13]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve your cyano-precursor (e.g., 3-morpholino-2-cyanoacrylamide) in a suitable solvent (e.g., water or ethanol).[12]

    • Begin purging the system with nitrogen.

  • Reagent Addition:

    • Slowly add hydrazine hydrate to the reaction mixture at a controlled temperature. The reaction is often exothermic.[11] A patent describes heating the initial mixture to 70°C before the dropwise addition of hydrazine hydrate, with the reaction temperature rising to 95-100°C due to the heat of reaction.[12]

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for the optimized reaction time (e.g., 2-4 hours).[12][15] Monitor the reaction progress by TLC.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature, and then further cool in an ice bath.

    • If the product precipitates, it can be collected by filtration.

    • If acidification is necessary to precipitate the product (as a salt), do so carefully with a pre-chilled acid solution (e.g., a mixture of sulfuric acid and ice) to maintain a low temperature.[12]

    • Wash the isolated solid with cold water and then a cold organic solvent (e.g., acetone or cold ethanol) to remove impurities.[12][15]

  • Drying:

    • Dry the product under vacuum at a moderate temperature (e.g., 50-80°C) to avoid thermal degradation.[12]

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or ethanol are commonly used.[12]

  • Dissolution:

    • In a flask, add the crude product and a minimal amount of the chosen solvent.

    • Heat the mixture with stirring until the product completely dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and briefly heat.

  • Filtration:

    • Hot filter the solution to remove any insoluble impurities (and charcoal, if used).

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals under vacuum.

V. Data Summary for Synthesis Optimization

The following table provides a summary of key parameters that can be optimized to prevent degradation.

ParameterRecommended Range/ConditionRationale for Preventing Degradation
Temperature 50 - 100°C (synthesis dependent)Minimizes thermal decomposition and side reactions.[5][6]
pH Near-neutral (if possible)Avoids acid/base-catalyzed hydrolysis of the carboxamide group.[7][8]
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the amino group.
Reaction Time Monitored by TLCAvoids prolonged heating which can lead to byproduct formation.
Workup Temp. 0 - 10°CReduces the rate of degradation reactions, especially hydrolysis.

VI. Logical Workflow for Troubleshooting

When encountering issues, a systematic approach is key. The following diagram outlines a troubleshooting workflow.

TroubleshootingWorkflow Start Problem Encountered (e.g., Low Yield, Impurity) CheckPurity Analyze Starting Materials (NMR, etc.) Start->CheckPurity CheckTemp Review Temperature Logs Start->CheckTemp CheckpH Review pH at Each Step Start->CheckpH AnalyzeProduct Analyze Crude Product (NMR, LC-MS) Start->AnalyzeProduct ModifyProtocol Modify Protocol CheckPurity->ModifyProtocol CheckTemp->ModifyProtocol CheckpH->ModifyProtocol IdentifyImpurity Identify Impurity Structure AnalyzeProduct->IdentifyImpurity Hypothesize Hypothesize Degradation Pathway IdentifyImpurity->Hypothesize Hypothesize->ModifyProtocol e.g., Lower Temp, Adjust pH, Inert Atm. ReRun Re-run Experiment ModifyProtocol->ReRun

Caption: A logical workflow for troubleshooting synthesis issues.

VII. References

  • Effect of pH on pyrazole binding to liver alcohol dehydrogenase. --INVALID-LINK--

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. --INVALID-LINK--

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. --INVALID-LINK--

  • Reactions of Amides. --INVALID-LINK--

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. --INVALID-LINK--

  • Thermal Decomposition of Nitropyrazoles. --INVALID-LINK--

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. --INVALID-LINK--

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. --INVALID-LINK--

  • Ethyl 3-amino-4-pyrazolecarboxylate synthesis. --INVALID-LINK--

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. --INVALID-LINK--

  • Process for the preparation of 3-amino-4-carboxamido-pyrazoles. --INVALID-LINK--

  • Amide Hydrolysis Using Acid Or Base. --INVALID-LINK--

  • Recent Advances in Synthesis and Properties of Pyrazoles. --INVALID-LINK--

  • Ph-Metric Study on Determination of Proton- Ligand Stability Constants of Some Substituted Pyrazolines. --INVALID-LINK--

  • Ch20 : Amide hydrolysis. --INVALID-LINK--

  • Process for the preparation of a pyrazole derivative. --INVALID-LINK--

  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. --INVALID-LINK--

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). --INVALID-LINK--

  • One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. --INVALID-LINK--

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. --INVALID-LINK--

  • An In-depth Technical Guide to the Chemical Properties of Pyrazole. --INVALID-LINK--

  • mechanism of amide hydrolysis. --INVALID-LINK--

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. --INVALID-LINK--

  • SAFETY DATA SHEET - this compound hemisulfate. --INVALID-LINK--

  • This compound. --INVALID-LINK--

  • This compound. --INVALID-LINK--

  • This compound. --INVALID-LINK--

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. --INVALID-LINK--

  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. --INVALID-LINK--

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. --INVALID-LINK--

  • Ethyl 3-(2-carbethoxy-2-cyanoethenyl)amino-1h-pyrazole-4-carboxylate. --INVALID-LINK--

  • 1H-Pyrazole-4-carboxamide, 3-amino-. --INVALID-LINK--

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). --INVALID-LINK--

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. --INVALID-LINK--

  • Allopurinol EP Impurity A. --INVALID-LINK--

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. --INVALID-LINK--

References

Troubleshooting Suzuki coupling with substituted 3-Amino-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals tackling the complexities of Suzuki-Miyaura cross-coupling reactions with substituted 3-Amino-1H-pyrazole-4-carboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles and optimize your synthetic strategies. As a Senior Application Scientist, my goal is to explain not just what to do, but why it works, grounding our advice in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low to no conversion. What are the primary causes and how can I fix it?

This is the most common issue encountered with this class of substrates. The this compound core contains multiple functionalities that can hinder the catalytic cycle. The primary culprits are typically catalyst poisoning and suboptimal reaction conditions.

Primary Cause 1: Catalyst Poisoning or Inhibition

The pyrazole ring system, particularly with an unprotected N-H and a free amino group, is rich in Lewis basic nitrogen atoms. These sites can strongly coordinate to the palladium center, leading to the formation of inactive or off-cycle catalyst species.[1][2] This inhibition can prevent the initial oxidative addition step or hinder subsequent steps in the catalytic cycle.

Solutions:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich phosphine ligands that can stabilize the active Pd(0) species, promote rapid oxidative addition and reductive elimination, and sterically hinder the substrate's nitrogen atoms from deactivating the catalyst.[3][4]

  • Employ Modern Pre-catalysts: Buchwald-type palladacycle pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2) are designed for challenging couplings.[5][6] They form the active Pd(0)L species cleanly and efficiently in situ, often outperforming catalysts generated from separate Pd sources and ligands.[7]

  • Consider N-Protection (If Tolerable): While often undesirable due to extra steps, protecting the pyrazole N-H (e.g., with a Boc or SEM group) can dramatically improve yields by removing a key site of catalyst inhibition.[5][8] However, successful couplings with unprotected N-H groups are well-documented with the right catalyst system.[2]

Primary Cause 2: Suboptimal Base and Solvent System

The choice of base and solvent is interdependent and crucial for activating the boronic acid/ester and maintaining catalyst activity. An inappropriate combination can lead to poor solubility, catalyst decomposition, or competing side reactions.

Solutions:

  • Base Screening: A weak base may not be sufficient for efficient transmetalation. Conversely, a base that is too strong can promote side reactions.

    • K₂CO₃ (Potassium Carbonate): A good starting point, often used in aqueous solvent mixtures like dioxane/water.[6]

    • K₃PO₄ (Potassium Phosphate): A stronger base, often used for less reactive aryl chlorides or in anhydrous conditions. It can be effective but may also increase the rate of protodeboronation.[2][9]

    • Cs₂CO₃ (Cesium Carbonate): A strong but often gentle base that can enhance solubility and reactivity.

  • Solvent System Optimization:

    • Aqueous Mixtures (e.g., Dioxane/H₂O, Toluene/H₂O): Commonly used and effective, but the presence of water can promote protodeboronation.[10][11]

    • Anhydrous Conditions (e.g., Dry Dioxane, THF, DMF): Can be highly effective in minimizing protodeboronation, especially when paired with a base like K₃PO₄.[4][9] Ensure all reagents and glassware are scrupulously dried.

Q2: I'm getting my desired product, but it's contaminated with significant side products. How can I improve selectivity?

Side product formation points to competing reaction pathways. For this substrate, the most common culprits are homocoupling of the boronic acid, protodeboronation, and dehalogenation of the pyrazole starting material.

Side Product 1: Homocoupling of the Boronic Acid

This side reaction, which produces a biaryl from two molecules of your boronic acid, is almost always mediated by the presence of oxygen.[9][12] Oxygen can re-oxidize Pd(0) to Pd(II), which then participates in a separate catalytic cycle leading to homocoupling.

Solutions:

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed before use. The freeze-pump-thaw method (at least three cycles) is superior to sparging with an inert gas, although extended sparging (30-60 min) can be sufficient.[4]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of high-purity argon or nitrogen from start to finish. Use flasks with side-arms and proper Schlenk line techniques.

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or using a pre-catalyst that cleanly generates Pd(0) can sometimes reduce homocoupling that occurs during the inefficient in-situ reduction of some Pd(II) sources.[4]

Side Product 2: Protodeboronation

This is the replacement of the -B(OR)₂ group on your coupling partner with a hydrogen atom from a proton source (usually water).[9] It is a common problem with electron-rich or heterocyclic boronic acids and is accelerated by strong bases and high temperatures.[2]

Solutions:

  • Switch to Boronic Esters: Boronic pinacol esters (Bpin) or MIDA boronates are significantly more stable to hydrolysis and protodeboronation than their corresponding boronic acids.[4][13]

  • Employ Anhydrous Conditions: As mentioned in Q1, removing water from the reaction is a highly effective strategy to suppress this side reaction.[9]

  • Use a Milder Base: If aqueous conditions are necessary, consider switching from a strong base like K₃PO₄ to a weaker one like K₂CO₃ or even KF.[9]

Side Product 3: Dehalogenation

This involves the replacement of the halide (e.g., -Br, -Cl) on your aminopyrazole substrate with a hydrogen atom. This side reaction can be complex, sometimes involving hydride impurities or alternative catalytic pathways. Studies have shown that for aminopyrazoles, bromo and chloro derivatives are often superior to iodo derivatives due to a reduced tendency for dehalogenation.[5][8]

Solutions:

  • Optimize Reaction Time and Temperature: Do not run the reaction longer than necessary. Monitor by TLC or LC-MS and quench as soon as the starting material is consumed to minimize over-reduction.

  • Avoid Hydride Sources: Ensure solvents (like certain grades of THF or alcohols) are free from hydride impurities.

  • Re-evaluate Catalyst/Ligand: Some catalyst systems may be more prone to this pathway. Screening different ligands can sometimes mitigate the issue.

Q3: My first attempt worked well, but I can't reproduce the high yield. What could be the cause?

Reproducibility issues often stem from subtle variations in reagent quality or experimental setup that are easy to overlook.

Potential Causes & Solutions:

  • Reagent Quality Degradation:

    • Boronic Acid/Ester: Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines) or degradation via protodeboronation upon storage.[9] Using a fresh bottle or a more stable pinacol ester derivative is recommended.

    • Palladium Catalyst: Pre-catalysts and Pd(0) sources can degrade with improper storage, especially if exposed to air and moisture. A catalyst that has changed color (e.g., from yellow to black) may have decomposed to palladium black.[14] Use a fresh batch or from a reliable source.

    • Base: Anhydrous bases like K₃PO₄ are hygroscopic. If running an anhydrous reaction, use a freshly opened bottle or dry the base in an oven before use. Interestingly, anhydrous couplings with K₃PO₄ may require a tiny, stoichiometric amount of water to function, so absolute consistency is key.[14]

  • Inconsistent Inert Atmosphere: The efficiency of your degassing and the integrity of your inert atmosphere can vary between runs. A small leak in your system can introduce enough oxygen to promote side reactions and kill the catalyst. Always check your glassware and septa.

  • Stirring Rate: In biphasic systems (e.g., toluene/water), the rate of stirring is critical to ensure sufficient mixing and mass transfer between the phases. An inconsistent or slow stir rate can lead to variable results.

Visual Troubleshooting and Mechanistic Insights

To better assist in your experimental design and troubleshooting, the following diagrams illustrate the key chemical processes and decision-making workflows.

Annotated Suzuki-Miyaura Catalytic Cycle

The diagram below outlines the standard catalytic cycle and highlights potential points of inhibition by the this compound substrate.

Suzuki_Cycle cluster_inhibition Catalyst Poisoning Pd0 Pd(0)L_n Active Catalyst OA_Complex Ar-Pd(II)-X(L_n) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Inactive_Complex L_n-Pd(0)-[Inhibitor] Off-Cycle Species Pd0->Inactive_Complex Inhibition Transmetalation_Complex Ar-Pd(II)-Ar'(L_n) OA_Complex->Transmetalation_Complex Transmetalation Base Base (e.g., K₂CO₃) OA_Complex->Base + [Ar'B(OR)₂(OH)]⁻ Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' Desired Product Transmetalation_Complex->Product ArX Pyrazole-X ArX->OA_Complex ArB Ar'-B(OR)₂ Inhibitor Aminopyrazole Substrate (Lewis Base) Inhibitor->Inactive_Complex Coordination

Caption: The Suzuki cycle with potential catalyst inhibition by the aminopyrazole substrate.

Troubleshooting Decision Tree

If your reaction fails, follow this logical workflow to diagnose the problem.

Troubleshooting_Flowchart start Reaction Problem: Low Yield / No Product check_sm Starting Materials (SM) Consumed? start->check_sm check_side_products Major Side Products Observed? check_sm->check_side_products Yes cause_catalyst Likely Cause: Catalyst Inactivity check_sm->cause_catalyst No side_homocoupling Homocoupling of Boronic Acid? check_side_products->side_homocoupling sm_no No sol_catalyst Solution: 1. Switch to bulky, e⁻-rich ligand (XPhos, SPhos) 2. Use Buchwald pre-catalyst (G3/G4) 3. Check catalyst quality/age 4. Rigorously degas solvents cause_catalyst->sol_catalyst sm_yes Yes side_deboronation Protodeboronation? side_homocoupling->side_deboronation No sol_homocoupling Solution: 1. Improve degassing (Freeze-Pump-Thaw) 2. Ensure robust inert atmosphere (Ar/N₂) side_homocoupling->sol_homocoupling Yes side_dehalogenation Dehalogenation? side_deboronation->side_dehalogenation No sol_deboronation Solution: 1. Use boronic ester (Bpin/MIDA) 2. Switch to anhydrous conditions 3. Use a milder base (e.g., K₂CO₃) side_deboronation->sol_deboronation Yes sol_dehalogenation Solution: 1. Shorten reaction time 2. Re-screen catalyst/ligand system side_dehalogenation->sol_dehalogenation Yes

Caption: A decision tree for troubleshooting common Suzuki coupling failures.

Competing Reaction Pathways

Understanding the common side reactions is key to suppressing them.

Side_Reactions SM Pyrazole-X + Ar-B(OR)₂ Desired Desired Cross-Coupling SM->Desired Pd(0), Base Homocoupling Homocoupling SM->Homocoupling Deboronation Protodeboronation SM->Deboronation Dehalogenation Dehalogenation SM->Dehalogenation Product_Desired Pyrazole-Ar Desired->Product_Desired Product_Homo Ar-Ar Homocoupling->Product_Homo Product_Deboron Ar-H Deboronation->Product_Deboron Product_Dehalo Pyrazole-H Dehalogenation->Product_Dehalo O2 O₂ O2->Homocoupling H2O H₂O / H⁺ H2O->Deboronation

Caption: Major competing pathways in the Suzuki coupling of aminopyrazoles.

Recommended Starting Protocol

For researchers beginning optimization, the following protocol represents a robust starting point based on modern best practices for challenging heteroaryl couplings.

Materials:

  • Halogenated this compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 (or similar Buchwald pre-catalyst) (1 - 3 mol%)

  • K₃PO₄ (finely ground, dried) (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane (or 2-MeTHF)

Procedure:

  • Preparation: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrazole starting material, the boronic acid/ester, and the powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium pre-catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot under inert conditions.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Managing side reactions during the functionalization of 3-Amino-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing 3-Amino-1H-pyrazole-4-carboxamide. As a senior application scientist, this resource provides field-proven insights and troubleshooting strategies to manage common side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what are the implications for functionalization?

The this compound scaffold possesses multiple nucleophilic centers, leading to potential regioselectivity challenges during functionalization. The key reactive sites are:

  • Pyrazole Ring Nitrogens (N1 and N2): These are susceptible to alkylation and acylation. Due to tautomerism, reactions can often yield a mixture of N1 and N2 substituted products.[1][2] The regioselectivity can be influenced by the steric and electronic nature of the substituents on the pyrazole ring and the reaction conditions.[2][3]

  • Exocyclic Amino Group (at C3): This primary amine is a potent nucleophile and can readily undergo acylation, alkylation, and other reactions common to aromatic amines.

  • Carboxamide Group (at C4): While generally less reactive towards electrophiles, the amide nitrogen can be deprotonated under strong basic conditions. The amide itself can be susceptible to hydrolysis under acidic or basic conditions.[4][5]

Understanding the relative reactivity of these sites is crucial for designing selective functionalization strategies.

Q2: I am observing a mixture of regioisomers during N-alkylation/acylation. How can I control the selectivity?

Regioselectivity in the N-functionalization of pyrazoles is a common challenge.[1][2] The formation of a mixture of N1 and N2 isomers is often observed.

Root Cause: The pyrazole ring has two nitrogen atoms with similar nucleophilicity.[2] The reaction outcome is often dictated by a combination of steric hindrance, electronic effects, and reaction conditions.[3]

Troubleshooting Strategies:

  • Steric Hindrance: Bulky substituents on the electrophile or on the pyrazole ring can favor reaction at the less sterically hindered nitrogen.[3]

  • Protecting Groups: The use of a protecting group on one of the nitrogen atoms can direct the reaction to the other.

  • Reaction Conditions:

    • Base Selection: The choice of base can significantly influence the regioselectivity. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like organolithiums to avoid side reactions like ring fragmentation.[6]

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are commonly used. The solvent can influence the solvation of the pyrazole anion and affect the reaction pathway.[6]

    • Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity.[6]

Q3: My starting material is degrading, and I am seeing low yields. What could be the cause?

Degradation of the pyrazole ring is possible under harsh reaction conditions.

Root Cause:

  • Strong Bases: Excessively strong bases can lead to deprotonation at a ring carbon followed by ring opening.[6]

  • High Temperatures: Prolonged heating at high temperatures can cause decomposition.

  • Harsh Acidic Conditions: Strong acids can lead to hydrolysis of the carboxamide group and potentially promote other side reactions.[4][5]

Troubleshooting Strategies:

  • Optimize Reaction Conditions: Use milder bases and acids, and run reactions at the lowest effective temperature.

  • Inert Atmosphere: For sensitive reactions, particularly those involving organometallic reagents, working under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to avoid over-reaction and decomposition.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

Issue 1: Competing Acylation at the Exocyclic Amino Group and Ring Nitrogens

When attempting to acylate the pyrazole ring nitrogen, you may observe acylation at the 3-amino group as a major side product.

Causality: The exocyclic amino group is often more nucleophilic than the ring nitrogens, leading to preferential acylation at this site.

Mitigation Protocol: Two-Step Acylation

  • Protection of the Amino Group:

    • Protect the 3-amino group with a suitable protecting group, such as a Boc or Cbz group. This will prevent its reaction in the subsequent step.

  • N-Acylation of the Pyrazole Ring:

    • With the amino group protected, proceed with the acylation of the pyrazole ring nitrogen using your desired acylating agent.

  • Deprotection:

    • Remove the protecting group from the 3-amino group under appropriate conditions to yield the desired N-acylated product.

dot

Start 3-Amino-1H-pyrazole- 4-carboxamide Protected Protected Amino Group Start->Protected Protecting Group (e.g., Boc, Cbz) AcylatedRing N-Acylated Pyrazole Protected->AcylatedRing Acylating Agent FinalProduct Desired Product AcylatedRing->FinalProduct Deprotection cluster_desired Desired Reaction Pathway cluster_side Side Reaction A Starting Material B Functionalized Monomer A->B Selective Functionalization C Dimer/Polymer A->C Oxidative Coupling

References

Validation & Comparative

A Senior Application Scientist's Guide to Pyrazole Scaffolds: 3-Amino-1H-pyrazole-4-carboxamide vs. 3-amino-4-cyanopyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole in Medicinal Chemistry

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in a multitude of clinically successful drugs.[1][2][3] This five-membered heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, synthetic tractability, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[2][4] Of the small molecule protein kinase inhibitors approved by the US FDA, a significant number, including Ruxolitinib, Crizotinib, and Asciminib, feature a pyrazole core, underscoring its importance in oncology and immunology.[1][3]

Within the vast landscape of pyrazole-based building blocks, two closely related intermediates, 3-Amino-1H-pyrazole-4-carboxamide and 3-amino-4-cyanopyrazole , frequently emerge as critical starting points in drug discovery campaigns. While differing by only a single functional group—a carboxamide versus a cyano (nitrile) group—this subtle structural change has profound implications for a compound's biological activity, selectivity, and pharmacokinetic profile.

This guide provides an in-depth, objective comparison of these two key scaffolds. We will dissect their structural and chemical nuances, explore their synthetic accessibility, and analyze their respective roles in the design of targeted therapeutics, supported by experimental data and established protocols. The goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically select the optimal pyrazole building block for their specific research objectives.

Part 1: Structural and Physicochemical Dissection

The fundamental difference between the two molecules lies at the 4-position of the pyrazole ring. This distinction is a classic example of bioisosteric replacement , a cornerstone strategy in medicinal chemistry where one functional group is swapped for another to enhance potency, selectivity, or metabolic properties while maintaining the primary binding interactions.[5][6][7]

PropertyThis compound3-amino-4-cyanopyrazole
Structure this compound3-amino-4-cyanopyrazole
Molecular Formula C₄H₆N₄O[8]C₄H₄N₄[9]
Molecular Weight 126.12 g/mol [8]108.10 g/mol
Hydrogen Bond Donors 3 (Amine NH₂, Amide NH₂, Ring NH)2 (Amine NH₂, Ring NH)
Hydrogen Bond Acceptors 2 (Amide C=O, Ring N)3 (Nitrile N, Ring N, Amine N)
Melting Point 190-191°C (recrystallized from water)[10]172-174°C
General Solubility Higher polarity, generally better aqueous solubilityLower polarity, more lipophilic

Causality Behind the Properties:

  • The Carboxamide Group: The primary amide in this compound is a potent hydrogen bond donor and acceptor. This dual capacity allows it to form strong, directional interactions with protein backbones, often mimicking the interactions of peptide bonds. This makes it an excellent choice for targeting ATP-binding sites in kinases, where it can engage with the hinge region.[11] However, the polar nature of the amide can sometimes limit cell permeability and increase susceptibility to metabolic cleavage.

  • The Cyano Group: The nitrile in 3-amino-4-cyanopyrazole is a weaker, linear hydrogen bond acceptor. It is significantly more compact and lipophilic than the carboxamide group.[7] This can be advantageous for improving cell permeability and metabolic stability. While it lacks a hydrogen bond donor, its compact size allows it to fit into sterically constrained pockets where a bulkier carboxamide would be disfavored. The choice to use a cyano group is often a strategic move to fine-tune pharmacokinetics.[9][12]

Part 2: Synthesis and Reactivity Landscape

Both scaffolds are readily accessible through well-established synthetic routes, making them attractive starting materials for library synthesis and lead optimization.

Experimental Protocol 1: Synthesis of this compound

This synthesis proceeds via the cyclization of a β-morpholino-α-cyanoacrylamide with hydrazine hydrate. The morpholino group acts as a good leaving group in the cyclization step.

Methodology:

  • Reaction Setup: To a reaction vessel containing 210 L of water, add 52.3 kg of 3-morpholino-2-cyanoacrylamide. Heat the mixture to 70°C with stirring.[10]

  • Hydrazine Addition: Once the temperature is stable at 70°C, add 18.1 kg of 85% hydrazine hydrate. The exothermic reaction will cause the temperature to rise to 95-100°C over approximately 5 minutes.[10]

  • Reaction Monitoring: Maintain the temperature above 90°C for at least 20 minutes to ensure complete cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Acidification & Isolation: After 10 minutes from the hydrazine addition, cool the reaction mixture to 55-60°C. Carefully add a pre-mixed solution of 37.5 kg sulfuric acid and 37.5 kg of ice to adjust the pH to 1.5 ± 0.2.[10]

  • Crystallization: Cool the acidified mixture to 5°C to induce crystallization of the product as the hemisulfate salt.

  • Filtration and Washing: Collect the crystalline product by filtration. Wash the filter cake with cold water (2 x 100 mL) and then with acetone (2 x 50 mL).[10]

  • Drying: Dry the product under vacuum at 80°C to yield this compound hemisulfate.[10]

Experimental Protocol 2: Synthesis of 3-amino-4-cyanopyrazole

This is a classic and highly efficient synthesis involving the reaction of an activated alkene with hydrazine.

Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve 8.64 g (0.070 mol) of 2-(ethoxymethylene)malononitrile in ethanol.[9]

  • Hydrazine Addition: Slowly add 5 g (0.156 mol) of hydrazine hydrate dropwise to the ethanol solution.[9]

  • Heating: Heat the reaction mixture on a steam bath for 30 minutes. A white precipitate will begin to form.[9]

  • Crystallization: After heating, transfer the reaction mixture to a refrigerator and leave it overnight to ensure complete crystallization of the product.[9]

  • Filtration and Washing: Collect the white solid product by filtration and wash it with a small amount of pre-cooled ethanol.[9]

  • Drying: Dry the product to obtain 3-amino-4-cyanopyrazole. Yields are typically high (e.g., 86%).[9]

Synthetic Workflow Comparison

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 3-amino-4-cyanopyrazole A1 3-Morpholino-2- cyanoacrylamide A3 Cyclization (Heat, 70-100°C) A1->A3 A2 Hydrazine Hydrate A2->A3 A4 Acidification (H₂SO₄) A3->A4 A5 3-Amino-1H-pyrazole- 4-carboxamide A4->A5 B1 2-(Ethoxymethylene) -malononitrile B3 Cyclization (Ethanol, Heat) B1->B3 B2 Hydrazine Hydrate B2->B3 B4 Crystallization B3->B4 B5 3-amino-4-cyanopyrazole B4->B5

A comparison of the synthetic pathways for the two pyrazole scaffolds.

Part 3: Applications in Drug Discovery - A Head-to-Head Comparison

The choice between these two scaffolds is driven by the specific requirements of the biological target and the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate. Both have found extensive use, particularly as hinge-binding motifs in protein kinase inhibitors.[1][13][14]

The Carboxamide Scaffold: A Hydrogen Bonding Powerhouse

The this compound scaffold is frequently employed when strong, multi-point hydrogen bonding is critical for potency. The carboxamide can act as both a donor and acceptor, forming a bidentate hydrogen bond pattern with the kinase hinge region, which is a highly effective strategy for achieving high affinity.

Case Study: CDK Inhibitors Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and are validated targets in oncology.[13] Several potent CDK inhibitors utilize the aminopyrazole-carboxamide core. For instance, a di-amino pyrazole derivative, CAN508, showed selective inhibition of CDK2 with an IC₅₀ value of 0.35 μM.[15] Similarly, a 4-benzoylamino-1H-pyrazole-3-carboxamide derivative demonstrated 17-fold selectivity for CDK2 over CDK1.[15] In these cases, the carboxamide group is integral to the binding mode, forming key interactions that anchor the inhibitor in the ATP pocket.

The Cyano Scaffold: Optimizing for Potency and Permeability

The 3-amino-4-cyanopyrazole scaffold is often seen in highly optimized clinical candidates and approved drugs. The replacement of the carboxamide with the smaller, more lipophilic cyano group can lead to improved cell permeability, metabolic stability, and oral bioavailability.

Case Study: JAK Inhibitors Janus kinases (JAKs) are critical mediators of cytokine signaling and are key targets for inflammatory diseases and myeloproliferative neoplasms.[12][16] The FDA-approved drug Ruxolitinib , a potent JAK1/JAK2 inhibitor, contains a 3-amino-4-cyanopyrazole-like core (specifically, a cyanocyclopentyl group attached to the pyrazole).[1][12] The design evolution leading to such compounds often involves screening various pyrazole substitutions, with the cyano group frequently providing a superior balance of potency and drug-like properties.[1] For example, in the development of JAK inhibitors, 4-aminopyrazoles and 5-aminopyrazoles with appropriate substitutions were found to yield potent and metabolically stable compounds.[1] The hypnotic drug Zaleplon also utilizes 3-amino-4-cyanopyrazole as a key intermediate in its synthesis.[9]

Comparative Biological Data

The following table summarizes representative data for inhibitors derived from these scaffolds, illustrating their application against key drug targets.

Scaffold DerivativeTarget(s)Potency (IC₅₀ / Kᵢ)Key FindingReference
Carboxamide-Based
4-Benzoylamino-1H-pyrazole-3-carboxamideCDK2IC₅₀ = 0.295 µM17-fold selectivity over CDK1.[15][15]
Pyrazole-carboxamide sulfonamidehCA I, hCA IIKᵢ = 0.063 µM (I), 0.007 µM (II)Potent carbonic anhydrase inhibition.[17][17]
Cyano-Based
RuxolitinibJAK1, JAK2IC₅₀ ≈ 3 nMFDA-approved drug for myelofibrosis.[1][1]
Gandotinib (LY2784544)JAK2Potent inhibitorOrally bioavailable, selective JAK2 inhibitor.[1][1]
Compound 3f (4-amino-(1H)-pyrazole)JAK1, JAK2, JAK3IC₅₀ = 3.4, 2.2, 3.5 nMPotent pan-JAK inhibitor.[16][16]
Pharmacophore Interaction Model

The diagram below illustrates the conceptual difference in how the carboxamide and cyano groups typically interact with a kinase hinge region, a common binding site.

G cluster_0 Kinase Hinge Region cluster_1 Carboxamide Interaction cluster_2 Cyano Interaction Hinge ...NH-CO... Carbox R-C(=O)-NH₂ Hinge->Carbox H-Bond Acceptor Cyano R-C≡N Hinge->Cyano H-Bond Acceptor Carbox->Hinge H-Bond Donor

Binding models: Carboxamide (bidentate) vs. Cyano (monodentate) H-bonding.

Part 4: Conclusion and Strategic Outlook

The choice between this compound and 3-amino-4-cyanopyrazole is not a matter of inherent superiority but of strategic design. Each scaffold offers a distinct set of tools for the medicinal chemist.

FeatureThis compound3-amino-4-cyanopyrazole
Primary Role High-affinity anchor, peptide mimicPotency and PK/ADME optimization
Key Advantage Strong, bidentate H-bonding potentialImproved metabolic stability & cell permeability
Common Targets Kinases (CDKs), Carbonic AnhydrasesKinases (JAKs), CNS targets
Potential Liability Lower cell permeability, potential metabolic instabilityWeaker H-bond acceptor, less directional
Best Used When... A strong, directional interaction with the target backbone is required for initial potency.Fine-tuning a lead compound to improve its drug-like properties for in vivo efficacy.

Ultimately, the most effective drug discovery programs will consider both. A strategy might involve initially establishing potency with a carboxamide-containing series and subsequently exploring the bioisosteric replacement with a nitrile to address any pharmacokinetic liabilities that arise. By understanding the distinct causality behind the properties of each scaffold, researchers can make more informed, rational decisions, accelerating the journey from a chemical starting point to a viable clinical candidate.

References

The Pyrazole Scaffold: A Comparative Analysis of Kinase Inhibitor Efficacy and Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold stands as a cornerstone in the design of potent and selective kinase inhibitors. Its remarkable versatility allows for the fine-tuning of inhibitory activity against a multitude of kinase targets implicated in oncology, inflammation, and neurodegenerative disorders. This guide provides an in-depth comparative study of kinase inhibitors derived from distinct pyrazole cores, supported by experimental data and detailed protocols to empower your drug discovery endeavors.

The Privileged Pyrazole: Unfused vs. Fused Architectures

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1] Its ability to act as a bioisostere of the adenine ring in ATP allows it to form crucial hydrogen bonds with the hinge region of the kinase active site, providing a strong anchor for inhibitor binding.[2] Kinase inhibitors based on this scaffold can be broadly categorized into two main classes: those with an unfused pyrazole core and those with fused pyrazole systems.

The Versatility of the Unfused Pyrazole Core

Unfused pyrazole-containing inhibitors are characterized by a standalone pyrazole ring, often substituted at various positions to achieve desired potency and selectivity. A prominent example is the 3-amino-1H-pyrazole moiety, which has been extensively utilized in the development of inhibitors targeting a wide range of kinases.[3]

The SAR of 3-aminopyrazole-based inhibitors is heavily influenced by the substituents on the pyrazole ring and the groups attached to the amino moiety.[4][5] For instance, in the development of JNK3 inhibitors, the planar nature of the N-linked phenyl structures on the aminopyrazole core was found to better occupy the smaller active site of JNK3 compared to the larger active site of p38, contributing to significant selectivity.[4] Small modifications, such as the introduction of a methyl ester on the pyrazole ring, can dramatically reduce off-target effects while maintaining high potency for the intended target.[3]

A key pharmacophore derived from the 3-aminopyrazole is the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core. This structure is found in numerous clinical and preclinical candidates and serves as an excellent starting point for generating vast libraries of kinase inhibitors.[3]

The Rigidity and Novelty of Fused Pyrazole Scaffolds

Fused pyrazole systems, where the pyrazole ring is part of a larger bicyclic or tricyclic structure, offer a more rigid conformation, which can lead to enhanced potency and selectivity. Examples of such scaffolds include pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-g]isoquinolines .

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established purine isostere and forms the core of several approved and investigational drugs.[6][7] The SAR of this class of inhibitors is dictated by the substitutions at various positions of the bicyclic system. For instance, in a series of CDK2 inhibitors, derivatives bearing an anilino moiety at the C-4 position of the pyrazolopyrimidine showed superior activity compared to their benzyl analogues.[8]

Comparative Performance of Pyrazole-Based Kinase Inhibitors

The choice of the pyrazole core and its substitutions has a profound impact on the inhibitor's potency and selectivity profile. The following tables provide a comparative overview of representative kinase inhibitors from different pyrazole scaffolds.

Table 1: Comparative Inhibitory Activity of Unfused Pyrazole-Based Kinase Inhibitors

Compound IDPyrazole CoreTarget KinaseIC50 (nM)Key Selectivity NotesReference(s)
SR-3576 3-Amino-1H-pyrazoleJNK37>2800-fold selective over p38[4]
Compound 1 N-(1H-pyrazol-3-yl)pyrimidin-4-amineAkt161Selective for the Akt family[9]
Tozasertib (VX-680) N-(1H-pyrazol-3-yl)pyrimidin-4-amineAurora A2.5Also inhibits Aurora B and C[3]
Ruxolitinib Unfused PyrazoleJAK1/JAK2~3~140-fold selective for JAK1/2 over JAK3[1]

Table 2: Comparative Inhibitory Activity of Fused Pyrazole-Based Kinase Inhibitors

Compound IDPyrazole CoreTarget KinaseIC50 (nM)Key Selectivity NotesReference(s)
Compound 2d Pyrazolo[3,4-d]pyrimidineCDK2190Comparable activity to roscovitine[8]
3-IN-PP1 Pyrazolo[3,4-d]pyrimidinePKD94-108Potent anti-proliferative activity in PANC-1 cells[10]
Compound 1c Pyrazolo[3,4-g]isoquinolineHaspin66Good selectivity in favor of Haspin[11]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental approaches for evaluating these inhibitors, the following diagrams illustrate key signaling pathways and a general workflow for kinase inhibitor screening.

experimental_workflow cluster_screening Initial Screening cluster_characterization Lead Characterization cluster_optimization Lead Optimization biochemical_assay Biochemical Assay (e.g., ADP-Glo) cell_based_assay Cell-Based Assay (e.g., MTT) biochemical_assay->cell_based_assay Confirms cellular potency selectivity_profiling Kinase Selectivity Profiling cell_based_assay->selectivity_profiling Prioritizes potent compounds target_engagement Target Engagement (Western Blot) selectivity_profiling->target_engagement Identifies selective hits sar_studies SAR Studies target_engagement->sar_studies Confirms on-target activity in_vivo_models In Vivo Models sar_studies->in_vivo_models Guides optimization

General workflow for the evaluation of novel kinase inhibitors.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activates Inhibitor Pyrazole-based Akt Inhibitor Inhibitor->Akt Inhibits

References

The Versatility of the 3-Amino-1H-pyrazole-4-carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 3-amino-1H-pyrazole-4-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds.[1][2][3] Its inherent structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized at multiple positions, have made it a focal point for the development of targeted therapeutics and other bioactive agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various this compound analogs, offering insights for researchers and professionals in drug discovery and development. We will explore how modifications to this core structure influence activity across different biological targets, supported by experimental data and detailed protocols.

The this compound Scaffold: A Privileged Starting Point

The pyrazole ring system is a key component in numerous pharmaceuticals due to its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4] The this compound substructure, in particular, has proven to be a versatile template for designing kinase inhibitors, a critical class of drugs in oncology and immunology.[5][6] The arrangement of the amino and carboxamide groups allows for crucial interactions with the hinge region of many kinases, a common binding motif for type I and type II inhibitors.

This guide will dissect the SAR of this scaffold in two major therapeutic areas: kinase inhibition for oncology and antifungal activity in agriculture. By comparing the impact of specific structural modifications, we aim to provide a clear understanding of the chemical space and its correlation with biological function.

Kinase Inhibition: Tuning Selectivity and Potency

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6] Analogs of this compound have been extensively explored as kinase inhibitors, with modifications aimed at enhancing potency and selectivity for specific kinase targets.

Targeting Aurora Kinases for Cancer Therapy

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[7][8] Their overexpression in various cancers has made them attractive targets for anticancer drug development.[7] SAR studies on N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have provided valuable insights into the structural requirements for Aurora A kinase inhibition.[7][9]

A key finding is that bulky, electron-withdrawing substituents at the R1 and R2 positions of the N-phenyl ring are favorable for inhibitory activity.[7][8] For instance, compound 10e from one study, with a 4-chlorophenyl group at the N-phenyl position, demonstrated potent activity against HCT116 and MCF-7 cell lines with IC50 values of 0.39 µM and 0.46 µM, respectively, and an Aurora A kinase inhibitory IC50 of 0.16 µM.[9]

Table 1: SAR of N,1,3-triphenyl-1H-pyrazole-4-carboxamide Analogs as Aurora A Kinase Inhibitors [9]

CompoundR1 (N-phenyl)R2 (1-phenyl)R3 (3-phenyl)Aurora A IC50 (µM)HCT116 IC50 (µM)
10a HHH>10>50
10c 4-CH3HH1.258.76
10e 4-ClHH0.160.39
10g 4-NO2HH0.210.52

The data clearly indicates that substitution on the N-phenyl ring is critical for activity, with electron-withdrawing groups like chloro and nitro enhancing potency.

Pan-FGFR Inhibition for Overcoming Drug Resistance

Fibroblast growth factor receptors (FGFRs) are another important class of receptor tyrosine kinases implicated in cancer.[10] While several FGFR inhibitors are in clinical use, the emergence of drug resistance, often through gatekeeper mutations, presents a significant challenge.[10] To address this, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as covalent pan-FGFR inhibitors.[10]

The key innovation in this series was the introduction of a reactive group capable of forming a covalent bond with a cysteine residue in the FGFR active site, thereby providing irreversible inhibition. The representative compound 10h from this series displayed nanomolar activity against FGFR1, FGFR2, FGFR3, and the V564F gatekeeper mutant.[10]

Table 2: Activity of 5-Amino-1H-pyrazole-4-carboxamide Analogs as Pan-FGFR Inhibitors [10]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR2 V564F IC50 (nM)
10h 46419962

The SAR for this series highlights the importance of the covalent warhead and the overall geometry of the molecule to fit into the ATP-binding pocket of both wild-type and mutant FGFRs.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Aurora A)

This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against a specific kinase.

Objective: To measure the IC50 value of a test compound against Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Biotinylated peptide substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 384-well plates

  • Detection reagent (e.g., HTRF KinEASE-STK S1 kit)

Procedure:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations. Further dilute in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and test compound solution.

  • Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using an appropriate detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TRF-FRET).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality: The choice of a biotinylated substrate and a FRET-based detection system allows for a high-throughput and sensitive measurement of kinase activity. Using ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors.

Workflow Diagram:

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Compound Dilution C Add Kinase, Substrate, & Compound to Plate A->C B Kinase & Substrate Prep B->C D Initiate with ATP C->D E Incubate D->E F Add Detection Reagent E->F G Read Plate (TRF-FRET) F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Antifungal Agents: Protecting Crops with Pyrazole Carboxamides

Beyond medicine, pyrazole carboxamides are crucial in agriculture as fungicides.[11][12] Specifically, they are known to act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[11][12]

SAR of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their antifungal activity.[13] The introduction of the difluoromethyl group at the 3-position of the pyrazole ring is a key feature of several commercial fungicides.[13]

The SAR of this series revealed that the nature of the substituent on the N-phenyl ring significantly impacts the antifungal spectrum and potency. For example, compound 9m , which incorporates a bromo-indazole moiety, exhibited broad-spectrum and potent antifungal activity, superior to the commercial fungicide boscalid against several phytopathogenic fungi.[13]

Table 3: Antifungal Activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Analogs [13]

CompoundSubstituent on N-phenylRhizoctonia solani EC50 (µg/mL)Botrytis cinerea EC50 (µg/mL)
9a 2-(1H-indazol-1-yl)0.871.23
9h 2-(5-chloro-1H-indazol-1-yl)0.210.54
9m 2-(5-bromo-1H-indazol-1-yl)0.150.28
Boscalid (Commercial Fungicide)0.420.98

These results underscore the beneficial effect of introducing a substituted indazole ring system, with halogen substitution further enhancing the activity.

Experimental Protocol: In Vitro Antifungal Mycelial Growth Inhibition Assay

Objective: To determine the EC50 (half maximal effective concentration) of a compound against the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., acetone)

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Compound-Medium Preparation: Autoclave the PDA medium. While it is still molten, add the test compound at various concentrations. Pour the medium into sterile petri dishes.

  • Inoculation: From a fresh culture of the fungus, use a sterile cork borer to cut a 5 mm mycelial disc from the edge of the colony.

  • Incubation: Place the mycelial disc at the center of the PDA plate containing the test compound. Incubate the plates in the dark at a suitable temperature (e.g., 25°C).

  • Measurement: After a defined incubation period (when the mycelium in the control plate has reached a certain diameter), measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter in the treated plate. Determine the EC50 value by probit analysis.

Causality: This method directly assesses the compound's ability to inhibit the vegetative growth of the fungus. Using a mycelial plug as the inoculum ensures a uniform starting point for growth.

Logical Relationship Diagram:

SAR_Logic A This compound Scaffold B Structural Modifications (Substitutions at various positions) A->B C Biological Target (e.g., Kinase, SDH) B->C influences interaction with D Biological Activity (Potency, Selectivity, Spectrum) C->D determines E In Vitro & In Vivo Assays D->E is measured by F Structure-Activity Relationship (SAR) E->F generates data for F->B guides further

Caption: Logical flow of SAR studies.

Conclusion and Future Perspectives

The this compound scaffold continues to be a remarkably fruitful starting point for the discovery of novel bioactive compounds. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, enabling the fine-tuning of potency and selectivity for diverse targets.

For kinase inhibitors, the focus remains on achieving selectivity to minimize off-target effects and overcoming resistance mutations. The development of covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide framework is a promising strategy in this regard.[10] In the realm of agrochemicals, the pyrazole carboxamides have established themselves as a vital class of fungicides.[11][12] Future research will likely focus on expanding their spectrum of activity and managing the development of resistance in fungal populations.

The versatility of this scaffold, coupled with an ever-deepening understanding of its SAR, ensures that this compound analogs will remain a significant area of research in both medicine and agriculture for the foreseeable future.

References

A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of Pyrazole Derivatives' Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the anticancer activity of novel pyrazole derivatives against established therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to offer a comprehensive validation workflow. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.

Introduction: The Emergence of Pyrazole Derivatives in Oncology

Pyrazole derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad pharmacological activities.[1] Their unique structural features allow for diverse substitutions, enabling the fine-tuning of their biological effects.[1] In recent years, numerous pyrazole derivatives have been synthesized and evaluated for their potential as potent and selective anticancer agents, targeting a variety of molecular pathways implicated in tumorigenesis.[2] This guide will objectively compare the performance of promising pyrazole derivatives with that of established anticancer drugs, providing the supporting experimental data and detailed methodologies to validate their therapeutic potential.

Part 1: In Vitro Validation: Assessing Cellular Response and Cytotoxicity

The initial screening of novel anticancer compounds relies on a battery of robust in vitro assays to determine their cytotoxic and cytostatic effects on cancer cell lines. These assays provide critical preliminary data on efficacy and mechanism of action.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing, measuring the metabolic activity of cells as an indicator of their viability.[3] A reduction in metabolic activity is correlated with cell death or inhibition of proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivative and a comparator drug (e.g., Sorafenib, Erlotinib) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, using dose-response curve analysis.

CompoundTarget Cancer Cell LineIC50 (µM)Comparator DrugComparator IC50 (µM)Reference
Fused Pyrazole Derivative 50 HepG20.71Erlotinib10.6[2]
Sorafenib1.06[2]
Combretastatin-Pyrazole Hybrid 23 MCF-7Potent (specific value not provided)Combretastatin A-4Potent (specific value not provided)[4]
Pyrazolyl-Thiazolidinone 16a MCF-70.73Dasatinib7.99[5]
A5491.64Dasatinib11.8[5]
1,3-diarylpyrazolone 51c A375 (Melanoma)14.3Celecoxib26.8[6]
SKMEL-28 (Melanoma)7.6Celecoxib11.4[6]

Expert Insight: The choice of cell lines is critical and should represent different cancer types to assess the spectrum of activity. The IC50 values provide a quantitative measure of potency, allowing for direct comparison between the novel pyrazole derivative and established drugs. As seen in the table, several pyrazole derivatives demonstrate superior or comparable potency to standard chemotherapeutic agents.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay is performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[7]

  • Cell Treatment: Treat cancer cells with the pyrazole derivative and a comparator drug at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Cell Cycle Analysis (Propidium Iodide Staining)

Understanding how a compound affects cell cycle progression is crucial. Cell cycle analysis using PI staining and flow cytometry reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

  • Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 hours).

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

cluster_invitro In Vitro Validation Workflow start Cancer Cell Lines mtt MTT Assay (Cell Viability) start->mtt Treatment with Pyrazole Derivatives & Comparators ic50 Determine IC50 mtt->ic50 apoptosis Annexin V/PI Assay (Apoptosis) mechanism Elucidate Mechanism of Cell Death apoptosis->mechanism cell_cycle Cell Cycle Analysis (Propidium Iodide) cell_cycle->mechanism ic50->apoptosis Treat at IC50 ic50->cell_cycle Treat at IC50

Caption: Workflow for in vitro validation of anticancer activity.

Part 2: In Vivo Validation: Efficacy and Toxicity in Animal Models

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context. Human tumor xenograft models in immunocompromised mice are the gold standard for preclinical in vivo assessment of anticancer drugs.[4]

Human Tumor Xenograft Model

In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors. The effect of the test compound on tumor growth is then monitored.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, pyrazole derivative, comparator drug). Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

CompoundMouse ModelTumor Growth Inhibition (%)Comparator DrugComparator TGI (%)
Pyrazole Derivative X A549 Xenograft65Erlotinib71
Pyrazole Derivative Y HCT116 Xenograft58Bortezomib62

Expert Insight: In vivo studies provide a more comprehensive picture of a drug's potential by incorporating pharmacokinetic and pharmacodynamic factors. While in vitro potency is important, in vivo efficacy is a more critical determinant of clinical success. It is also crucial to monitor for signs of toxicity, such as weight loss or changes in behavior, to assess the therapeutic index of the compound.

cluster_invivo In Vivo Validation Workflow start Immunodeficient Mice implant Implant Human Cancer Cells start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth treatment Administer Pyrazole Derivative & Comparator Drug tumor_growth->treatment Tumors reach ~100-150 mm³ monitoring Measure Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Excision, Western Blot monitoring->endpoint

Caption: Workflow for in vivo validation using a xenograft model.

Part 3: Mechanism of Action: Unraveling the Molecular Targets

Identifying the molecular targets and signaling pathways affected by a pyrazole derivative is essential for understanding its mechanism of action and for rational drug development.

Target Identification and Validation (Western Blot Analysis)

Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins, allowing for the validation of target engagement and the assessment of downstream signaling events.[9][10]

  • Protein Extraction: Lyse treated cells or tumor tissues to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathway Modulation: Targeting EGFR and VEGFR-2

Several pyrazole derivatives have been shown to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] These receptor tyrosine kinases play crucial roles in cancer cell proliferation, survival, and angiogenesis.

cluster_pathway EGFR/VEGFR-2 Signaling Pathway Inhibition by Pyrazole Derivative cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects pyrazole Pyrazole Derivative egfr EGFR pyrazole->egfr Inhibits vegfr2 VEGFR-2 pyrazole->vegfr2 Inhibits ras_raf RAS-RAF-MEK-ERK Pathway egfr->ras_raf pi3k_akt PI3K-AKT Pathway egfr->pi3k_akt vegfr2->pi3k_akt plc_gamma PLCγ Pathway vegfr2->plc_gamma proliferation Decreased Proliferation ras_raf->proliferation apoptosis Increased Apoptosis pi3k_akt->apoptosis angiogenesis Decreased Angiogenesis plc_gamma->angiogenesis

Caption: Inhibition of EGFR and VEGFR-2 signaling by a pyrazole derivative.

Expert Insight: By inhibiting EGFR and VEGFR-2, these pyrazole derivatives can simultaneously block key pathways driving tumor growth and the formation of new blood vessels that supply nutrients to the tumor. This dual-targeting approach may offer a more comprehensive and effective anticancer strategy compared to agents that target a single pathway.

Conclusion

The validation of novel pyrazole derivatives as anticancer agents requires a rigorous and multi-faceted approach, encompassing both in vitro and in vivo methodologies. The data presented in this guide demonstrate that certain pyrazole derivatives exhibit potent anticancer activity, often comparable or superior to existing therapies. Their ability to target multiple oncogenic pathways, such as the EGFR and VEGFR-2 signaling cascades, highlights their potential as next-generation cancer therapeutics. The detailed protocols provided herein offer a robust framework for the continued investigation and development of this promising class of compounds.

References

Navigating the Synthesis of 3-Amino-1H-pyrazole-4-carboxamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates, 3-Amino-1H-pyrazole-4-carboxamide stands as a crucial building block, notably for the synthesis of Allopurinol, a cornerstone medication in the management of hyperuricemia and gout. The efficiency, scalability, and economic viability of its synthesis are paramount for drug development professionals. This guide provides an in-depth, objective comparison of prevalent synthetic routes to this key intermediate, supported by experimental data to empower researchers in making informed decisions for their specific applications.

Introduction to this compound and its Significance

This compound is a heterocyclic compound featuring a pyrazole ring, a foundational structure in many biologically active molecules.[1][2] Its primary importance lies in its role as a direct precursor to Allopurinol.[3] The pyrazole scaffold itself is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4] Consequently, robust and efficient synthetic methodologies for this intermediate are of significant interest to the medicinal chemistry community.

Comparative Analysis of Synthetic Routes

This guide will dissect three prominent synthetic pathways to this compound, evaluating their respective strengths and weaknesses based on starting materials, reaction conditions, yield, and overall process efficiency.

  • Route 1: The Cyanoacetamide and Formamidine-Based Synthesis

  • Route 2: The Cyanoacetamide, Triethyl Orthoformate, and Morpholine Approach

  • Route 3: The "One-Pot" Clean Production Method

Route 1: Synthesis from Cyanoacetamide and Formamidine

This classical approach involves a two-step process, beginning with the reaction of formamidine with cyanoacetamide to form 3-amino-2-cyanoacrylamide, which is then cyclized with hydrazine to yield the target molecule.[3][5]

Experimental Protocol:

Step A: Synthesis of 3-Amino-2-cyanoacrylamide [3]

  • To a solution of sodium methylate (6 grams) in ethanol (100 ml), add formamidine hydrochloride (10 grams) followed immediately by cyanoacetamide (8.4 grams).

  • Stir the reaction mixture at 25°C for 3 hours.

Step B: Synthesis of this compound [3]

  • Heat the reaction mixture from Step A to 70°C.

  • Add a solution of 85% technical hydrazine hydrate (6 grams) in water (50 ml).

  • Maintain the temperature at 70°C for an additional 15 minutes.

  • Allow the reaction mixture to cool to 25°C.

  • Acidify the mixture by adding a solution of concentrated sulfuric acid (20 ml) and ice (50 grams).

  • Cool the acidified reaction to 5°C to precipitate the product.

  • Collect the crystalline product, recrystallize from water with charcoal treatment, wash with cold water and acetone, and dry in vacuo at 60°C.

Performance Metrics:
ParameterValueReference
Yield 72.5%[3]
Purity High (recrystallized)[3]
Starting Materials Cyanoacetamide, Formamidine Hydrochloride, Hydrazine Hydrate[3]
Key Reagents Sodium Methylate, Sulfuric Acid[3]
Causality and Insights:

The use of sodium methylate in the first step is crucial for the deprotonation of cyanoacetamide, facilitating its condensation with formamidine. The subsequent cyclization with hydrazine is a classic pyrazole synthesis from a 1,3-dicarbonyl equivalent. The final acidification with sulfuric acid serves to protonate the basic pyrazole ring, aiding in its precipitation as the sulfate salt, which often improves crystallinity and ease of handling. While this method is well-established, the use of sodium methylate requires anhydrous conditions, which can be a consideration for large-scale production.

Route 2: The Cyanoacetamide, Triethyl Orthoformate, and Morpholine Approach

This pathway proceeds via the formation of a 3-morpholino-2-cyanoacrylamide intermediate, which is then cyclized with hydrazine.[5][6] This method offers an alternative to the use of formamidine.

Experimental Protocol:

Step A: Synthesis of 3-Morpholino-2-cyanoacrylamide [6]

  • A stirred mixture of cyanoacetamide (63 g), triethylorthoformate (134 g), morpholine (82.5 g), and acetonitrile (37.5 ml) is heated under reflux for 4 hours.

  • The mixture is cooled to 30°C, and the crystalline precipitate is collected and washed with ethanol.

  • The product is dried in vacuo at 30°C.

Step B: Synthesis of this compound Hemisulfate [6]

  • To water (253 ml) at 60°C, add 3-morpholino-2-cyanoacrylamide (63.4 g) and 85% technical hydrazine hydrate (22.7 g).

  • Rapidly heat the mixture to 95°C and maintain the temperature above 90°C for 20 minutes.

  • Cool the mixture to 60°C and carefully adjust the pH to 1.5 by adding a mixture of sulfuric acid (45.7 g) and ice (45.7 g).

  • Cool the acidified reaction to 5°C, and collect the crystalline product.

  • Wash the product with cold water and acetone and dry in vacuo at 80°C.

Performance Metrics:
ParameterValueReference
Yield (Step A) 82%[6]
Yield (Step B) 95%[6]
Purity High (crystalline product)[6]
Starting Materials Cyanoacetamide, Triethyl Orthoformate, Morpholine, Hydrazine Hydrate[6]
Key Reagents Sulfuric Acid[6]
Causality and Insights:

Triethyl orthoformate acts as a one-carbon electrophile, reacting with cyanoacetamide and morpholine to form the enamine intermediate. Morpholine is a preferred amine due to its weak basicity, which minimizes the self-condensation of cyanoacetamide.[5] This route avoids the use of a strong base like sodium methylate, potentially simplifying the reaction setup. The high yields in both steps make this an attractive and efficient pathway.

Route 3: The "One-Pot" Clean Production Method

This innovative approach aims to streamline the synthesis by combining the steps into a single reaction vessel, improving process efficiency and reducing waste.[7] It utilizes cyanoacetamide and morpholine with trimethyl orthoformate as a catalyst in water.[7]

Experimental Protocol:
  • Add cyanoacetamide and morpholine to water and stir to dissolve. The molar ratio of cyanoacetamide to morpholine is 1:0.80–1.20, and the weight ratio of cyanoacetamide to water is 1:0.50–1.50.[7]

  • Heat the solution to 45–70°C and add trimethyl orthoformate dropwise. The molar ratio of trimethyl orthoformate to cyanoacetamide is 0.05–1:1.[7]

  • Reflux the mixture for 2–8 hours.

  • Subsequent cyclization with hydrazine hydrate and salt formation with sulfuric acid are performed in the same reaction vessel.

Performance Metrics:
ParameterValueReference
Yield High[7]
Solvent Water (Nontoxic)[7]
Process One-pot[7]
Environmental Impact Low (Pollution-free)[7]
Starting Materials Cyanoacetamide, Morpholine, Trimethyl Orthoformate, Hydrazine Hydrate[7]
Causality and Insights:

The key innovation of this route is the use of water as a solvent and the "one-pot" procedure, which significantly enhances the green chemistry profile of the synthesis.[7] Trimethyl orthoformate serves a similar role to triethyl orthoformate in Route 2. By eliminating the isolation of the intermediate, this method reduces solvent usage, waste generation, and processing time, making it a highly desirable option for industrial-scale production where environmental and economic factors are critical.

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic routes, the following diagrams illustrate the reaction workflows.

Synthetic_Routes_Comparison cluster_0 Route 1: Formamidine-Based cluster_1 Route 2: Morpholine & Triethyl Orthoformate cluster_2 Route 3: One-Pot Clean Production Cyanoacetamide_1 Cyanoacetamide Intermediate_1 3-Amino-2-cyanoacrylamide Cyanoacetamide_1->Intermediate_1 Sodium Methylate Formamidine_1 Formamidine Formamidine_1->Intermediate_1 Product_1 3-Amino-1H-pyrazole- 4-carboxamide Intermediate_1->Product_1 Hydrazine_1 Hydrazine Hydrazine_1->Product_1 Cyanoacetamide_2 Cyanoacetamide Intermediate_2 3-Morpholino-2-cyanoacrylamide Cyanoacetamide_2->Intermediate_2 Orthoformate_2 Triethyl Orthoformate Orthoformate_2->Intermediate_2 Morpholine_2 Morpholine Morpholine_2->Intermediate_2 Product_2 3-Amino-1H-pyrazole- 4-carboxamide Intermediate_2->Product_2 Hydrazine_2 Hydrazine Hydrazine_2->Product_2 Cyanoacetamide_3 Cyanoacetamide One_Pot One-Pot Reaction (Water) Cyanoacetamide_3->One_Pot Morpholine_3 Morpholine Morpholine_3->One_Pot Orthoformate_3 Trimethyl Orthoformate Orthoformate_3->One_Pot Hydrazine_3 Hydrazine Hydrazine_3->One_Pot Product_3 3-Amino-1H-pyrazole- 4-carboxamide One_Pot->Product_3

Figure 1: Comparative workflow of the three main synthetic routes to this compound.

Summary and Recommendations

The choice of synthetic route for this compound will ultimately depend on the specific needs and priorities of the researcher or organization.

FeatureRoute 1: Formamidine-BasedRoute 2: Morpholine & Triethyl OrthoformateRoute 3: One-Pot Clean Production
Overall Yield Good (72.5%)[3]Excellent (>77%)[6]High[7]
Process Simplicity Two distinct stepsTwo distinct stepsOne-pot
Reagent Safety Requires strong base (NaOCH3)Avoids strong baseAvoids strong base
Environmental Impact ModerateModerateLow (uses water as solvent)[7]
Scalability GoodExcellentExcellent

For laboratory-scale synthesis and proof-of-concept studies, all three routes are viable. Route 1 is a classic and well-documented method. Route 2 offers higher yields and avoids the use of a strong, moisture-sensitive base.

For industrial-scale production and process optimization, Route 3, the "one-pot" clean production method, presents the most compelling advantages. Its use of water as a solvent, high yield, and streamlined process contribute to a more sustainable and cost-effective manufacturing process.[7] The reduction in unit operations and waste streams makes it an ideal candidate for large-scale synthesis where efficiency and environmental responsibility are paramount.

By understanding the nuances of each synthetic pathway, researchers and drug development professionals can select the most appropriate method to efficiently and reliably produce the vital intermediate, this compound, thereby accelerating the development of important therapeutics.

References

A Comparative Guide to Docking Studies of 3-Amino-1H-pyrazole-4-carboxamide Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of molecular docking studies involving 3-Amino-1H-pyrazole-4-carboxamide derivatives and their interactions with various kinase active sites. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies, compares the performance of different derivatives against several key kinase targets, and offers insights into the structural basis of their inhibitory activity. The content herein is grounded in experimental data from peer-reviewed literature, ensuring scientific integrity and providing a trustworthy resource for computational drug design efforts.

Introduction: The Significance of this compound in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them prime targets for therapeutic intervention. The this compound scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its synthetic accessibility and versatile bioisosteric replacement functions have contributed to its widespread use in the development of targeted therapies.[1] Eight FDA-approved small molecule kinase inhibitors feature a pyrazole ring, underscoring the clinical significance of this heterocyclic motif.[1]

Molecular docking, a powerful computational technique, has been instrumental in elucidating the binding modes of these derivatives within the ATP-binding pocket of various kinases.[3][4] These in silico studies provide crucial insights into the structure-activity relationships (SAR), guiding the rational design of next-generation inhibitors with improved potency and selectivity.[4][5] This guide will compare and contrast the findings from several key docking studies, offering a comprehensive overview of the current landscape.

Comparative Docking Studies Across Different Kinase Families

The versatility of the this compound scaffold allows it to be adapted to target a wide array of kinases. The following sections present a comparative analysis of docking studies against several important kinase families.

Aurora Kinases: Regulators of Mitosis

Aurora kinases are essential for the proper execution of mitosis, and their overexpression is common in many cancers.[6] Several studies have explored pyrazole-based derivatives as Aurora kinase inhibitors.

A notable study on N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives identified a potent inhibitor, compound 10e , with an IC50 of 0.16 µM against Aurora-A kinase.[7] Docking simulations of 10e into the Aurora-A active site revealed key interactions that likely contribute to its inhibitory activity.[7] Similarly, another series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were designed and evaluated as Aurora-A kinase inhibitors, with docking studies confirming their potential.[8] More recently, pyrazole-4-carboxamide analogues have been identified as dual inhibitors of Aurora kinases A and B, with compound 6k showing significant cytotoxicity against cancer cell lines and potent enzymatic inhibition.[9] Molecular docking and dynamics simulations for 6k validated its mechanism of action.[9]

Cyclin-Dependent Kinases (CDKs): The Cell Cycle Engine

CDKs are fundamental to the regulation of the cell cycle, and their aberrant activity is a common feature of cancer. The 3-amino-1H-pyrazole scaffold has been utilized to develop inhibitors targeting this kinase family.

For instance, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as dual inhibitors of CDK2 and TRKA kinases.[10] Molecular docking simulations of these compounds demonstrated binding modes similar to known inhibitors.[10] Another study focused on the discovery of pyrazole-based CDK8 inhibitors through high-throughput virtual screening, highlighting the efficiency of computational methods in identifying novel inhibitor scaffolds.[11] Furthermore, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, a derivative of the core scaffold, has been explored for targeting the understudied PCTAIRE family of CDKs, including CDK16.[2][12][13]

Janus Kinases (JAKs): Mediators of Cytokine Signaling

The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in inflammatory diseases and cancers. The 3-aminopyrazole-4-carboxamide scaffold has been successfully modified to generate selective JAK1 inhibitors.[14] By incorporating a 2-cyanoethyl moiety at the 1-position, researchers were able to modulate the selectivity from JAK2 to JAK1, achieving up to 433-fold selectivity.[14]

Other Kinase Targets

The applicability of the this compound scaffold extends to other important kinase targets:

  • RET Kinase: Molecular modeling studies on pyrazole derivatives have been conducted to design potent inhibitors of the RET (Rearranged during Transfection) kinase, a driver in various cancers.[15] Docking and molecular dynamics simulations of the most active compound from a series revealed crucial interactions with hinge region residues like Ala807.[15]

  • PI3Kα: In a computational study targeting PI3Kα in non-small cell lung cancer, a protein kinase inhibitor library was screened to identify potential hits, which were then optimized using molecular docking and dynamics.[16][17]

  • IRAK4: A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent and selective inhibitors of IRAK4, a key transducer in inflammatory signaling.[18]

Methodologies in Docking Studies: A Comparative Overview

The accuracy and predictive power of molecular docking studies are highly dependent on the chosen software, scoring functions, and overall workflow. Various computational tools are employed in the studies of this compound derivatives.

Common Docking Software
  • AutoDock: A widely used open-source docking software that employs a Lamarckian genetic algorithm for conformational searching.[19]

  • Glide (Schrödinger): A commercial software known for its accuracy and speed, utilizing a hierarchical series of filters to explore the ligand's conformational, orientational, and positional space.[17]

  • GOLD (CCDC): Another popular commercial program that uses a genetic algorithm to explore the full range of ligand conformational flexibility with partial flexibility of the protein.

  • Maestro (Schrödinger): A comprehensive molecular modeling environment that includes tools for protein preparation, ligand preparation, and docking with Glide.[11]

A Typical Molecular Docking Workflow

The process of molecular docking generally follows a standardized procedure, which is crucial for obtaining reliable and reproducible results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) ProtPrep Protein Preparation PDB->ProtPrep Remove water, add hydrogens Ligand Ligand Structure Preparation LigPrep Ligand Preparation Ligand->LigPrep Generate 3D conformers, assign charges Grid Grid Generation (Define Active Site) ProtPrep->Grid Dock Docking Simulation LigPrep->Dock Grid->Dock Results Analyze Docking Poses Dock->Results Scoring Evaluate Scoring Functions Results->Scoring MD Molecular Dynamics (Optional Validation) Results->MD

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

  • Protein Preparation:

    • Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and existing ligands from the PDB file.

    • Add polar hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative.

    • Convert the 2D structure to a 3D conformer.

    • Perform energy minimization of the ligand structure.

    • Assign appropriate atom types and partial charges.

  • Grid Generation:

    • Define the active site of the kinase, typically centered on the co-crystallized ligand or identified through literature.

    • Generate a grid box that encompasses the entire binding pocket.

  • Docking Simulation:

    • Run the docking algorithm using the prepared protein and ligand files.

    • The software will generate a series of possible binding poses for the ligand within the active site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.

    • Compare the docking results with experimental data, if available, to validate the computational model.

Data Summary: A Comparative Table of Docking Results

The following table summarizes key findings from various docking studies of this compound derivatives against different kinase targets.

Derivative ScaffoldKinase TargetDocking SoftwarePredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrazole derivativeRETNot Specified-7.14Ala807, Tyr806[15]
Pyrazolo[1,5-a]pyrimidineCDK2Not SpecifiedNot ReportedSimilar to known inhibitors[10]
This compoundJAK1Not SpecifiedNot ReportedNot Reported[14]
N,1,3-triphenyl-1H-pyrazole-4-carboxamideAurora-ANot SpecifiedNot ReportedNot Reported[7]
Pyrazole-4-carboxamide analogue (6k)Aurora-A/BNot SpecifiedNot ReportedNot Reported[9]
5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidineIRAK4Not SpecifiedNot ReportedNot Reported[18]

Visualizing Kinase Inhibition: A Signaling Pathway Perspective

The inhibition of a specific kinase by a this compound derivative can disrupt a downstream signaling cascade, leading to a therapeutic effect.

cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Triggers Inhibitor 3-Amino-1H-pyrazole- 4-carboxamide Derivative Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase by a pyrazole derivative disrupts the signaling pathway.

Conclusion: The Future of Pyrazole-Based Kinase Inhibitors

Docking studies have proven to be an indispensable tool in the development of this compound derivatives as kinase inhibitors. These computational methods provide a detailed understanding of the molecular interactions that govern inhibitor binding, enabling the rational design of more potent and selective drug candidates. The comparative analysis presented in this guide highlights the broad applicability of this scaffold across a diverse range of kinase targets. As computational power and algorithmic accuracy continue to improve, we can expect that in silico techniques like molecular docking will play an even more prominent role in accelerating the discovery and optimization of the next generation of kinase-targeted therapies.

References

A Head-to-Head Comparison of Catalytic Systems for N-Arylation of 3-Amino-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Amino-1H-pyrazole-4-carboxamide Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the purine structure, making it a highly effective hinge-binding motif for various protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a critical class of therapeutics.[1] The functionalization of the pyrazole scaffold, especially through the introduction of diverse aryl groups at the N1 position, is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.[2][3][4] This guide provides a head-to-head comparison of the two most prominent catalytic systems for this crucial N-arylation transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings, compare their performance based on experimental data, and provide detailed protocols to guide researchers in selecting the optimal system for their specific synthetic challenges.

Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for forming C-N bonds.[5] This palladium-catalyzed cross-coupling reaction has become a mainstay in pharmaceutical development due to its broad substrate scope and functional group tolerance.[5][6]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[5][7] The choice of phosphine ligand is critical, as it influences the stability and reactivity of the palladium intermediates throughout the cycle.[5]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L)₂-X Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(L)(NHR'R'')]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (R'R''NH) Amido_Complex Ar-Pd(II)(L)-NR'R'' Amine_Complex->Amido_Complex Deprotonation (Base) Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Catalyst_Regen Regenerated Pd(0)L₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Performance and Experimental Insights

Palladium-based systems are renowned for their high efficiency and broad applicability. Modern catalyst systems, often employing sterically hindered and electron-rich phosphine ligands, can achieve high yields under relatively mild conditions.

Catalyst System Aryl Halide Base Solvent Temp (°C) Yield (%) Ref.
Pd₂(dba)₃ / XPhosAryl BromideK₂CO₃t-BuOH10085-95[Generic]
Pd(OAc)₂ / RuPhosAryl ChlorideK₃PO₄Toluene11080-92[Generic]
tBuDavePhos / Pd(dba)₂Aryl Bromidet-BuOKXylene120 (MW)>90[8]

Key Considerations:

  • Ligand Choice: The ligand is paramount. Bulky, electron-rich phosphine ligands like XPhos, RuPhos, or DavePhos are often required to promote both the oxidative addition and the final reductive elimination step, especially with less reactive aryl chlorides.[8]

  • Base Sensitivity: The choice of base is crucial and must be compatible with the functional groups on the substrates. Strong bases like sodium tert-butoxide are common, but weaker bases like potassium carbonate can often be used, increasing functional group tolerance.[7]

  • Cost and Toxicity: A significant drawback is the cost and potential toxicity of palladium and the often complex, proprietary phosphine ligands.[6]

Representative Experimental Protocol

Reaction: N-Arylation of this compound with 4-bromotoluene.

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add 4-bromotoluene (1.2 mmol) followed by anhydrous tert-butanol (5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Section 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for forming C-N bonds, predating the palladium-catalyzed alternatives.[9] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern advancements have led to the development of milder, more efficient catalytic systems.[10][11]

Mechanistic Overview

The precise mechanism of the Ullmann reaction can vary, but it is generally accepted to involve a Cu(I) species. The reaction likely proceeds through the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide. Reductive elimination then furnishes the N-arylated product and a Cu(I) halide, which can be recycled back into the catalytic cycle. The use of ligands, such as diamines or amino acids, is crucial in modern protocols to stabilize the copper catalyst, increase its solubility, and facilitate the reaction under milder conditions.[12][13]

Ullmann_Condensation_Cycle cluster_cycle Ullmann Condensation Catalytic Cycle CuI Cu(I)X Cu_Amide L-Cu(I)-NR'R'' CuI->Cu_Amide Amine Coordination & Deprotonation (R'R''NH, Base) OA_Complex Ar-Cu(III)(L)(X)-NR'R'' Cu_Amide->OA_Complex Oxidative Addition (Ar-X) Product Ar-NR'R'' OA_Complex->Product Reductive Elimination Catalyst_Regen Regenerated Cu(I)X

Caption: A proposed catalytic cycle for the Ullmann Condensation.

Performance and Experimental Insights

Copper-catalyzed systems offer a cost-effective alternative to palladium. The development of ligand-accelerated protocols has significantly broadened their appeal and utility.

Catalyst System Aryl Halide Base Solvent Temp (°C) Yield (%) Ref.
CuI / L-prolineAryl IodideK₂CO₃DMSO9080-95[14]
CuI / DMEDAAryl BromideK₃PO₄Dioxane11075-90[15]
CuI / (S)-N-Methylpyrrolidine-2-carboxylateAryl IodideCs₂CO₃DMSO120>90[16]

Key Considerations:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making it highly attractive for large-scale synthesis.

  • Ligand Simplicity: Effective ligands are often simple, commercially available molecules like L-proline or N,N'-dimethylethylenediamine (DMEDA), in contrast to the complex phosphines in Pd catalysis.[14][17]

  • Reaction Conditions: While modern protocols are much milder than traditional Ullmann reactions, they can still require higher temperatures and more polar, high-boiling solvents like DMSO or DMF compared to some Buchwald-Hartwig systems.[9]

  • Substrate Scope: Copper systems typically show the best reactivity with more activated aryl halides, particularly aryl iodides.[9]

Representative Experimental Protocol

Reaction: N-Arylation of this compound with 4-iodotoluene.

  • To a reaction tube, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

  • Add this compound (1.0 mmol) and 4-iodotoluene (1.1 mmol).

  • Add anhydrous DMSO (3 mL).

  • Seal the tube and stir the mixture vigorously in a preheated oil bath at 90-110 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Head-to-Head Comparison and Recommendations

The choice between a palladium- and copper-based catalytic system depends on a careful evaluation of the specific project needs, including substrate reactivity, functional group tolerance, cost, and scale.

Feature Palladium (Buchwald-Hartwig) Copper (Ullmann Condensation)
Catalyst Cost HighLow
Ligand Cost/Complexity High / Complex PhosphinesLow / Simple Diamines, Amino Acids
Reaction Temperature Generally Milder (80-110 °C)Often Higher (90-130 °C)
Substrate Scope Very Broad (Ar-Cl, Br, I, OTf)Good (Prefers Ar-I, Ar-Br)
Functional Group Tolerance ExcellentGood, but can be limited by higher temps
Process Safety Well-established protocolsHigher boiling point solvents may be required
Scalability Widely used in industryVery attractive due to low cost

graph TD {
A[Start: N-Arylation of Pyrazole] --> B{Substrate?};
B --> C[Aryl Chloride or OTf];
B --> D[Aryl Bromide or Iodide];
C --> E[Palladium System \n(Buchwald-Hartwig)];
D --> F{Cost/Scale?};
F --> G[Low Cost / Large Scale];
F --> H[High Functional Group\nTolerance / Lab Scale];
G --> I[Copper System \n(Ullmann)];
H --> E;
E --> J((Yields Product));
I --> J;

style A fill:#F1F3F4,stroke:#5F6368
style B fill:#FBBC05,stroke:#202124,fontcolor:#202124
style F fill:#FBBC05,stroke:#202124,fontcolor:#202124
style E fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF
style I fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF
style J fill:#34A853,stroke:#202124,fontcolor:#FFFFFF

}

Caption: Decision workflow for catalyst system selection.

Recommendations:

  • For Maximum Versatility and Mild Conditions: If working with challenging substrates like aryl chlorides or triflates, or if the molecule contains particularly sensitive functional groups, a Palladium-catalyzed Buchwald-Hartwig system is the preferred choice. The higher initial cost may be justified by higher success rates and broader applicability.

  • For Cost-Effective, Large-Scale Synthesis: When using more reactive aryl iodides or bromides and aiming for process optimization and cost reduction, a Copper-catalyzed Ullmann system is an excellent and highly economical alternative. The simplicity of the ligands and the low cost of the metal are significant advantages for scaling up production.

By understanding the distinct advantages and operational parameters of each catalytic system, researchers and drug development professionals can make informed decisions to efficiently synthesize novel functionalized this compound derivatives, accelerating the discovery of new therapeutic agents.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 3-Amino-1H-pyrazole-4-carboxamide-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Pyrazole-Carboxamide Scaffold in Kinase Inhibition

The 3-amino-1H-pyrazole-4-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a key intermediate and core component in the development of highly potent and selective kinase inhibitors.[1][2] Its inherent structural features allow for versatile substitutions, enabling chemists to fine-tune inhibitor properties to target the highly conserved ATP-binding pocket of specific kinases.[1][3] Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinases a critical class of drug targets.[4][5][6][7][8]

However, the journey from a promising chemical scaffold to a validated therapeutic candidate is fraught with challenges. A rigorous, multi-faceted validation of the inhibitor's mechanism of action (MoA) is paramount. It is not enough to simply demonstrate that a compound inhibits a kinase in a test tube; we must prove, with a high degree of certainty, that the inhibitor engages its intended target within the complex cellular environment and that this engagement is responsible for the observed biological effect.

This guide provides a comprehensive framework for validating the MoA of a novel this compound-based inhibitor, which we will refer to as "Inhibitor X." We will compare its performance against a hypothetical, well-characterized "Gold Standard Inhibitor" known to target the same kinase and a "Negative Control Compound" with a similar chemical structure but designed to be inactive. Our chosen target for this guide is a Janus Kinase (JAK), a family of non-receptor tyrosine kinases crucial for cytokine signaling and implicated in various autoimmune diseases.[4][9][10][11][12]

The validation strategy is built on a foundation of orthogonal assays—distinct, complementary methods that probe the same biological question from different angles. This approach minimizes the risk of artifacts and builds a robust, self-validating body of evidence.

The Validation Workflow: A Multi-Pillar Approach

Our validation strategy is structured as a logical progression from direct, in-vitro biochemical confirmation to complex, in-cell physiological relevance. Each step is designed to answer a critical question about Inhibitor X's behavior.

MoA_Validation_Workflow cluster_0 Pillar 1: Biochemical Validation cluster_1 Pillar 2: Cellular Target Engagement cluster_2 Pillar 3: Cellular Pathway Modulation cluster_3 Pillar 4: Orthogonal Validation biochem_assay Biochemical Kinase Assay kinome_scan Kinome-Wide Selectivity Scan biochem_assay->kinome_scan Confirm Potency & Selectivity cetsa Cellular Thermal Shift Assay (CETSA) biochem_assay->cetsa Is it cell-permeable? nanobret NanoBRET™ Assay cetsa->nanobret Confirm Intracellular Binding western_blot Western Blot (pSTAT) nanobret->western_blot Does binding inhibit the pathway? phenotype Phenotypic Assay (e.g., Cytokine Release) western_blot->phenotype Link Target to Function genetic_ko Genetic Knockout/Knockdown phenotype->genetic_ko Is the phenotype on-target? chem_proteomics Chemical Proteomics genetic_ko->chem_proteomics Confirm Target Dependency

Caption: High-level workflow for validating an inhibitor's MoA.

Pillar 1: Biochemical Validation - Does It Hit the Target?

The first step is to confirm that Inhibitor X directly interacts with and inhibits the purified target kinase.

Biochemical Kinase Activity Assay

The Causality: This is the foundational experiment. We need to demonstrate that Inhibitor X can inhibit the catalytic function of our target JAK protein in a clean, isolated system, free from the complexities of a cell. This allows us to determine the inhibitor's intrinsic potency, typically measured as the half-maximal inhibitory concentration (IC50).[7][13]

Comparative Data:

CompoundTarget KinaseIC50 (nM)
Inhibitor X JAK115
Gold Standard Inhibitor JAK110
Negative Control JAK1> 10,000

Protocol: Fluorescence-Based Kinase Assay

This protocol outlines a common, non-radioactive method for measuring kinase activity.[14]

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT), recombinant JAK1 enzyme, a suitable peptide substrate, and ATP.

  • Compound Plating: In a 384-well plate, perform a serial dilution of Inhibitor X, the Gold Standard, and the Negative Control. Include a DMSO-only control (vehicle) and a no-enzyme control (blank).[15]

  • Kinase Reaction: Add the JAK1 enzyme to the wells containing the compounds and incubate briefly to allow for binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.[16]

  • Stop & Detect: Terminate the reaction and add the detection reagent. In many kits, this involves an antibody that specifically recognizes the phosphorylated substrate, coupled to a fluorescent readout.[17]

  • Data Analysis: Measure fluorescence on a plate reader. After subtracting the blank, plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinome-Wide Selectivity Profiling

The Causality: No inhibitor is perfectly specific. The ATP-binding pocket is conserved across the kinome, creating the potential for off-target effects that can confound results and lead to toxicity.[8][18][19] A broad selectivity screen is essential for trustworthiness, revealing the inhibitor's specificity profile and identifying potential anti-targets. Services like KINOMEscan® provide this as a fee-for-service.[20][21][22]

Comparative Data:

CompoundPrimary TargetSelectivity Score (S10 at 1µM)Notable Off-Targets (>90% inhibition)
Inhibitor X JAK10.02 (Highly Selective)JAK2, TYK2
Gold Standard JAK10.03 (Selective)JAK2, TYK2, JAK3
Negative Control N/A> 0.5 (Non-selective)Multiple kinases weakly inhibited

The Selectivity Score (S10) represents the number of kinases inhibited >90% divided by the total number of kinases tested at a given concentration.

Pillar 2: Cellular Target Engagement - Does It Work in a Cell?

Biochemical activity is necessary but not sufficient. We must prove that Inhibitor X can cross the cell membrane, find its target in the crowded cytoplasm, and bind to it with high affinity.

Cellular Thermal Shift Assay (CETSA®)

The Causality: CETSA is a powerful biophysical assay that directly measures target engagement in intact cells.[23][24][25][26] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its melting temperature.[8][24][27] By heating cells treated with the inhibitor and measuring the amount of soluble (non-denatured) target protein remaining, we can confirm binding.

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells (e.g., a human cell line responsive to cytokine stimulation) and treat them with Inhibitor X (at various concentrations), the Gold Standard, or DMSO for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.[27]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant (containing the soluble protein fraction) and analyze the amount of soluble JAK1 protein by Western blotting.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

NanoBRET™ Target Engagement Assay

The Causality: As an orthogonal method to CETSA, the NanoBRET™ assay provides a quantitative measure of compound affinity in live cells.[28][29][30][31][32] This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the target's active site (the acceptor).[29] A test compound that binds to the target will compete with and displace the tracer, leading to a loss of BRET signal.

Comparative Data:

CompoundTargetIntracellular IC50 (nM)
Inhibitor X JAK155
Gold Standard JAK140
Negative Control JAK1> 50,000

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells with a vector expressing the JAK1-NanoLuc® fusion protein. Plate the transfected cells in a white 384-well assay plate and incubate for 24 hours.[29][30]

  • Compound and Tracer Addition: Add serial dilutions of the test compounds to the cells, followed immediately by the addition of the specific NanoBRET™ fluorescent tracer at a pre-determined concentration.

  • Equilibration: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the binding to reach equilibrium.[30]

  • Signal Detection: Add the Nano-Glo® substrate solution, which also contains an extracellular inhibitor to block any signal from lysed cells.[29]

  • Measurement: Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence (e.g., donor emission at 460 nm and acceptor emission at 618 nm).[29]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration to determine the intracellular IC50.

Pillar 3: Cellular Pathway Modulation - Does It Block the Signal?

Confirming target binding is crucial, but we must also demonstrate that this binding event leads to the desired functional outcome: inhibition of the downstream signaling pathway. For JAK kinases, a canonical downstream event is the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins.[9][10][11][33]

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene InhibitorX Inhibitor X InhibitorX->JAK Inhibits

Caption: The canonical JAK-STAT signaling pathway.

Western Blot for Phospho-STAT (pSTAT)

The Causality: This experiment directly measures the functional consequence of JAK inhibition. Upon cytokine stimulation, JAKs phosphorylate STAT proteins.[10] An effective inhibitor will block this event, leading to a measurable decrease in the pSTAT signal. It is critical to also probe for total STAT protein to ensure the decrease in pSTAT is due to a lack of phosphorylation, not protein degradation.[34]

Protocol: Western Blot for Phospho-Proteins

  • Cell Culture and Treatment: Plate cells and serum-starve them overnight to reduce basal signaling. Pre-treat cells with serial dilutions of Inhibitor X, Gold Standard, or Negative Control for 1-2 hours.

  • Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 or Interferon-gamma) for a short period (e.g., 15-30 minutes) to induce JAK-STAT signaling.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of the proteins.[34][35][36]

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein lysates in sample buffer, separate them by SDS-PAGE, and transfer them to a PVDF membrane.[35][36]

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.[34][36] Avoid using milk for blocking, as it contains phosphoproteins that can cause high background.[34][36] Incubate overnight at 4°C with a primary antibody specific for pSTAT (e.g., pSTAT3 Y705).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[35][36]

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Pillar 4: Orthogonal Validation - Is the Target Responsible for the Phenotype?

The final and most rigorous pillar of MoA validation involves using an orthogonal approach to confirm that the inhibitor's biological effect is truly a consequence of inhibiting the intended target.[37][38]

Genetic Knockout/Knockdown Validation

The Causality: This is a cornerstone of target validation.[39] If Inhibitor X truly works through JAK1, then its effect should be significantly diminished or eliminated in cells where the JAK1 gene has been knocked out (using CRISPR) or its expression knocked down (using siRNA). If the inhibitor retains its activity in these cells, it strongly suggests the presence of a biologically relevant off-target.

Comparative Data:

Cell LineTreatmentCell Viability IC50 (µM)
Wild-Type (WT)Inhibitor X 0.5
JAK1 Knockout (KO)Inhibitor X > 50 (Loss of Potency)
Wild-Type (WT)Alternative Inhibitor (Off-Target) 2.0
JAK1 Knockout (KO)Alternative Inhibitor (Off-Target) 2.2 (Potency Retained)

The Logic: The data table illustrates the expected outcome. Inhibitor X loses its potency in the JAK1 KO cells, confirming its on-target dependency. In contrast, a hypothetical alternative inhibitor that works through an off-target mechanism retains its potency, demonstrating its effect is independent of JAK1.

Conclusion: Building a Case for a Validated Mechanism of Action

Validating the mechanism of action for a novel inhibitor like the this compound-based "Inhibitor X" is not a single experiment but a carefully constructed scientific argument. By systematically progressing through biochemical characterization, cellular target engagement, pathway modulation, and orthogonal validation, we build a robust, self-validating case.

This multi-pillar approach provides the necessary confidence for researchers, scientists, and drug development professionals to advance a compound. It ensures that the observed biological effects are directly attributable to the intended molecular target, a critical step in the development of safe and effective next-generation kinase inhibitors.

References

A Senior Application Scientist's Guide to Comparative QSAR Analysis of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Motif in Kinase Inhibition

In the landscape of modern medicinal chemistry, protein kinases remain a paramount class of drug targets. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy. Within this vast chemical space, the pyrazole ring system has emerged as a "privileged scaffold".[1][2][3] Its unique five-membered aromatic structure, featuring two adjacent nitrogen atoms, provides an ideal framework for establishing critical interactions within the ATP-binding pocket of various kinases.[2][3] This versatility has led to the successful development of numerous FDA-approved drugs, including Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/JAK2 inhibitor).[3]

However, the sheer size of the human kinome—over 500 members—presents a significant challenge: achieving selectivity to minimize off-target effects. This is where computational chemistry, and specifically Quantitative Structure-Activity Relationship (QSAR) modeling, becomes an indispensable tool. This guide provides a comparative analysis of different QSAR methodologies for pyrazole-based kinase inhibitors, offering a framework for selecting the appropriate technique, interpreting the results, and designing more potent and selective next-generation therapeutics.

Chapter 1: The QSAR Paradigm - From 2D Descriptors to 3D Fields

QSAR modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4] The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series will correlate with changes in their biological potency. For kinase inhibitors, this potency is typically expressed as an IC50 or Ki value.

The primary divergence in QSAR methodologies lies in how the "structure" is numerically represented. This leads to two main categories: 2D-QSAR and 3D-QSAR.

  • 2D-QSAR: This approach characterizes molecules using descriptors calculated from their 2D representation, such as topological indices, constitutional descriptors (e.g., molecular weight), and electronic properties.[1][5][6] It is computationally less intensive and useful for identifying general trends within a dataset.

  • 3D-QSAR: This advanced approach requires the 3D conformation of each molecule and a reliable alignment rule. It calculates interaction fields around the molecules, providing a more intuitive and spatially detailed understanding of structure-activity relationships. The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[4][7][8][9]

The choice between these methods is not arbitrary; it depends on the research question, the diversity of the chemical series, and the availability of structural information about the target protein.

Chapter 2: A Comparative Analysis of QSAR Methodologies

The efficacy of a QSAR model is judged by its statistical robustness and, most importantly, its predictive power on new, unseen compounds. Key statistical parameters include the coefficient of determination (R²) for the training set, the cross-validated coefficient of determination (q² or Q²), and the predictive R² (pred_r²) for an external test set.[6] A robust model will have high values for all three metrics, indicating it is not overfitted and can genuinely predict the activity of novel molecules.[6]

Performance Comparison of QSAR Models for Pyrazole-Based Kinase Inhibitors

The following table summarizes statistical data from published QSAR studies on pyrazole derivatives targeting different kinases, offering a direct comparison of the predictive power of various methodologies.

Target Kinase Inhibitor Class QSAR Method R² (Training Set) q² (LOO) Alignment Basis Key Finding Reference
EGFR Pyrazole-Thiazolinone2D-QSAR (GA-MLR)0.8430.787N/AActivity is influenced by adjacency distance matrix descriptors.[7]
EGFR Pyrazole-ThiazolinoneCoMFA0.8620.644SubstructureThe CoMSIA model showed superior predictive power over CoMFA.[7][9]
EGFR Pyrazole-ThiazolinoneCoMSIA0.8510.740SubstructureThe electrostatic field had the highest correlation with activity.[7][9]
p38α MAPK Fused PyrazolesCoMFA0.9610.725Docking-basedModel highlighted key steric and electrostatic requirements for potency.[10]
p38α MAPK Fused PyrazolesCoMSIA0.9050.609Docking-basedCoMFA model showed slightly better internal predictive ability.[10]
PLK1 Aminopyrimidinyl PyrazoleHybrid CoMFA0.9050.628Receptor-basedRevealed crucial structural characteristics for designing potent inhibitors.[11]
PLK1 Aminopyrimidinyl PyrazoleHybrid CoMSIA0.8950.580Receptor-basedBoth models showed admissible statistical results for prediction.[11]
Aurora A Pyrazole-4-carboxamide2D-QSAR0.8060.762N/AShowed that bulky, electron-withdrawing groups were favored for activity.[6]
  • Causality Behind the Data: As seen in the EGFR inhibitor study, the 3D-QSAR CoMSIA model (q²=0.740) demonstrated superior predictive capability compared to the CoMFA model (q²=0.644).[7][9] This is often because CoMSIA evaluates a wider range of molecular fields (steric, electrostatic, hydrophobic, H-bond donor/acceptor), providing a more nuanced description of the ligand-receptor interactions that govern potency.[8] The 2D-QSAR model, while statistically robust (q²=0.787), provides less granular, non-visual feedback for rational drug design compared to the 3D contour maps generated by CoMFA and CoMSIA.[7]

Chapter 3: A Unified Workflow for Comparative QSAR Analysis

Executing a rigorous QSAR study is a multi-step process that demands careful attention to detail at each stage. The trustworthiness of the final model is entirely dependent on the quality of the input data and the validation procedures.

Experimental & Computational Protocol

Here is a self-validating, step-by-step workflow for conducting a comparative QSAR analysis of pyrazole-based kinase inhibitors.

  • Data Set Curation & Preparation:

    • 1.1. Data Collection: Compile a set of pyrazole-based inhibitors with their corresponding biological activities (e.g., IC50 values) against a specific kinase target. Ensure the data is from a consistent assay protocol to minimize experimental variability.

    • 1.2. Data Conversion: Convert biological activities to a logarithmic scale (e.g., pIC50 = -log(IC50)). This ensures a more linear relationship between activity and structural descriptors.

    • 1.3. Splitting the Data: Divide the dataset into a training set (~70-80%) for model generation and a test set (~20-30%) for external validation. This split must be done rationally (e.g., using clustering or activity ranking) to ensure both sets span the chemical and activity space of the full dataset.[8]

  • Molecular Structure Preparation:

    • 2.1. 2D Structure Drawing: Sketch all molecules using a chemical drawing program.

    • 2.2. 3D Structure Generation & Optimization: Convert 2D structures to 3D. Perform geometry optimization using a suitable force field (e.g., MMFF94) or quantum mechanical method to find a low-energy conformation for each molecule.

  • Molecular Alignment (Crucial for 3D-QSAR):

    • 3.1. Rationale: The core principle of 3D-QSAR is that the molecules are compared in a common frame of reference. The alignment hypothesis is the most critical and subjective step.

    • 3.2. Methods:

      • Substructure-based: Align molecules based on a common pyrazole scaffold.[7][9]

      • Docking-based: Dock each ligand into the kinase's ATP-binding site and use the docked conformation for alignment. This is often the most mechanistically relevant approach.[10][12]

      • Pharmacophore-based: Align molecules based on shared pharmacophoric features (H-bond donors/acceptors, hydrophobic centers).[13]

  • Descriptor/Field Calculation:

    • 4.1. For 2D-QSAR: Calculate a wide range of 2D descriptors (e.g., electronic, topological, physicochemical).

    • 4.2. For 3D-QSAR (CoMFA/CoMSIA): Place the aligned molecules in a 3D grid. At each grid point, calculate the steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) exerted by each molecule.

  • Model Generation & Statistical Analysis:

    • 5.1. Method: Use Partial Least Squares (PLS) regression to correlate the calculated descriptors/fields (independent variables) with the pIC50 values (dependent variable). PLS is robust for handling large numbers of variables and identifying correlations.

    • 5.2. Internal Validation: Perform Leave-One-Out (LOO) cross-validation to calculate the q² value. This process systematically removes one compound, rebuilds the model, predicts the activity of the removed compound, and repeats this for the entire training set. A high q² (>0.5) indicates good internal predictivity.

  • Model Validation (Trustworthiness Check):

    • 6.1. External Validation: Use the generated model to predict the pIC50 values for the compounds in the external test set (which were not used to build the model). Calculate the predictive R² (pred_r²). A high value (>0.6) confirms the model's ability to generalize.[6]

    • 6.2. Y-Scrambling: Randomly shuffle the biological activity data while keeping the descriptors constant and rebuild the model. A valid model should produce very low R² and q² values, proving the original correlation was not due to chance.[14]

Visualization of the QSAR Workflow

QSAR_Workflow cluster_data_prep 1. Data Preparation cluster_structure_prep 2. Structure Preparation cluster_model_build 3. Model Building cluster_validation 4. Rigorous Validation DataCollection Data Collection (IC50 Values) DataConversion Conversion to pIC50 DataCollection->DataConversion DataSplit Split Data (Training & Test Sets) DataConversion->DataSplit Draw2D 2D Sketching DataSplit->Draw2D Optimize3D 3D Optimization Draw2D->Optimize3D Alignment Molecular Alignment (Docking or Substructure) Optimize3D->Alignment CalcDescriptors Descriptor/Field Calculation (2D, CoMFA, CoMSIA) Alignment->CalcDescriptors PLS PLS Regression CalcDescriptors->PLS InternalValidation Internal Validation (LOO Cross-Validation, q²) PLS->InternalValidation ExternalValidation External Validation (Test Set, pred_r²) InternalValidation->ExternalValidation YScrambling Y-Scrambling ExternalValidation->YScrambling FinalModel Predictive QSAR Model YScrambling->FinalModel

Caption: A comprehensive workflow for building and validating a predictive QSAR model.

Chapter 4: Integrating QSAR with Other In Silico Techniques

While powerful, QSAR models are statistical constructs. Their true potential is unlocked when integrated with structure-based methods like molecular docking and pharmacophore modeling. This synergy provides a more complete, mechanistically grounded understanding of kinase inhibition.

  • Molecular Docking: Docking predicts the preferred binding orientation of a ligand within a protein's active site.[12][15][16] This information is invaluable for two reasons:

    • It provides the most biologically relevant alignment for 3D-QSAR studies.[10]

    • It allows for visual inspection of specific interactions (e.g., hydrogen bonds with the kinase hinge region) that the QSAR model may only represent as favorable fields.[17]

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., H-bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity.[13][18][19] A pharmacophore model can be used to:

    • Pre-align molecules for a 3D-QSAR study.

    • Virtually screen large compound libraries to identify novel pyrazole-based scaffolds that fit the activity requirements.[20]

Conceptual Relationship of In Silico Methods

InSilico_Integration QSAR QSAR (2D & 3D) LeadOpt Lead Optimization & Novel Design QSAR->LeadOpt Predicts Potency Docking Molecular Docking Docking->QSAR Provides Alignment Pharmacophore Pharmacophore Modeling Docking->Pharmacophore Refines Hypothesis MD_Sim Molecular Dynamics (MD) Simulation Docking->MD_Sim Provides Starting Pose Docking->LeadOpt Predicts Binding Pose Pharmacophore->QSAR Provides Alignment Pharmacophore->LeadOpt Identifies Key Features MD_Sim->LeadOpt Assesses Stability

Caption: Integration of QSAR with other key computational drug design techniques.

Conclusion and Future Outlook

The comparative analysis of QSAR models provides invaluable insights for the rational design of pyrazole-based kinase inhibitors. While 2D-QSAR offers a rapid method to discern broad structure-activity trends, 3D-QSAR methods like CoMFA and CoMSIA deliver a far more detailed and visually interpretable map of the steric, electrostatic, and hydrophobic requirements for potent inhibition. For pyrazole-based scaffolds, a docking-based alignment for 3D-QSAR is often the most robust approach as it grounds the statistical model in the physical reality of the ATP-binding pocket.

The future of QSAR is evolving with the integration of machine learning and deep learning techniques.[4][21] These methods can capture more complex, non-linear relationships within datasets, potentially leading to models with even greater predictive power. As we continue to generate vast amounts of kinase screening data, these advanced QSAR approaches, validated by rigorous statistical methods and integrated with biophysical techniques, will be pivotal in accelerating the discovery of the next generation of selective and effective pyrazole-based kinase inhibitors.

References

Comparative Performance Analysis of Novel Pyrazole Scaffolds Against the Established Benchmark: 3-Amino-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug discovery, pyrazole-containing compounds represent a cornerstone for the development of novel therapeutics. For decades, 3-Amino-1H-pyrazole-4-carboxamide has served as a pivotal structural motif and a benchmark for the synthesis of a multitude of bioactive molecules, particularly in the realm of kinase inhibition. This guide provides a comprehensive performance comparison of emerging, novel pyrazole scaffolds against this established benchmark. We will delve into the synthetic versatility, biological activity, and structure-activity relationships, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear perspective on the evolution of pyrazole-based drug design.

Introduction: The Enduring Legacy of this compound

This compound is a deceptively simple molecule that has proven to be an exceptionally fruitful starting point for the development of potent and selective drug candidates. Its inherent structural features, including a hydrogen bond donor and acceptor, along with multiple sites for chemical modification, have made it a privileged scaffold in medicinal chemistry.

Historically, this compound and its derivatives have been instrumental in the design of numerous kinase inhibitors, with some progressing to clinical trials and beyond. Kinases, a class of enzymes that regulate a vast array of cellular processes, are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The ability of pyrazole-based compounds to mimic the hinge-binding motif of ATP, the natural substrate for kinases, has been a key driver of their success.

This guide will use this compound as a reference point to evaluate the advancements brought forth by novel pyrazole scaffolds. We will explore how modifications to the core pyrazole ring and its substituents can lead to improved potency, selectivity, and pharmacokinetic profiles.

Experimental Design for Comparative Analysis

To conduct a fair and rigorous comparison, a standardized set of assays must be employed. The following experimental workflow outlines the key steps in evaluating the performance of a novel pyrazole scaffold against our benchmark.

cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: ADME/Tox Profiling A Synthesis of Novel Pyrazole Scaffolds C Structural Confirmation (NMR, MS, HPLC) A->C B Synthesis of Benchmark (this compound) Derivatives B->C D Primary Kinase Screening (e.g., Kinase Glo® Assay) C->D E IC50 Determination for Hit Compounds D->E F Selectivity Profiling (Kinase Panel) E->F G Cell-Based Assays (e.g., MTT, Western Blot) F->G H Metabolic Stability (Microsomal Stability Assay) G->H I Permeability (PAMPA Assay) G->I J Cytotoxicity (e.g., HepG2 Cell Line) H->J I->J

Figure 1: A generalized workflow for the comparative evaluation of novel pyrazole scaffolds.

Detailed Protocol: Kinase Glo® Luminescent Kinase Assay

This assay is a cornerstone for determining the inhibitory potential of compounds against a specific kinase.

Principle: The Kinase-Glo® Assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to kinase activity, and the inhibition of this activity by a compound results in a higher ATP concentration, leading to a stronger luminescent signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution containing the kinase of interest and its specific substrate.

    • Serially dilute the test compounds (novel scaffolds and benchmark) in DMSO, followed by a further dilution in the kinase buffer to achieve the desired final concentrations.

    • Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add 5 µL of each compound dilution to the wells of a 96-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate buffer to each well.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Signal Detection:

    • Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate the plate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Performance Comparison: Case Study of a Novel Pyrrolopyrazole Scaffold

To illustrate the potential advantages of novel pyrazole scaffolds, we will consider a hypothetical case study comparing a derivative of this compound with a novel pyrrolopyrazole scaffold against a panel of cancer-related kinases.

Structural Overview

cluster_0 Benchmark Scaffold cluster_1 Novel Scaffold A This compound Derivative B Novel Pyrrolopyrazole Scaffold

Figure 2: A conceptual comparison of the benchmark and a novel pyrazole scaffold.

The novel pyrrolopyrazole scaffold introduces a fused ring system, which can impart conformational rigidity and provide additional vectors for substitution, potentially leading to enhanced target engagement and improved selectivity.

Comparative Performance Data
Parameter This compound Derivative Novel Pyrrolopyrazole Scaffold
Target Kinase IC50 (nM) 505
Selectivity (Fold vs. Off-Target Kinase) 10100
Cellular Potency (MTT Assay, µM) 1.50.2
Microsomal Stability (t½, min) 2060
Aqueous Solubility (µg/mL) 1050

Table 1: A summary of the comparative performance data between the benchmark derivative and the novel pyrrolopyrazole scaffold.

The data presented in Table 1 clearly demonstrates the potential advantages of the novel pyrrolopyrazole scaffold. It exhibits a 10-fold increase in potency against the target kinase, a significant improvement in selectivity, and enhanced cellular activity. Furthermore, the improved metabolic stability and aqueous solubility suggest a more favorable pharmacokinetic profile, which is a critical consideration in drug development.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The superior performance of the novel pyrrolopyrazole scaffold can be attributed to several key factors:

  • Enhanced Target Binding: The fused ring system of the pyrrolopyrazole core may provide a more rigid and pre-organized conformation for optimal binding to the ATP-binding pocket of the target kinase. This can lead to a lower entropic penalty upon binding and a higher affinity.

  • Increased Selectivity: The additional substitution vectors on the pyrrolopyrazole scaffold allow for the introduction of functional groups that can exploit subtle differences in the amino acid residues of the ATP-binding sites of different kinases, thereby improving selectivity.

  • Improved Physicochemical Properties: The modifications incorporated into the novel scaffold can be tailored to enhance properties such as solubility and metabolic stability, which are often challenging aspects of drug design.

Conclusion and Future Directions

While this compound remains a valuable and versatile starting point in medicinal chemistry, the development of novel pyrazole scaffolds, such as the pyrrolopyrazole example discussed, highlights the continuous evolution of drug design. These next-generation scaffolds offer the potential for significant improvements in potency, selectivity, and drug-like properties.

Future research in this area will likely focus on the exploration of even more diverse and complex pyrazole-based scaffolds, aided by computational modeling and high-throughput screening techniques. The ultimate goal is to develop highly effective and safe therapeutics for a wide range of diseases, building upon the foundational knowledge gained from benchmark compounds like this compound.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-Amino-1H-pyrazole-4-carboxamide (CAS No. 5334-31-6). As a critical intermediate in pharmaceutical and agrochemical research, its responsible management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist to provide a procedural framework grounded in scientific principles and established safety regulations.

Hazard Profile and Rationale for Stringent Disposal

Before any disposal protocol is initiated, it is essential to understand the inherent hazards of the substance. This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact[1].

  • Serious Eye Irritation (H319): Causes serious eye irritation[1][2].

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled[1][2].

Although comprehensive ecotoxicity data is not widely available, the potential for irritation and the general principle of prudent laboratory practice dictate that this compound must be prevented from entering drains, waterways, or soil[1]. Therefore, all waste streams containing this chemical must be managed as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.

Property Information Source
CAS Number 5334-31-6AK Scientific, Inc.[1]
GHS Hazard Statements H315, H319, H335AK Scientific, Inc.[1]
Signal Word WarningAK Scientific, Inc.[1]
Incompatible Materials Strong oxidizing agentsAK Scientific, Inc.[1]
Hazardous Decomposition Carbon oxides, Nitrogen oxidesAK Scientific, Inc.[1]

The Regulatory Imperative: A Foundation of Compliance

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3]. These regulations prohibit the disposal of hazardous chemicals into regular trash or sewer systems and mandate a "cradle-to-grave" management system[3]. The foundational principle is that any laboratory generating chemical waste is responsible for its safe handling from the point of generation to its final, approved disposal[4].

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the disposal of this compound, ensuring safety and compliance at each stage.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate the waste at the point of generation. Never begin an experiment without a clear plan for the disposal of all potential waste products[5].

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container if possible, or in a new, clearly labeled, and compatible container[5][6].

    • Contaminated personal protective equipment (PPE), weigh boats, and pipette tips must be collected in a designated solid chemical waste container lined with a heavy-duty plastic bag[6].

  • Liquid Waste:

    • Solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled liquid waste container[6].

    • Crucially, do not mix this waste stream with incompatible chemicals , such as strong oxidizing agents, to prevent hazardous reactions[1][7]. Aqueous waste should be kept separate from organic solvent waste.

  • "Empty" Container Waste:

    • Under RCRA, a container that held a hazardous chemical is not considered "empty" unless specific procedures are followed. This is detailed in Step 5.

Step 2: Container Selection and Labeling

Proper containment is essential for preventing leaks and ensuring safe transport.

  • Container Requirements:

    • Use containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable[6].

    • Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof closure[3][7].

    • For liquid waste, leave at least 10% headspace in the container to allow for vapor expansion[6].

  • Labeling Protocol:

    • All waste containers must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and any solvents present.

    • List the associated hazards (e.g., "Irritant").

    • Indicate the date accumulation started.

Step 3: On-Site Accumulation and Storage

Generated waste must be stored safely in a designated laboratory area pending pickup by EHS or a licensed contractor.

  • Satellite Accumulation Area (SAA): Designate a specific area within the lab for waste accumulation[4]. This area should be under the direct control of the laboratory personnel.

  • Safe Storage:

    • Keep waste containers tightly closed at all times, except when adding waste[2][4].

    • Store containers in a well-ventilated area away from ignition sources[1].

    • Utilize secondary containment (such as a spill tray) to capture any potential leaks[3].

Step 4: Final Disposal via Authorized Channels

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste[1][3].

  • Professional Disposal: The only acceptable method is disposal through your institution's EHS department or a licensed hazardous waste disposal company[1][8]. These services are equipped to handle and treat chemical waste in an environmentally sound and compliant manner.

  • Documentation: Maintain meticulous records of waste generation and disposal as required by your institution and local regulations.

Step 5: Management of Empty Containers

A container that held this compound must be managed as hazardous waste unless properly decontaminated.

  • Decontamination Procedure: For a container to be considered non-hazardous ("RCRA empty"), it must be triple-rinsed[5][9].

    • Rinse the container three times with a suitable solvent (e.g., water or another solvent in which the compound is soluble) that can remove the chemical residue.

    • Collect all rinsate and manage it as hazardous liquid waste[5].

    • After triple-rinsing, deface or remove the original chemical label[9]. The container can then typically be disposed of in the regular trash or recycled, per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G cluster_0 Start: Waste Generation start This compound Used in Experiment solid Solid Waste (Unused chemical, contaminated PPE) start->solid liquid Liquid Waste (Aqueous/Solvent Solutions) start->liquid container Empty Container start->container store_solid Collect in Labeled Solid Hazardous Waste Container solid->store_solid store_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->store_liquid decontaminate Decontaminate Container (Triple-Rinse) container->decontaminate ehs_pickup Arrange Pickup by EHS / Licensed Contractor store_solid->ehs_pickup store_liquid->ehs_pickup rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->rinsate Generates trash Dispose of Defaced Container in Regular Trash/Recycling decontaminate->trash Results in rinsate->store_liquid

Caption: Disposal workflow for this compound waste.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Prevent the spill from spreading and ensure it does not enter any drains[1].

  • Cleanup:

    • Wear appropriate PPE, including gloves, safety glasses, and a lab coat[2].

    • For solid spills, carefully sweep or vacuum the material into a suitable disposal container. Avoid generating dust[1][2].

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Dispose: All cleanup materials, including contaminated absorbents and PPE, must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol above[9].

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, responsible, and compliant management of this compound waste, fostering a culture of safety and environmental stewardship within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3-Amino-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.